molecular formula C27H45NO B1240950 Cholest-4-en-3-one, oxime CAS No. 66538-08-7

Cholest-4-en-3-one, oxime

Cat. No.: B1240950
CAS No.: 66538-08-7
M. Wt: 399.7 g/mol
InChI Key: QNTASHOAVRSLMD-SIWSWZRQSA-N
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Description

Olesoxime is a cholesterol-like small molecule that has demonstrated a remarkable neuroprotective profile in a battery of both in vitro and in vivo preclinical models. For example, it has demonstrated the ability to prevent neurodegeneration, enhance nerve function and accelerate neuroregeneration following nerve trauma.

Properties

Key on ui mechanism of action

Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications.

CAS No.

66538-08-7

Molecular Formula

C27H45NO

Molecular Weight

399.7 g/mol

IUPAC Name

(NE)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine

InChI

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21+/t19-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QNTASHOAVRSLMD-SIWSWZRQSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@]34C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C

Synonyms

cholest-4-en-3-one, oxime
olesoxime
TRO19622

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cholest-4-en-3-one, Oxime from Cholesterol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of cholest-4-en-3-one, oxime, a cholesterol derivative of significant interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the oxidation of cholesterol to cholest-4-en-3-one, followed by the oximation of the resulting ketone. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the analytical techniques essential for characterization, all while maintaining a focus on scientific integrity and practical application.

Introduction: The Significance of Cholesterol and its Derivatives

Cholesterol is a fundamental lipid molecule, integral to the structure and function of animal cell membranes.[1] Beyond its structural role, cholesterol serves as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D.[2][3] The modification of the cholesterol backbone has given rise to a plethora of derivatives with diverse and potent biological activities. Among these, oxime derivatives have garnered attention for their potential therapeutic applications.[4] For instance, olesoxime, a cholesterol-related oxime, has been investigated for its neuroprotective properties.[4] The synthesis of such derivatives is, therefore, a critical endeavor in the exploration of new therapeutic agents.

Synthetic Strategy: A Two-Step Conversion

The transformation of cholesterol to cholest-4-en-3-one, oxime is efficiently achieved through a two-step synthetic sequence. The initial step involves the selective oxidation of the 3β-hydroxyl group of cholesterol and the concurrent isomerization of the double bond from the C5-C6 position to the C4-C5 position to yield the α,β-unsaturated ketone, cholest-4-en-3-one. The subsequent step is the condensation of this ketone with an appropriate hydroxylamine reagent to form the desired oxime.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Cholest-4-en-3-one, Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Cholest-4-en-3-one, oxime, also known by its developmental names Olesoxime and TRO19622, is a significant derivative of cholesterol with notable neuroprotective properties. As a cholesterol-like molecule, it has been the subject of extensive research in the field of drug development, particularly for neurodegenerative diseases. This guide provides a comprehensive analysis of the spectroscopic data of Cholest-4-en-3-one, oxime, offering researchers, scientists, and drug development professionals a detailed reference for its structural elucidation and characterization. This document moves beyond a simple recitation of data, delving into the causal reasoning behind the observed spectral characteristics and the experimental methodologies employed for their acquisition.

Molecular Structure and Isomerism

Cholest-4-en-3-one, oxime (C₂₇H₄₅NO, Molecular Weight: 399.65 g/mol ) is synthesized from Cholest-4-en-3-one. The introduction of the oxime functional group at the C-3 position results in the formation of a stable mixture of syn- and anti- geometric isomers. This isomerism is a critical consideration in the analysis of its spectroscopic data, as the spatial orientation of the hydroxyl group relative to the steroid's A-ring influences the chemical environment of nearby protons and carbons, leading to distinct signals in NMR spectra.

Caption: Syn- and anti-isomers of Cholest-4-en-3-one, oxime.

Synthesis of Cholest-4-en-3-one, oxime

The synthesis of Cholest-4-en-3-one, oxime is a straightforward and well-established procedure involving the reaction of its precursor, Cholest-4-en-3-one, with hydroxylamine.

Synthesis Protocol

Objective: To synthesize Cholest-4-en-3-one, oxime from Cholest-4-en-3-one.

Materials:

  • Cholest-4-en-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or water bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Dissolve Cholest-4-en-3-one in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate (or pyridine) in water to the flask. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the ketone.

  • Reflux the reaction mixture for a specified period. The heat provides the necessary activation energy for the condensation reaction to occur.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified Cholest-4-en-3-one, oxime as a crystalline solid.

Synthesis_Workflow start Cholest-4-en-3-one reaction Reflux start->reaction reagents Hydroxylamine HCl, Sodium Acetate/Pyridine, Ethanol reagents->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product Cholest-4-en-3-one, oxime purification->product

Caption: General workflow for the synthesis of Cholest-4-en-3-one, oxime.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Cholest-4-en-3-one, oxime based on the known data of its precursor and related steroidal oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cholest-4-en-3-one, oxime, providing detailed information about the carbon and hydrogen framework. The presence of syn- and anti-isomers will result in a duplication of many signals in both the ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of Cholest-4-en-3-one, oxime will display characteristic signals for the steroidal backbone and the newly introduced oxime group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Cholest-4-en-3-one, oxime

ProtonPrecursor (Cholest-4-en-3-one) δ (ppm)Predicted Oxime δ (ppm)MultiplicityKey Correlations (COSY)
H-45.73~5.8-6.5s-
H-6-~2.4 and ~3.3 (for Z and E isomers)mH-7
H-18 (CH₃)0.72~0.7s-
H-19 (CH₃)1.19~1.2s-
H-21 (CH₃)0.91~0.9dH-20
H-26/27 (CH₃)0.87~0.8-0.9dH-25
N-OH-~8.0-10.0br s-

Interpretation:

  • The vinylic proton at C-4 is expected to be deshielded due to the conjugated system and will appear as a singlet.

  • The protons on the carbon adjacent to the oxime group (C-2 ) and the allylic protons (C-6 ) will show significant shifts depending on the syn or anti configuration of the oxime. In one isomer, the hydroxyl group will be spatially close to one of these protons, causing a downfield shift. For instance, in related steroidal oximes, the proton at C-7 shows a downfield shift to ~3.3 ppm in the E-isomer and remains around ~2.4 ppm in the Z-isomer due to the anisotropic effect of the oxime's C=N-OH group[1].

  • The methyl protons (H-18, H-19, H-21, H-26, and H-27 ) will appear as sharp signals (singlets or doublets) in the upfield region of the spectrum.

  • A broad singlet in the downfield region (δ 8.0-10.0 ppm) is characteristic of the oxime hydroxyl proton .

The ¹³C NMR spectrum provides a carbon map of the molecule. The most significant change from the precursor will be the chemical shift of the C-3 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Cholest-4-en-3-one, oxime

CarbonPrecursor (Cholest-4-en-3-one) δ (ppm)Predicted Oxime δ (ppm)
C-3199.5~150-160
C-4123.9~120-130
C-5171.6~160-170
C-1038.6~39
C-1342.4~42
C-1811.9~12
C-1917.4~17

Interpretation:

  • The most dramatic shift will be observed for the C-3 carbon . In the precursor ketone, this carbonyl carbon resonates at approximately 199.5 ppm. Upon formation of the oxime, this carbon, now part of a C=N bond, will shift significantly upfield to the range of 150-160 ppm.

  • The olefinic carbons, C-4 and C-5 , will also experience a change in their chemical environment, with C-5 likely shifting further downfield due to the influence of the adjacent C=N bond.

  • The remaining carbon signals of the steroidal backbone will be largely similar to those of the precursor, though minor shifts can be expected due to the electronic changes in the A-ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of key functional groups.

Table 3: Characteristic IR Absorption Frequencies for Cholest-4-en-3-one, oxime

Functional GroupPrecursor (Cholest-4-en-3-one) (cm⁻¹)Predicted Oxime (cm⁻¹)Intensity
O-H stretch (oxime)-3100-3600Broad, Medium
C-H stretch (sp²)~3030~3030Medium
C-H stretch (sp³)2850-29602850-2960Strong
C=N stretch (oxime)-1620-1680Medium to Weak
C=C stretch~1672~1610Medium
N-O stretch-930-960Medium

Interpretation:

  • The most definitive evidence for the formation of the oxime will be the appearance of a broad absorption band in the region of 3100-3600 cm⁻¹ , corresponding to the O-H stretching vibration of the oxime group.

  • The disappearance of the strong C=O stretching band of the precursor ketone (around 1672 cm⁻¹) and the appearance of a new band for the C=N stretch in the 1620-1680 cm⁻¹ region is another key indicator of successful oximation.

  • The C=C stretching vibration of the conjugated double bond will still be present but may shift to a slightly lower wavenumber.

  • The presence of a band in the 930-960 cm⁻¹ range can be attributed to the N-O stretching vibration .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 399, corresponding to the molecular weight of Cholest-4-en-3-one, oxime (C₂₇H₄₅NO).

  • Fragmentation Pattern: The fragmentation of steroidal molecules is often complex. Key fragmentation pathways would likely involve:

    • Loss of the side chain from the D-ring.

    • Cleavage of the B-ring, which is a common fragmentation pattern for steroids.

    • Loss of small neutral molecules such as H₂O, NO, or HNO from the oxime group.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 399 M_minus_H2O [M - H₂O]⁺˙ M->M_minus_H2O - H₂O M_minus_NO [M - NO]⁺ M->M_minus_NO - NO M_minus_Sidechain [M - C₈H₁₇]⁺ M->M_minus_Sidechain - Side Chain Ring_Cleavage Ring Cleavage Fragments M->Ring_Cleavage Ring Fission

Caption: Plausible fragmentation pathways for Cholest-4-en-3-one, oxime in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of Cholest-4-en-3-one, oxime is essential for its unambiguous identification and characterization. This guide provides a detailed framework for understanding the ¹H NMR, ¹³C NMR, IR, and MS data of this important neuroprotective agent. By understanding the influence of the oxime functional group and its isomerism on the spectral features, researchers can confidently verify the synthesis and purity of this compound, which is a critical step in its journey from the laboratory to potential therapeutic applications.

References

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Martin, L. J. (2010). Olesoxime (TRO19622), a novel mitochondrial-targeted neuroprotective compound for the treatment of amyotrophic lateral sclerosis.
  • Gao, H., et al. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 175(3), 1547-1559. [Link]

  • Lorenc, L., et al. (1994). Photochemical and Beckmann rearrangement of (Z)-cholest-4-en-6-one oxime. Journal of the Serbian Chemical Society, 59(6), 413-418.

Sources

An In-Depth Technical Guide to the Chemical and Physical Properties of Olesoxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Olesoxime, a Mitochondrial-Targeting Neuroprotective Agent

Olesoxime (formerly known as TRO19622) is a cholesterol-like small molecule that has garnered significant interest within the scientific community for its neuroprotective properties.[1][2] Initially developed by Trophos SA, and later acquired by Roche, olesoxime was investigated primarily for its therapeutic potential in neurodegenerative and neuromuscular disorders such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[1][3][4] While its clinical development has faced challenges, the unique mechanism of action and physicochemical profile of olesoxime continue to make it a subject of scientific inquiry.[3][5][6]

This technical guide provides a comprehensive overview of the chemical and physical properties of olesoxime, offering insights into its synthesis, structure-activity relationships, and key characteristics relevant to drug development.

Chemical Properties

Synthesis and Structure

Olesoxime, chemically named cholest-4-en-3-one, oxime, is a synthetic derivative of cholesterol.[1][7][8] Its synthesis is a relatively straightforward process involving the reaction of cholest-4-en-3-one with hydroxylamine hydrochloride and a weak base like sodium acetate, typically in an alcohol-based solvent under reflux.[1][9] This oxime formation reaction is efficient, often yielding the product in high purity.[1]

The molecular formula of olesoxime is C₂₇H₄₅NO, and it has a molecular weight of approximately 399.66 g/mol .[4][8][9][10][11] A key structural feature is the presence of an oxime group at the 3-position of the cholestane steroid backbone. This modification is crucial for its biological activity. Olesoxime exists as a stable mixture of syn and anti isomers due to the geometry of the C=N double bond in the oxime group.[7][8][9]

Table 1: Key Chemical Identifiers for Olesoxime

IdentifierValue
IUPAC Name (8S,9S,10R,13R,14S,17R,E)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one oxime[11]
CAS Number 22033-87-0[4][11]
Molecular Formula C₂₇H₄₅NO[4][8][9][10][11]
Molecular Weight 399.66 g/mol [4][11]
SMILES C[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\O)/CC[C@]34C)C[4][11]
InChI Key QNTASHOAVRSLMD-SIWSWZRQSA-N[11]
Chemical Stability

Olesoxime is a stable compound, particularly in its crystalline powder form, with a shelf life of over 36 months under standard storage conditions (room temperature, protected from light).[1][7][8][9] However, its cholesterol-like structure makes it susceptible to oxidation, specifically peroxidation. This can be mitigated through the use of antioxidants or by packaging under an inert atmosphere.[1]

Physical Properties

Appearance and Solubility

Olesoxime is a white to off-white crystalline powder.[1] Its lipophilic nature, a direct consequence of its steroidal backbone, dictates its solubility profile. It is poorly soluble in water (<0.1 mg/mL) but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] This lipophilicity is a critical factor in its ability to cross the blood-brain barrier, a prerequisite for its action in the central nervous system.[1][7]

Table 2: Solubility of Olesoxime

SolventSolubility
Water< 0.1 mg/mL[1]
DMSOUp to 20 mg/mL[1]
EthanolUp to 25 mg/mL[1]
Melting Point and Lipophilicity

The melting point of olesoxime is reported to be in the range of 145–148°C.[1] Its high lipophilicity is quantified by a computed logP value of approximately 10.2, indicating a strong preference for lipid environments over aqueous ones.[1] This property drives its partitioning into cellular membranes, particularly the mitochondrial membranes, which are central to its mechanism of action.[1]

Pharmacological Properties and Mechanism of Action

Olesoxime's primary therapeutic potential stems from its neuroprotective effects, which are mediated through its interaction with mitochondria.[1][10] It is known to target components of the mitochondrial permeability transition pore (mPTP), a protein complex in the inner mitochondrial membrane.[1][4]

The key molecular targets of olesoxime are believed to be the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), both of which are associated with the mPTP.[1][4][9] By interacting with these proteins, olesoxime is thought to prevent the opening of the mPTP in response to cellular stress signals like oxidative stress and high calcium levels.[1][7][8]

The sustained opening of the mPTP is a critical event in the intrinsic pathway of apoptosis (programmed cell death). It leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[1] These factors then activate a cascade of caspases, the executioner enzymes of apoptosis.

By inhibiting mPTP opening, olesoxime effectively blocks this apoptotic cascade, thereby protecting neurons from cell death.[1] This mechanism preserves mitochondrial integrity, maintains cellular energy levels, and reduces oxidative stress.[10][12]

Olesoxime_Mechanism cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Oxidative_Stress Oxidative Stress mPTP mPTP Opening Oxidative_Stress->mPTP Calcium_Overload Calcium Overload Calcium_Overload->mPTP Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c AIF AIF Release mPTP->AIF Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation AIF->Caspase_Activation Cell_Death Neuronal Cell Death Caspase_Activation->Cell_Death Olesoxime Olesoxime Olesoxime->mPTP Inhibits

Caption: Olesoxime's neuroprotective mechanism of action.

Beyond its anti-apoptotic effects, olesoxime has also been shown to promote neurite outgrowth and enhance myelination, suggesting a role in neuroregeneration and repair.[7][9][10]

Experimental Protocols

Determination of Olesoxime Solubility

Objective: To determine the solubility of olesoxime in various solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of olesoxime powder to a known volume of the test solvent (e.g., water, DMSO, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of olesoxime in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Solubility_Workflow start Start step1 Add excess Olesoxime to solvent start->step1 step2 Equilibrate at constant temperature step1->step2 step3 Centrifuge to separate solid step2->step3 step4 Collect and dilute supernatant step3->step4 step5 Analyze concentration by HPLC step4->step5 end End step5->end

Caption: Workflow for determining Olesoxime solubility.

In Vitro Assessment of Neuroprotective Activity

Objective: To evaluate the ability of olesoxime to protect cultured neurons from a toxic insult.

Methodology:

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in a multi-well plate.

  • Compound Treatment: Pre-treat the cells with varying concentrations of olesoxime for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Induce neuronal cell death by adding a known neurotoxin (e.g., rotenone, MPP+, or staurosporine). Include a vehicle control (no olesoxime) and a toxin-only control.

  • Incubation: Incubate the cells for a period sufficient to induce significant cell death in the toxin-only control group (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of olesoxime.

Neuroprotection_Assay start Start step1 Plate neuronal cells start->step1 step2 Pre-treat with Olesoxime step1->step2 step3 Induce toxicity with neurotoxin step2->step3 step4 Incubate for 24 hours step3->step4 step5 Assess cell viability (e.g., MTT assay) step4->step5 step6 Analyze data and determine EC50 step5->step6 end End step6->end

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

Olesoxime is a fascinating molecule with a well-defined chemical structure and a unique pharmacological profile centered on the preservation of mitochondrial function. Its cholesterol-like nature dictates its physical properties, including its lipophilicity and solubility, which are critical for its biological activity. While its journey through clinical trials has been met with mixed results, the scientific understanding of its mechanism of action provides a solid foundation for future research. This technical guide serves as a comprehensive resource for scientists and researchers interested in further exploring the therapeutic potential of olesoxime and related compounds in the context of neurodegenerative diseases.

References

  • Huntington Study Group. Meet the Compound: Olesoxime (TRO19622).
  • Grokipedia. Olesoxime.
  • MedKoo Biosciences. Olesoxime | TRO-19622 | CAS#22033-87-0 | neuroprotective.
  • SMA News Today. Olesoxime (TRO19622).
  • Patsnap Synapse. Olesoxime - Drug Targets, Indications, Patents.
  • SMA News Today. Olesoxime Failed to Benefit SMA Type 2 and 3 Patients, Final Trial Data Show.
  • Martin LJ. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. IDrugs. 2010 Aug;13(8):568-80.
  • MedchemExpress. Olesoxime (TRO 19622) | Mitochondrial Metabolism Inhibitor.
  • Bordet T, Berna P, Abitbol J, Pruss R. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals (Basel). 2010 Jan 28;3(2):345-368.
  • Wikipedia. Olesoxime.
  • Bordet T, Berna P, Abitbol J, Pruss R. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals (Basel). 2010;3(2):345-368.
  • PubChem. Olesoxime.
  • Clemens LE, et al. Olesoxime in neurodegenerative diseases: Scrutinising a promising drug candidate. CNS Neurosci Ther. 2019 Jul;25(7):767-776.

Sources

An In-Depth Technical Guide to the Characterization of Cholest-4-en-3-one Oxime Syn- and Anti-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, a pivotal intermediate in steroid metabolism and synthesis, forms geometric isomers—syn- and anti-oximes—upon reaction with hydroxylamine. The spatial arrangement of the hydroxyl group relative to the C4-C5 double bond dictates the isomer's configuration and significantly influences its biological activity and chemical reactivity. For instance, the neuroprotective agent olesoxime (TRO19622) is a stable mixture of these syn- and anti-isomers.[1][2][3] A precise and comprehensive characterization of these isomers is therefore paramount for drug development, mechanistic studies, and quality control. This guide provides a detailed exploration of the synthesis, separation, and state-of-the-art analytical techniques for the unambiguous characterization of cholest-4-en-3-one oxime isomers, grounded in established scientific principles and methodologies.

Introduction: The Significance of Cholest-4-en-3-one and its Oxime Isomers

Cholest-4-en-3-one is a naturally occurring metabolite of cholesterol and a key precursor in the synthesis of various steroid-based pharmaceuticals.[4][5][6] Its biological activities include roles in lipid metabolism and potential anti-obesity effects.[4][5] The conversion of the C3-keto group to an oxime introduces a new stereocenter, leading to the formation of syn- and anti-isomers. This structural nuance is not trivial; the orientation of the N-OH group can profoundly affect the molecule's interaction with biological targets. The therapeutic potential of olesoxime, a mixture of these isomers, in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), underscores the importance of understanding and controlling the isomeric composition.[1][2][3]

This guide will delve into the critical aspects of:

  • Synthesis and Isomer Formation: Understanding the reaction conditions that influence the ratio of syn- and anti-isomers.

  • Separation and Isolation: Presenting effective chromatographic techniques for obtaining pure isomers.

  • Spectroscopic and Structural Characterization: A comprehensive overview of NMR, Mass Spectrometry, and X-ray Crystallography for unambiguous isomer identification.

Synthesis and Separation of Syn- and Anti-Cholest-4-en-3-one Oximes

The formation of cholest-4-en-3-one oximes is a classic condensation reaction between the ketone and hydroxylamine.[7][8] The ratio of the resulting syn- and anti-isomers can be influenced by factors such as the reaction solvent, temperature, and the presence of catalysts.

Synthesis of Cholest-4-en-3-one

The starting material, cholest-4-en-3-one, can be synthesized through various methods, including the Oppenauer oxidation of cholesterol or the acid-catalyzed isomerization of cholest-5-en-3-one.[4][9] Biocatalytic routes using cholesterol oxidase also provide an efficient and environmentally benign alternative.[4]

Oximation and Isomer Formation

The reaction of cholest-4-en-3-one with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate typically yields a mixture of the syn- and anti-oximes.[7][10]

G Cholestenone Cholest-4-en-3-one Isomers Syn- and Anti-Oxime Mixture Cholestenone->Isomers Oximation Hydroxylamine NH2OH·HCl, Base G Sample Purified Isomer ESI Electrospray Ionization Sample->ESI ParentIon [M+H]⁺ ESI->ParentIon CID Collision-Induced Dissociation ParentIon->CID Fragments Fragment Ions CID->Fragments G cluster_syn Syn-Isomer cluster_anti Anti-Isomer SynOxime Syn-Oxime LactamA Lactam A SynOxime->LactamA Beckmann Rearrangement AntiOxime Anti-Oxime LactamB Lactam B AntiOxime->LactamB Beckmann Rearrangement

Sources

An In-depth Technical Guide to the Neuroprotective Mechanism of Action of Cholest-4-en-3-one, oxime

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, oxime, also known as Olesoxime or TRO19622, is a cholesterol-like small molecule that has demonstrated significant neuroprotective properties in a range of preclinical models of neurodegenerative diseases. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with mitochondrial proteins and the subsequent downstream effects on neuronal survival pathways. We will delve into the molecular interactions, signaling cascades, and cellular outcomes that underpin its neuroprotective efficacy. This guide also includes detailed experimental protocols for key assays used to characterize its activity, quantitative data from seminal studies, and a summary of its progression through clinical trials.

Introduction: The Therapeutic Potential of a Cholesterol-Like Molecule

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Spinal Muscular Atrophy (SMA), and Huntington's Disease are characterized by the progressive loss of neuronal function and structure. A converging point in the pathophysiology of many of these disorders is mitochondrial dysfunction, which leads to energy deficits, oxidative stress, and the activation of cell death pathways. Cholest-4-en-3-one, oxime emerged from a phenotypic screen for compounds capable of promoting motor neuron survival in the absence of essential trophic factors[1]. Its unique cholesterol-like structure allows it to traverse the blood-brain barrier and localize to mitochondria, the primary site of its therapeutic action[2]. This guide will elucidate the mechanisms that make this molecule a compelling candidate for neuroprotective therapies.

Core Mechanism of Action: Targeting the Mitochondrial Permeability Transition Pore

The primary neuroprotective mechanism of Cholest-4-en-3-one, oxime is centered on its ability to modulate the mitochondrial permeability transition pore (mPTP)[1][2]. The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened for a prolonged period, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death[2].

Cholest-4-en-3-one, oxime has been shown to directly bind to two key components of the mPTP complex:

  • Voltage-Dependent Anion Channel (VDAC): Located in the outer mitochondrial membrane, VDAC regulates the flux of ions and metabolites between the mitochondria and the cytosol.

  • Translocator Protein 18 kDa (TSPO): Also situated in the outer mitochondrial membrane, TSPO is involved in cholesterol transport and has been implicated in the regulation of apoptosis and neuroinflammation[3].

By binding to VDAC and TSPO, Cholest-4-en-3-one, oxime is thought to stabilize the mPTP complex, preventing its pathological opening in response to cellular stress signals such as elevated intracellular calcium and oxidative stress[2]. This stabilizing effect is likely mechanical rather than catalytic, preserving mitochondrial integrity and function[4].

cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane cluster_Cytosol Cytosol VDAC VDAC mPTP mPTP (closed) VDAC->mPTP Stabilizes TSPO TSPO TSPO->mPTP Stabilizes Cytochrome_c Cytochrome c mPTP->Cytochrome_c Prevents Release AIF AIF mPTP->AIF Prevents Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates AIF->Apoptosis Initiates Olesoxime Cholest-4-en-3-one, oxime (Olesoxime) Olesoxime->VDAC Binds Olesoxime->TSPO Stress Cellular Stress (e.g., Oxidative Stress, Ca2+ overload) Stress->mPTP Induces Opening

Figure 1: Core mechanism of Cholest-4-en-3-one, oxime at the mitochondrion.

Downstream Neuroprotective Effects

The stabilization of the mPTP by Cholest-4-en-3-one, oxime initiates a cascade of downstream effects that collectively contribute to its neuroprotective properties.

Inhibition of Apoptotic Pathways

By preventing the opening of the mPTP, Cholest-4-en-3-one, oxime inhibits the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. These factors include:

  • Cytochrome c: Its release into the cytosol triggers the activation of caspases, a family of proteases that execute the apoptotic program.

  • Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus and induces chromatin condensation and DNA fragmentation in a caspase-independent manner.

Studies have shown that treatment with Cholest-4-en-3-one, oxime leads to decreased levels of activated caspase-3 and -7 in neurons exposed to apoptotic stimuli[5].

Attenuation of Oxidative Stress

Mitochondria are a major source of reactive oxygen species (ROS) in neurons. Mitochondrial dysfunction exacerbates ROS production, leading to oxidative damage to lipids, proteins, and DNA. By preserving mitochondrial integrity and function, Cholest-4-en-3-one, oxime helps to mitigate excessive ROS production[2]. This was observed in oligodendrocytes where the compound reduced basal superoxide levels[6].

Modulation of Calpain Activity

Calpains are calcium-dependent proteases that, when overactivated, contribute to neurodegeneration by cleaving essential cellular proteins[7]. The neuroprotective effect of Cholest-4-en-3-one, oxime has been linked to the suppression of calpain activation[5][8]. This is likely an indirect effect resulting from the maintenance of mitochondrial calcium buffering capacity. By preventing mPTP opening, mitochondria can more effectively sequester excess cytosolic calcium, thereby preventing the sustained activation of calpains[9]. In a rat model of Huntington's disease, olesoxime treatment significantly reduced the calpain-mediated cleavage of mutant huntingtin protein[8].

Promotion of Neuronal Integrity and Regeneration

Beyond preventing cell death, Cholest-4-en-3-one, oxime also appears to promote the structural integrity and regeneration of neurons. In vitro studies have demonstrated that it promotes neurite outgrowth[7]. In vivo, in a mouse model of sciatic nerve crush, treatment with Cholest-4-en-3-one, oxime reduced the number of degenerated nerve fibers and accelerated nerve regeneration, leading to improved neuromuscular function[2][10]. This was associated with an increase in axonal size and enhanced myelination[2].

Olesoxime Cholest-4-en-3-one, oxime mPTP_Stabilization mPTP Stabilization Olesoxime->mPTP_Stabilization Mito_Integrity Preservation of Mitochondrial Membrane Integrity & Function mPTP_Stabilization->Mito_Integrity Apoptosis_Inhibition Inhibition of Apoptosis Mito_Integrity->Apoptosis_Inhibition Prevents release of pro-apoptotic factors Oxidative_Stress_Reduction Reduction of Oxidative Stress Mito_Integrity->Oxidative_Stress_Reduction Maintains respiratory chain function Calpain_Modulation Modulation of Calpain Activity Mito_Integrity->Calpain_Modulation Improves Ca2+ buffering Neuronal_Integrity Promotion of Neuronal Integrity & Regeneration Mito_Integrity->Neuronal_Integrity Ensures energy supply for maintenance & repair Neuroprotection Neuroprotection Apoptosis_Inhibition->Neuroprotection Oxidative_Stress_Reduction->Neuroprotection Calpain_Modulation->Neuroprotection Neuronal_Integrity->Neuroprotection

Figure 2: Downstream neuroprotective effects of Cholest-4-en-3-one, oxime.

Quantitative Data and Preclinical Efficacy

The neuroprotective effects of Cholest-4-en-3-one, oxime have been quantified in various preclinical models.

Model System Parameter Measured Key Findings Reference
Primary rat embryonic motor neurons (in vitro)Neuronal survival after trophic factor withdrawalEC50 of ~3 µM. At 10 µM, 74 ± 10% of neurons survived.[2]
Primary rat cortical neurons (in vitro)Neurite outgrowthAt 1 µM, a 54% increase in overall neurite outgrowth per cell was observed.[5]
SOD1(G93A) transgenic mouse model of ALSMotor performance, disease onset, and survivalImproved motor performance, delayed disease onset, and extended survival by 10%.[1][11]
Mouse model of sciatic nerve crushNerve regenerationReduced the proportion of degenerated fibers by 69% and accelerated recovery of neuromuscular function.[2]
Rat model of Huntington's Disease (BACHD)Neuropathology and behaviorAmeliorated psychiatric and cognitive abnormalities and reduced calpain-mediated cleavage of mutant huntingtin.[8][9]
Rat models of painful diabetic and chemotherapy-induced neuropathyNeuropathic pain behaviorReversed tactile allodynia.[10]

Clinical Development and Outcomes

The promising preclinical data led to the clinical evaluation of Cholest-4-en-3-one, oxime for neurodegenerative diseases.

  • Spinal Muscular Atrophy (SMA): A pivotal Phase II/III trial in 165 patients with Type 2 and non-ambulatory Type 3 SMA showed that olesoxime treatment preserved motor function over a two-year period compared to a placebo group, which experienced a decline[4][12]. While the primary endpoint was not met in a subsequent long-term follow-up study, secondary endpoints and sensitivity analyses suggested a potential for maintaining motor function[13][14]. The olesoxime-treated group also experienced fewer disease-related adverse events[12].

  • Amyotrophic Lateral Sclerosis (ALS): A Phase II-III trial involving 512 ALS patients treated with riluzole did not show a significant beneficial effect of olesoxime on survival or functional decline at 18 months[15][16]. The treatment was, however, well-tolerated[15]. The differing outcomes between the SMA and ALS trials may suggest that the therapeutic window for intervention is critical, with potentially greater efficacy in earlier stages of disease progression[5].

Experimental Protocols

The following are representative protocols for key assays used to evaluate the neuroprotective mechanism of Cholest-4-en-3-one, oxime.

Motor Neuron Survival Assay

This assay assesses the ability of a compound to protect motor neurons from cell death induced by the withdrawal of essential growth factors.

Workflow:

start Start isolate Isolate and purify embryonic rat spinal motor neurons start->isolate plate Plate neurons in 96-well plates isolate->plate deprive Culture in trophic factor-free medium plate->deprive treat Add Cholest-4-en-3-one, oxime (or vehicle/positive control) deprive->treat incubate Incubate for 3 days treat->incubate stain Stain with Calcein-AM (fluorescent vital dye) incubate->stain count Count live (fluorescent) neurons via microscopy stain->count analyze Analyze data and determine EC50 count->analyze end End analyze->end

Figure 3: Workflow for the motor neuron survival assay.

Step-by-Step Methodology:

  • Cell Preparation: Isolate motor neurons from the spinal cords of embryonic day 14-15 rats using established protocols involving density gradient centrifugation.

  • Plating: Plate the purified motor neurons in 96-well plates pre-coated with poly-ornithine/laminin.

  • Trophic Factor Deprivation: Culture the neurons in a neurobasal medium devoid of neurotrophic factors.

  • Treatment: Add Cholest-4-en-3-one, oxime at various concentrations (typically ranging from 0.1 to 10 µM) to the culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a cocktail of neurotrophic factors).

  • Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Staining: Add Calcein-AM to each well. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

  • Quantification: Count the number of live, fluorescent neurons in each well using a fluorescence microscope.

  • Data Analysis: Express survival as a ratio of the number of surviving cells in treated wells to that in the positive control wells. Calculate the EC50 value from the dose-response curve.[17]

Mitochondrial Reactive Oxygen Species (ROS) Measurement

This protocol measures the levels of intracellular ROS, a key indicator of oxidative stress.

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips or in multi-well plates.

  • Induce Oxidative Stress (Optional): Treat the cells with an agent known to induce oxidative stress (e.g., H2O2, rotenone) in the presence or absence of Cholest-4-en-3-one, oxime.

  • Loading with Fluorescent Probe: Wash the cells with a balanced salt solution and then incubate with a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Incubation: Incubate the cells with the probe for 30-45 minutes at 37°C, protected from light.

  • Washing: Wash the cells to remove the excess probe.

  • Imaging and Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The intensity of the fluorescence is proportional to the amount of ROS.

Calpain Activity Assay

This fluorometric assay quantifies the activity of calpain in cell lysates.

Step-by-Step Methodology:

  • Cell Lysis: Treat cultured neurons with an experimental condition (e.g., excitotoxicity) with or without Cholest-4-en-3-one, oxime. Harvest the cells and prepare a cytosolic extract using a specialized extraction buffer that prevents artificial calpain activation.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific fluorogenic calpain substrate (e.g., Ac-LLY-AFC).

  • Incubation: Incubate the plate at 37°C. Activated calpain in the lysate will cleave the substrate, releasing the fluorescent AFC molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~400 nm, emission ~505 nm).

  • Data Analysis: The rate of increase in fluorescence is proportional to the calpain activity in the sample. Compare the activity in treated samples to that of controls.

Conclusion and Future Directions

Cholest-4-en-3-one, oxime represents a promising class of neuroprotective compounds that target a central pathological mechanism in many neurodegenerative diseases: mitochondrial dysfunction. Its ability to stabilize the mitochondrial permeability transition pore provides a multi-faceted defense against neuronal death, encompassing the inhibition of apoptosis, reduction of oxidative stress, and modulation of calcium-dependent proteases. While clinical trials in ALS were not successful, the positive signals observed in SMA patients underscore the potential of this therapeutic approach, particularly when initiated at appropriate stages of disease progression.

Future research should focus on further elucidating the precise molecular interactions at the mPTP and exploring the potential of Cholest-4-en-3-one, oxime in other neurodegenerative conditions where mitochondrial dysfunction is a key feature. Additionally, the development of second-generation compounds with improved pharmacokinetic and pharmacodynamic profiles could enhance the therapeutic potential of targeting the mPTP for neuroprotection.

References

  • Olesoxime Targets Calpain and May Lead to New Approaches in Huntington's Treatment. (2016). Rare Diseases. [Link]

  • Distinct Changes in Calpain and Calpastatin during PNS Myelination and Demyelination in Rodent Models. (2022). International Journal of Molecular Sciences. [Link]

  • Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. (2022). International Journal of Molecular Sciences. [Link]

  • Bordet, T., et al. (2010). Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals. [Link]

  • Clemens, L. E., et al. (2016). Olesoxime suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat. Brain. [Link]

  • Clemens, L. E., et al. (2016). Olesoxime suppresses calpain activation and mutant huntingtin fragmentation in the BACHD rat. PubMed. [Link]

  • Trophos Presents Pivotal Phase II/III Study Results on Olesoxime in Spinal Muscular Atrophy at The American Academy of Neurology Meeting. (2014). Cure SMA. [Link]

  • Trophos announces top-line results of pivotal trial of olesoxime in spinal muscular atrophy. (2014). Trophos. [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. The Journal of pharmacology and experimental therapeutics. [Link]

  • Bertini, E., et al. (2017). Safety and efficacy of olesoxime in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial. The Lancet Neurology. [Link]

  • Meininger, V., et al. (2014). A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis. European Journal of Neurology. [Link]

  • Magalon, K., et al. (2016). Olesoxime favors oligodendrocyte differentiation through a functional interplay between mitochondria and microtubules. Neuropharmacology. [Link]

  • Meininger, V., et al. (2014). A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis. ResearchGate. [Link]

  • Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. ResearchGate. [Link]

  • Block, M. L., & Hong, J. S. (2005). Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases. Progress in neurobiology. [Link]

  • Daugherty, D. J., et al. (2017). Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation. Journal of neuroimmune pharmacology. [Link]

  • Bordet, T., et al. (2008). Specific antinociceptive activity of cholest-4-en-3-one, oxime (TRO19622) in experimental models of painful diabetic and chemotherapy-induced neuropathy. The Journal of pharmacology and experimental therapeutics. [Link]

  • Olesoxime Failed to Benefit SMA Type 2 and 3 Patients, Final Trial Data Show. (2020). SMA News Today. [Link]

  • Reactome. Regulation of NF-kappa B signaling. [Link]

  • Lively, S., & Schlichter, L. C. (2018). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). Frontiers in cellular neuroscience. [Link]

  • Martin, L. J. (2010). Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. Expert opinion on investigational drugs. [Link]

  • Zielonka, D., et al. (2023). The Effect of Simvastatin on the Dynamics of NF-κB-Regulated Neurodegenerative and Neuroprotective Processes in the Acute Phase of Ischemic Stroke. International journal of molecular sciences. [Link]

  • Wang, W. Y., et al. (2015). Role of pro-inflammatory cytokines released from microglia in Alzheimer's disease. Annals of translational medicine. [Link]

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The Multifaceted Biological Activity of Cholest-4-en-3-one and its Oxime Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cholest-4-en-3-one, a pivotal intermediate in cholesterol metabolism, has emerged as a highly versatile scaffold in medicinal chemistry. Its unique steroidal backbone offers a template for the development of novel therapeutic agents with a wide spectrum of biological activities. The introduction of an oxime functional group at the C-3 position, creating Cholest-4-en-3-one, oxime (well-known as Olesoxime), and subsequent derivatization, has unlocked a diverse range of pharmacological properties. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound class, aimed at researchers, scientists, and drug development professionals. We will explore their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Introduction: The Cholestane Scaffold as a Privileged Structure

Steroids represent a class of organic compounds that are fundamental to numerous biological processes.[1] Their rigid, tetracyclic carbon skeleton provides a three-dimensional framework that can be precisely decorated with functional groups to modulate interaction with biological targets. Cholest-4-en-3-one is a naturally occurring metabolite of cholesterol and serves as a precursor for the synthesis of various steroid drugs.[2][3] Its α,β-unsaturated ketone moiety is a key feature for both chemical modification and biological reactivity.

The conversion of the C-3 ketone to an oxime introduces a nitrogen-rich functional group (R¹R²C=N−OH), which significantly alters the molecule's electronic and steric properties.[4] This modification has been shown to enhance or confer a range of biological effects, transforming a metabolic intermediate into a platform for drug discovery.[4] This guide will systematically dissect the major biological activities associated with Cholest-4-en-3-one, its oxime, and related derivatives.

Synthesis of Cholest-4-en-3-one and its Oxime Derivatives

The generation of a library of derivatives for biological screening begins with a reliable supply of the core structures. Both enzymatic and chemical routes are viable for the synthesis of the parent ketone, Cholest-4-en-3-one.

Synthesis of Cholest-4-en-3-one

Enzymatic Synthesis: A highly efficient and environmentally benign method utilizes cholesterol oxidase, an enzyme produced by bacteria such as Rhodococcus sp.[2] This enzyme catalyzes the oxidation of cholesterol to Cholest-4-en-3-one in a biphasic aqueous/organic system, allowing for high conversion rates and simplified purification.[2] This biocatalytic approach avoids the harsh reagents and solvents associated with classical chemical synthesis.[2]

Chemical Synthesis: Traditional chemical methods include the Oppenauer oxidation of cholesterol, which employs an aluminum alkoxide catalyst to convert the secondary alcohol at C-3 to a ketone.[5] Other methods involve the acid-catalyzed isomerization of Cholest-5-en-3-one.[1] While effective, these methods often require harmful solvents and multi-step procedures.[2]

Synthesis of Cholest-4-en-3-one, Oxime and Derivatives

The oximation of the C-3 ketone is a straightforward and high-yielding condensation reaction. The general procedure involves reacting Cholest-4-en-3-one with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in an alcoholic solvent.

G cluster_synthesis General Synthesis Workflow Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Oxidation (Enzymatic or Chemical) Oxime Cholest-4-en-3-one, Oxime Cholestenone->Oxime Oximation (NH2OH·HCl, Base) Derivatives Functionalized Derivatives Oxime->Derivatives Derivatization (e.g., Esterification, Etherification)

General workflow for synthesis.

Experimental Protocol: General Procedure for Oximation

  • Dissolve Cholest-4-en-3-one (1 equivalent) in ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.5-2.0 equivalents) and a base such as pyridine or sodium acetate (2.0-3.0 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime, which exists as a stable mixture of syn- and anti- isomers.[6]

Further derivatization can be achieved by reacting the oxime's hydroxyl group to form ethers or esters, allowing for fine-tuning of lipophilicity and other physicochemical properties.

Anticancer Activity

The modification of the steroid nucleus has been a fruitful strategy in cancer drug discovery. Steroidal oximes, including cholestane derivatives, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.[4]

Mechanism of Action

The primary anticancer mechanism for many steroidal oximes is the induction of apoptosis , or programmed cell death.[7] Studies on various steroidal oximes have shown that these compounds can trigger the apoptotic cascade, evidenced by morphological changes such as cell shrinkage and membrane blebbing, and biochemical markers like the activation of caspase-3.[7] This targeted induction of cell death in cancer cells, often with less toxicity to normal cells, is a hallmark of a promising chemotherapeutic agent.[7]

Furthermore, some derivatives exert their effects by arresting the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cells from proliferating.[8] For Cholest-4-en-3-one specifically, its anticancer effects have been linked to its role as a Liver X Receptor (LXR) agonist, which can modulate lipid metabolism and cholesterol efflux in cancer cells, ultimately leading to the disruption of membrane raft integrity and inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[9]

G SteroidalOxime Steroidal Oxime CellCycle Cell Cycle Arrest (e.g., G2/M Phase) SteroidalOxime->CellCycle Apoptosis Caspase Activation SteroidalOxime->Apoptosis LXR LXR Activation (for parent ketone) CancerCell Cancer Cell LXR->CancerCell Disrupts Membrane Rafts CellCycle->CancerCell Inhibits Proliferation Apoptosis->CancerCell Induces Apoptosis Death Cell Death CancerCell->Death

Anticancer mechanisms of action.
Structure-Activity Relationship (SAR)

The cytotoxic potency of these compounds is highly dependent on their chemical structure. Research indicates that the presence and position of the oxime group are critical. For example, in a study of diosgenin-derived steroidal oximes, an oxime group on the spiroketal side chain enhanced antiproliferative activity 2.3-2.8 times compared to the parent compound, while oxime groups on the A/B rings decreased activity.[7] This demonstrates that subtle changes to the molecule can have profound effects on its biological function, likely by altering its fit and interactions within a target binding pocket. The introduction of an oxime group often improves bioactivity when compared to the parent ketone.[10]

In Vitro Cytotoxicity Data

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell proliferation.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Cholest-4-en-3-one MCF-7Breast Adenocarcinoma17.8[9]
Cholest-4-en-3-one MDA-MB-231Breast Adenocarcinoma14.1[9]
(17E)-(pyridin-2-yl)methylidene 3-oxime derivative 1fA549Lung Carcinoma1.5[1]
Δ⁹,¹¹-estrone oximeLNCaPProstate Carcinoma3.59[8]

Note: Data for related steroidal oximes are included to illustrate the range of potency achievable within this compound class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Cholest-4-en-3-one oxime derivatives) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Activity: The Case of Olesoxime

Perhaps the most well-studied derivative in this class is Cholest-4-en-3-one, oxime, also known as Olesoxime (TRO19622). It has been extensively investigated as a neuroprotective agent, particularly for motor neuron diseases like Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[3]

Mechanism of Action

The neuroprotective effects of Olesoxime are primarily attributed to its interaction with mitochondria. It directly binds to two key proteins of the mitochondrial permeability transition pore (mPTP) : the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO).[3] By modulating the mPTP, Olesoxime helps maintain mitochondrial integrity, preventing the release of pro-apoptotic factors like cytochrome c and preserving cellular energy homeostasis.[3] This mitochondrial-targeting mechanism is crucial for the survival of high-energy-demand cells like motor neurons, which are particularly vulnerable to mitochondrial dysfunction.

G cluster_mito Mitochondrial Protection by Olesoxime Olesoxime Olesoxime mPTP mPTP Complex (VDAC, TSPO) Olesoxime->mPTP Binds & Stabilizes CytochromeC Cytochrome C mPTP->CytochromeC Prevents Release Survival Neuron Survival mPTP->Survival Promotes Apoptosis Apoptosis CytochromeC->Apoptosis Blocks

Neuroprotective mechanism of Olesoxime.
Preclinical and Clinical Context

In vitro, Olesoxime has been shown to promote the survival of motor neurons deprived of essential trophic support in a dose-dependent manner.[3] In vivo studies using animal models of ALS (SOD1G93A transgenic mice) demonstrated that treatment with Olesoxime improved motor performance, delayed disease onset, and extended survival.[3] While it showed initial promise, the clinical development for SMA was halted due to disappointing long-term results.[1] Nevertheless, its potent neuroprotective activity in preclinical models establishes it as a valuable lead compound.

Experimental Protocol: Motor Neuron Survival Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by stress, such as trophic factor withdrawal.

  • Neuron Culture: Isolate and culture primary motor neurons from embryonic rat spinal cords. Plate the neurons in 96-well plates coated with appropriate substrates.

  • Trophic Withdrawal: Culture the neurons in a medium lacking essential neurotrophic factors.

  • Compound Treatment: Simultaneously treat the neurons with various concentrations of the test compound (e.g., Olesoxime). Include a positive control group (with trophic factors) and a negative control group (vehicle only, without trophic factors).

  • Incubation: Incubate the plates for a defined period (e.g., 3 days).

  • Viability Assessment: Stain the cells with a fluorescent vital dye, such as Calcein-AM, which only stains live cells.

  • Quantification: Count the number of surviving, fluorescently-labeled neurons in each well using fluorescence microscopy and automated image analysis.

  • Data Analysis: Express survival as a ratio relative to the positive and negative controls. Plot survival against compound concentration to determine the effective concentration range.[6]

Antimicrobial Activity

Steroidal compounds, including cholesterol derivatives, can exhibit antimicrobial properties, often by interacting with and disrupting microbial cell membranes.[11] The introduction of an oxime group can modulate this activity, creating derivatives with potential as antibacterial and antifungal agents.

Mechanism of Action

The primary mechanism of antimicrobial action for many steroidal compounds is the perturbation of the bacterial or fungal cell membrane.[3] Unlike eukaryotic cells, many prokaryotes lack cholesterol and instead rely on other lipids (like hopanoids) to maintain membrane fluidity and integrity. Steroidal molecules can intercalate into these lipid bilayers, altering their physical properties, increasing permeability, and leading to cell lysis.[3] The conversion of cholesterol to Cholest-4-en-3-one by cholesterol oxidase is itself a mechanism that renders membranes more permeable and susceptible to lysis.[3] Oxime derivatives may further enhance this membrane-disrupting capability.

In Vitro Antimicrobial Data

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[12] While specific MIC data for Cholest-4-en-3-one oxime is limited in the literature, studies on other steroidal oximes and related derivatives demonstrate broad-spectrum potential.

Compound Class/DerivativeOrganismTypeMIC (µg/mL)Reference
Cholic Acid-Oxadiazole HybridS. aureusGram-positive Bacteria31 - 70[7]
Cholic Acid-Oxadiazole HybridB. subtilisGram-positive Bacteria70[7]
Oxime Ether Derivative 5cE. coliGram-negative Bacteria1.56[6]
Oxime Ether Derivative 5cT. mentagrophytesFungus (Dermatophyte)0.491[6]
(-)-Menthone OximeS. aureusGram-positive Bacteria100[8]

Note: This table presents representative data for related steroidal and oxime compounds to illustrate potential antimicrobial activity. Further research is needed to establish the specific MIC values for cholestane oximes.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard laboratory method for determining the MIC of an antimicrobial agent.[13]

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (microbes, no compound) and a negative control well (medium, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader measuring absorbance (e.g., at 600 nm).[10]

Anti-inflammatory and Metabolic Effects

Chronic inflammation and metabolic dysregulation are hallmarks of many diseases. Cholest-4-en-3-one and its derivatives have shown promise in modulating both of these processes.

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to their ability to suppress the production of key pro-inflammatory mediators. A central mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS).[2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in chronic inflammation. By reducing NO levels, these compounds can dampen the inflammatory cascade. Additionally, some sterol derivatives can modulate the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , which are central players in inflammatory diseases.[4][14]

On the metabolic front, Cholest-4-en-3-one has been shown to suppress body weight gain, body fat accumulation, and reduce serum triglyceride and cholesterol levels in animal models, indicating a beneficial effect on lipid metabolism.[11]

Experimental Protocol: Nitric Oxide Inhibition Assay

This assay quantifies the ability of a compound to inhibit NO production in immune cells, typically using the Griess reagent to measure nitrite (a stable breakdown product of NO).[2]

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours to allow for NO production.

  • Griess Reaction: Collect the cell culture supernatant from each well. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at ~540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value for NO inhibition. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cell death.[2]

Conclusion and Future Perspectives

Cholest-4-en-3-one and its oxime derivatives represent a promising class of compounds with a remarkable diversity of biological activities. The cholestane skeleton serves as an excellent starting point for generating novel therapeutics. The oxime derivative, Olesoxime, has paved the way for exploring these molecules as potent neuroprotective agents by targeting mitochondrial function. Furthermore, compelling evidence suggests significant potential in oncology, infectious diseases, and inflammatory conditions.

The future of this field lies in systematic medicinal chemistry efforts to expand the library of derivatives and conduct comprehensive structure-activity relationship studies for each biological activity. Key areas for future investigation include:

  • Elucidating Specific Molecular Targets: Identifying the precise protein targets for the anticancer and antimicrobial effects will enable rational drug design.

  • Optimizing for Selectivity: Fine-tuning the steroidal scaffold to maximize potency against the desired target while minimizing off-target effects and toxicity.

  • In Vivo Efficacy Studies: Moving promising lead compounds from in vitro assays into relevant animal models of cancer, infection, and inflammation.

  • Exploring Novel Derivatives: Investigating different oxime isomers (syn- vs. anti-) and novel functionalizations of the steroid backbone to uncover new pharmacological profiles.

By leveraging the inherent biological relevance of the steroid nucleus and the versatile chemistry of the oxime group, researchers and drug developers are well-positioned to unlock the full therapeutic potential of this fascinating class of molecules.

References

  • Yin, J., et al. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 176(6), 1646–1659. [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Aytemir, M. D., et al. (2021). A Review of Biologically Active Oxime Ethers. Mini-Reviews in Medicinal Chemistry, 21(1), 48-70. [Link]

  • Pires, A. S., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1690. [Link]

  • Pires, A. S., et al. (2021). Design, synthesis, and antitumor activity evaluation of steroidal oximes. Steroids, 175, 108915. [Link]

  • Shamsuzzaman, et al. (2010). Synthesis, antibacterial and antifungal activities of 6,5 fused steroidal oxazoles in cholestane series. European Journal of Medicinal Chemistry, 45(5), 2035-2040. [Link]

  • Suzuki, K., et al. (1998). The Cholesterol Metabolite cholest-4-en-3-one and Its 3-oxo Derivatives Suppress Body Weight Gain, Body Fat Accumulation and Serum Lipid Concentration in Mice. Bioorganic & Medicinal Chemistry Letters, 8(16), 2133-2138. [Link]

  • Abo-Youssef, H. E. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences, 8(12), 165-179. [Link]

  • Pires, A. S., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(21), 6432. [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519-525. [Link]

  • Espinel-Ingroff, A. (2018). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 4(4), 127. [Link]

  • Sambou, M., et al. (2021). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Plants, 10(9), 1851. [Link]

  • Tian, Q., et al. (2009). Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta. Hypertension, 53(5), 798-804. [Link]

  • Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(7), 1255-1265. [Link]

  • El-Kihel, L., et al. (2020). 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. Cellular and Molecular Life Sciences, 77(18), 3689-3705. [Link]

  • Pérez-Alvarez, M., et al. (2016). Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines. Molecules, 21(11), 1533. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

An In-Depth Technical Guide to Investigating the Neuroprotective Effects of Cholest-4-en-3-one, oxime on Motor Neuron Survival In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Motor neuron diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), are characterized by the progressive loss of motor neurons, leading to devastating paralysis and eventual death. The development of therapeutic agents that can protect these vulnerable neuronal populations is a critical unmet need. Cholest-4-en-3-one, oxime, also known as Olesoxime or TRO19622, has emerged as a promising neuroprotective agent with demonstrated efficacy in preclinical models of motor neuron disease. This technical guide provides a comprehensive framework for the in vitro investigation of Cholest-4-en-3-one, oxime's effects on motor neuron survival. We will delve into the scientific rationale for its proposed mechanism of action, provide detailed, field-proven protocols for key experiments, and offer insights into data interpretation. This guide is designed to empower researchers to rigorously evaluate the therapeutic potential of this and similar compounds.

Introduction: The Scientific Rationale for Investigating Cholest-4-en-3-one, oxime

Cholest-4-en-3-one, oxime is a cholesterol-like small molecule that was identified through phenotypic screening for its ability to promote the survival of primary motor neurons in the absence of essential neurotrophic factors.[1][2] This observation immediately positioned it as a compound of interest for neurodegenerative diseases characterized by motor neuron loss.

The primary mechanism of action of Cholest-4-en-3-one, oxime is believed to be the modulation of the mitochondrial permeability transition pore (mPTP).[1][2] The mPTP is a non-specific channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as oxidative stress and calcium overload. Its opening leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death.

Cholest-4-en-3-one, oxime has been shown to interact with two key components of the mPTP complex: the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO), both located in the outer mitochondrial membrane. By binding to these proteins, it is hypothesized to stabilize the pore in a closed state, thereby preventing the catastrophic events that lead to apoptosis.

While the mitochondrial effects are well-documented, the involvement of canonical pro-survival signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, in the neuroprotective action of Cholest-4-en-3-one, oxime is less clear. Some studies suggest that its effects are independent of these pathways, while others hint at a potential late-phase activation of ERK signaling. A thorough in vitro investigation should therefore aim to not only confirm the mitochondrial mechanism but also to clarify the role, if any, of these crucial signaling cascades.

This guide will provide the necessary tools to dissect these mechanisms in a controlled in vitro setting.

Experimental Workflow: A Roadmap for Investigation

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of Cholest-4-en-3-one, oxime's neuroprotective effects on motor neurons.

experimental_workflow culture Primary Motor Neuron Culture induce_death Induce Apoptosis (Trophic Factor Withdrawal) culture->induce_death treat Treat with Cholest-4-en-3-one, oxime induce_death->treat viability Assess Viability (Calcein-AM / MTT) treat->viability morphology Immunocytochemistry (β-III Tubulin, SMI-32) treat->morphology western_blot Western Blot Analysis (p-Akt, p-ERK, Cleaved Caspase-3) treat->western_blot

Caption: A logical workflow for the in vitro study of Cholest-4-en-3-one, oxime.

Detailed Experimental Protocols

Primary Motor Neuron Culture from Embryonic Rodents

This protocol describes the isolation and culture of primary motor neurons from the spinal cords of embryonic day 14-15 (E14-15) rats.[3]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E14-15)

  • Leibovitz's L-15 medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Horse serum

  • Bovine Serum Albumin (BSA)

  • Neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Ciliary Neurotrophic Factor (CNTF), and Glial-Derived Neurotrophic Factor (GDNF)

  • Poly-D-lysine and laminin-coated culture plates

Protocol:

  • Euthanize the pregnant rat according to approved institutional guidelines.

  • Aseptically dissect the embryos and place them in ice-cold L-15 medium.

  • Under a dissecting microscope, remove the spinal cords from the embryos.

  • Carefully peel off the meninges and dorsal root ganglia.

  • Transfer the ventral horns to a new dish containing fresh L-15 medium.

  • Mince the tissue and transfer it to a 15 mL conical tube.

  • Wash the tissue twice with HBSS.

  • Digest the tissue with trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

  • Stop the digestion by adding horse serum.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Layer the cell suspension over a BSA cushion and centrifuge to enrich for motor neurons.

  • Resuspend the motor neuron pellet in supplemented Neurobasal medium containing neurotrophic factors.

  • Plate the cells on poly-D-lysine and laminin-coated plates at an appropriate density.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

Induction of Motor Neuron Apoptosis via Trophic Factor Withdrawal

This protocol describes how to induce apoptosis in cultured primary motor neurons, creating a model to test the neuroprotective effects of Cholest-4-en-3-one, oxime.[2][4][5]

Protocol:

  • After 24-48 hours in culture, when the motor neurons have attached and extended neurites, gently remove the complete growth medium containing neurotrophic factors.

  • Wash the cells twice with pre-warmed Neurobasal medium without supplements.

  • Replace the medium with Neurobasal medium supplemented only with B27 and GlutaMAX (i.e., without BDNF, CNTF, and GDNF).

  • Immediately add Cholest-4-en-3-one, oxime at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (medium with neurotrophic factors).

  • Incubate the cells for 48-72 hours before assessing viability.

Assessment of Motor Neuron Viability

This assay measures the number of live cells based on the conversion of non-fluorescent Calcein-AM to fluorescent calcein by intracellular esterases in viable cells.[1][6]

Protocol:

  • Gently remove the culture medium from the wells.

  • Wash the cells once with pre-warmed HBSS.

  • Add Calcein-AM working solution (typically 1-2 µM in HBSS) to each well.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]

Protocol:

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a microplate reader.

Immunocytochemistry for Morphological Analysis

This protocol allows for the visualization of motor neuron morphology and the quantification of surviving neurons.[9][10][11]

Materials:

  • Paraformaldehyde (4%)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies: mouse anti-β-III tubulin (neuronal marker), mouse anti-SMI-32 (motor neuron marker)[12][13]

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI (nuclear counterstain)

Protocol:

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on slides with an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting the phosphorylation status of key signaling proteins, providing insights into the molecular mechanisms of Cholest-4-en-3-one, oxime.[14][15][16]

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-cleaved caspase-3

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP)

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and detect the signal using a digital imaging system.

Data Presentation and Interpretation

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the viability assays.

Treatment GroupCholest-4-en-3-one, oxime (µM)Normalized Viability (Calcein-AM)Normalized Viability (MTT)
Vehicle Control00.0 ± 0.00.0 ± 0.0
Positive Control (Trophic Factors)N/A1.0 ± 0.01.0 ± 0.0
Test Compound0.1
Test Compound1
Test Compound10

Data should be presented as mean ± standard deviation from at least three independent experiments.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of Cholest-4-en-3-one, oxime on motor neuron survival.

signaling_pathway cluster_stress Cellular Stress cluster_mptp Mitochondrial Permeability Transition Pore cluster_compound Cholest-4-en-3-one, oxime cluster_survival Pro-Survival Pathways stress Oxidative Stress Calcium Overload mptp_open mPTP Opening stress->mptp_open cyto_c Cytochrome c Release mptp_open->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis survival Motor Neuron Survival compound Cholest-4-en-3-one, oxime vdac_tspo VDAC / TSPO compound->vdac_tspo pi3k_akt PI3K/Akt Pathway compound->pi3k_akt ? mapk_erk MAPK/ERK Pathway compound->mapk_erk ? vdac_tspo->mptp_open Inhibition pi3k_akt->survival mapk_erk->survival

Sources

Solubility and stability of Cholest-4-en-3-one, oxime in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of Cholest-4-en-3-one, Oxime (Olesoxime)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-4-en-3-one, oxime, also known as Olesoxime (TRO19622), has been identified as a promising neuroprotective agent and a potential therapeutic candidate for devastating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][2] As with any compound advancing through the drug development pipeline, a comprehensive understanding of its physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of Cholest-4-en-3-one, oxime. By synthesizing theoretical principles with practical experimental protocols, this document serves as a critical resource for scientists working on the formulation, analytical development, and preclinical evaluation of this important molecule.

Introduction to Cholest-4-en-3-one, Oxime: A Molecule of Therapeutic Promise

Cholest-4-en-3-one, oxime is a cholesterol-derived small molecule that has demonstrated significant neuroprotective effects.[3] It has been shown to promote motor neuron survival and delay disease onset in preclinical models of ALS.[1][2] The molecule's mechanism of action is thought to involve direct binding to components of the mitochondrial permeability transition pore, thereby preserving mitochondrial integrity.[1]

The structure of Cholest-4-en-3-one, oxime is characterized by a large, rigid, and lipophilic steroid backbone, with a polar oxime functional group at the C-3 position. This amphipathic nature dictates its behavior in various solvent systems. The oxime group exists as a stable mixture of syn- and anti- isomers, which can influence its crystalline structure and interaction with biological targets.[2][4] Given its high lipophilicity (calculated LogP ≈ 10) and poor aqueous solubility, developing viable formulations for both in vitro and in vivo studies presents a significant challenge.[4] This guide addresses these challenges by providing a foundational understanding of its solubility and stability characteristics.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility. The large, nonpolar steroidal nucleus of Cholest-4-en-3-one, oxime renders it sparingly soluble in aqueous media but readily soluble in organic solvents.

  • Lipophilic Core : The 27-carbon steroid structure is inherently hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Polar Oxime Group : The C=N-OH group introduces polarity and the capacity for hydrogen bonding (both as a donor and acceptor). This allows for some interaction with polar solvents.

Therefore, the ideal solvent will possess a balance of polarity to interact with the oxime group without being too polar to solvate the hydrophobic backbone effectively.

Impact of Isomerism

The presence of syn- and anti- isomers of the oxime can affect solubility.[2][4] Differences in the dipole moment and the ability of each isomer to pack into a crystal lattice will alter the energy required to dissolve the solid, thus impacting its solubility. For practical purposes, the measured solubility will reflect the equilibrium of both isomers in solution.

Solubility Profile and Determination

Direct, quantitative solubility data for Cholest-4-en-3-one, oxime in a wide range of solvents is not extensively published. However, based on its structure and data from its parent ketone, Cholest-4-en-3-one, a qualitative and estimated profile can be constructed. The parent compound exhibits good solubility in ethanol and limited solubility in DMSO, requiring heat and sonication.[5] The addition of the polar oxime group is expected to slightly modify this profile.

Qualitative Solubility in Common Laboratory Solvents
Solvent ClassSolvent ExamplesExpected Solubility of Cholest-4-en-3-one, oximeRationale
Nonpolar Heptane, TolueneModerate to GoodThe nonpolar nature of the solvent effectively solvates the large hydrophobic steroid backbone.
Polar Aprotic DMSO, DMF, AcetoneModerateThese solvents can interact with the oxime dipole but may be less effective at solvating the core.
Polar Protic Ethanol, MethanolGoodThe alkyl chain is nonpolar enough to interact with the steroid, while the -OH group can hydrogen bond with the oxime.
Aqueous Buffer PBS (pH 7.4), WaterPoor / Very LowThe molecule is highly lipophilic and has poor aqueous solubility.[4]
Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental approach is necessary. The equilibrium shake-flask method is a reliable standard for determining the solubility of a compound.

Objective: To determine the equilibrium solubility of Cholest-4-en-3-one, oxime in a selected solvent at a controlled temperature.

Materials:

  • Cholest-4-en-3-one, oxime (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation: Add an excess amount of solid Cholest-4-en-3-one, oxime to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a supernatant aliquot from the clear layer using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Cholest-4-en-3-one, oxime.

  • Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration via HPLC F->G H Calculate solubility G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of Cholest-4-en-3-one, oxime is critical for its storage, formulation, and ultimate therapeutic efficacy. The oxime functional group is susceptible to degradation under certain conditions, primarily through hydrolysis.

Potential Degradation Pathways
  • Hydrolysis: The C=N bond of the oxime is susceptible to cleavage by water, reverting the molecule to the parent ketone (Cholest-4-en-3-one) and hydroxylamine. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is pH-dependent, and studies on other oximes show that the reaction can be significant under acidic conditions.[6][7]

  • Beckmann Rearrangement: In the presence of strong acids or certain reagents, oximes can undergo a Beckmann rearrangement to form amides (or lactams in cyclic systems).[8][9] This represents a significant transformation of the molecule and would result in a complete loss of its intended biological activity.

  • Oxidation: While the steroid core is relatively stable, long-term exposure to oxygen and light could potentially lead to oxidative degradation, particularly at the allylic positions of the A-ring.

Experimental Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Objective: To assess the stability of Cholest-4-en-3-one, oxime under various stress conditions (hydrolytic, oxidative, and photolytic).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Cholest-4-en-3-one, oxime in a suitable solvent (e.g., acetonitrile or ethanol).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Neutral Hydrolysis: Add purified water.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to light meeting ICH Q1B guidelines.

  • Incubation: Incubate the vials under their respective conditions for a defined period. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify the parent peak and any new peaks corresponding to degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.

Diagram: Forced Degradation Study Workflow

G cluster_stress Application of Stress Conditions A Prepare Compound Stock Solution B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic (ICH Q1B) A->F G Incubate and Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze via Stability-Indicating HPLC-UV/MS H->I J Identify & Quantify Degradants I->J

Caption: Workflow for conducting a forced degradation study.

Recommendations for Handling and Formulation

Based on the physicochemical profile, the following recommendations are provided for researchers working with Cholest-4-en-3-one, oxime:

  • Solvent Selection for In Vitro Assays: For cell-based assays, DMSO is a common choice for initial stock solutions. However, due to the compound's limited solubility, ultrasonic and gentle warming may be required to dissolve it.[5] The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Storage: To ensure stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[5] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.

  • Formulation Strategies for In Vivo Studies: Due to its poor aqueous solubility, oral administration of Cholest-4-en-3-one, oxime requires specialized formulations. An oily excipient is often necessary.[4] Other potential strategies include:

    • Co-solvent systems: Using mixtures of solvents like ethanol, polyethylene glycol (PEG), and water.[5]

    • Surfactant-based systems: Employing surfactants such as Tween-80 to create micellar solutions or microemulsions.[5]

    • Cyclodextrin complexation: Using modified cyclodextrins like SBE-β-CD to form inclusion complexes and enhance aqueous solubility.[5]

Conclusion

Cholest-4-en-3-one, oxime is a molecule of significant therapeutic interest, but its challenging physicochemical properties—namely high lipophilicity, poor aqueous solubility, and potential for hydrolytic degradation—must be carefully managed. A systematic approach to characterizing its solubility in a range of pharmaceutically relevant solvents is crucial for successful formulation development. Likewise, understanding its stability profile through forced degradation studies is essential for developing robust analytical methods and ensuring the integrity of the compound during research and development. This guide provides the theoretical framework and practical experimental designs to empower researchers to effectively navigate these challenges and unlock the full therapeutic potential of Cholest-4-en-3-one, oxime.

References

  • Wang, Z., et al. (2016). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology. Available from: [Link]

  • Intsiful, J. (2020). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences. Available from: [Link]

  • Lee, J-H., et al. (2021). Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. Nutrients. Available from: [Link]

  • Kolić, D., et al. (2024). Cholesterol Oxime Olesoxime Assessed as a Potential Ligand of Human Cholinesterases. Biomolecules. Available from: [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. ResearchGate. Available from: [Link]

  • Kolić, D., et al. (2024). Cholesterol Oxime Olesoxime Assessed as a Potential Ligand of Human Cholinesterases. PubMed. Available from: [Link]

  • Hudson, B. D., et al. (2012). Steady-state analysis of cholest-4-en-3-one turnover by CYP142. ResearchGate. Available from: [Link]

  • Ikeda, I., et al. (2007). The Cholesterol Metabolite cholest-4-en-3-one and Its 3-oxo Derivatives Suppress Body Weight Gain, Body Fat Accumulation and Serum Lipid Concentration in Mice. The Journal of Nutritional Biochemistry. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Cholesten-3-one, oxime, TMS # 2. Cheméo. Available from: [Link]

  • Lorke, D. E., et al. (1993). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology. Available from: [Link]

  • González-Márquez, H., et al. (2019). (A) The degradation of oxamyl and the formation of oxamyl-oxime in... ResearchGate. Available from: [Link]

  • Nishiyama, Y., et al. (2023). A study on the chemical stability of cholesterol-lowering drugs in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences. Available from: [Link]

  • Cheméo. Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0). Cheméo. Available from: [Link]

  • Ashenhurst, J. (2019). Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]

  • Nishiyama, Y., et al. (2023). (PDF) A study on the chemical stability of cholesterol-lowering drugs in concomitant simple suspensions with magnesium oxide. ResearchGate. Available from: [Link]

  • Fang, H., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic & Biomolecular Chemistry. Available from: [Link]

  • Swairi, A., & Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. Available from: [Link]

  • Laavi, H., et al. (2015). (PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. ResearchGate. Available from: [Link]

  • Wang, F., et al. (2023). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. Journal of Chemical & Engineering Data. Available from: [Link]

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Technical Guide: The Role of Cholest-4-en-3-one, oxime (Olesoxime) in Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: February 2026

A Mitochondria-Targeted Neuroprotective Strategy

Executive Summary

Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While current therapeutic strategies have revolutionized SMA treatment by focusing on increasing SMN protein expression, a significant unmet need remains in protecting motor neurons from downstream degenerative pathways. This guide explores the scientific rationale, mechanism of action, and therapeutic development of Cholest-4-en-3-one, oxime , a compound more commonly known as Olesoxime (TRO19622) . Unlike SMN-restoring therapies, Olesoxime represents a distinct, complementary approach focused on enhancing motor neuron resilience by targeting mitochondrial integrity. We will detail its journey from a phenotypic screen to clinical trials, providing in-depth protocols and mechanistic insights for researchers and drug development professionals.

The Pathophysiology of Spinal Muscular Atrophy: Beyond SMN Protein Deficiency

Spinal Muscular Atrophy is an autosomal recessive disease caused by mutations or deletions in the SMN1 gene.[1][2] This genetic defect leads to a systemic deficiency of the SMN protein, which is critical for the survival and function of all cells, but alpha motor neurons in the spinal cord are particularly vulnerable.[2][3] The SMN protein's canonical role is in the assembly of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome.[4] However, its functions are pleiotropic, extending to mRNA trafficking, cytoskeletal dynamics, and mitochondrial homeostasis.[3][5]

The current therapeutic landscape for SMA is dominated by "SMN-enhancing" approaches that use different modalities to increase the amount of functional SMN protein in the body.[6] These include antisense oligonucleotides (nusinersen), gene replacement therapy (onasemnogene abeparvovec), and small molecule splicing modifiers (risdiplam).[1][7] While transformative, these treatments do not address the cellular damage that has already occurred or the ongoing stress on motor neurons. This highlights the need for neuroprotective agents that can work in concert with SMN-restoring therapies to preserve neuronal function.

Cholest-4-en-3-one, oxime (Olesoxime): A Cholesterol-Like Neuroprotectant

Olesoxime (TRO19622) is a cholesterol-like compound belonging to the cholesterol-oxime family.[8][9] It was identified not through a target-based approach, but through a phenotypic screening program designed to find small molecules capable of promoting the survival of primary motor neurons cultured in the absence of essential neurotrophic factors.[8][10] This discovery rationale is critical: the compound was selected based on its functional outcome—keeping motor neurons alive—rather than a preconceived hypothesis about a specific target.

This cholesterol derivative is a lipophilic molecule that is orally active and crosses the blood-brain barrier, making it a promising drug candidate for neurological diseases.[9] Its chemical structure is Cholest-4-en-3-one, oxime, existing as a stable mixture of syn and anti isomers.[8][11]

Mechanism of Action: Fortifying the Mitochondrial Fortress

The neuroprotective effects of Olesoxime are not linked to the SMN protein pathway but are instead rooted in the preservation of mitochondrial function.[12] Mitochondria are central to neuronal health, and their dysfunction is a key pathological feature in many neurodegenerative diseases, including SMA.[5][13] Olesoxime's mechanism centers on the inhibition of the mitochondrial permeability transition pore (mPTP) , a non-specific channel in the mitochondrial membrane whose prolonged opening leads to mitochondrial swelling, rupture, and the release of apoptotic factors like cytochrome c.[8][14]

Olesoxime exerts its function by binding to two key proteins located on the outer mitochondrial membrane:

  • Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor.[15]

  • Voltage-Dependent Anion Channel (VDAC) .[15]

By interacting with these components of the mPTP complex, Olesoxime stabilizes the mitochondrial membrane and prevents the catastrophic cascade of apoptosis, even under conditions of high oxidative stress or trophic factor withdrawal.[8][9][14]

Olesoxime_MoA cluster_neuron Motor Neuron cluster_mito Mitochondrion VDAC VDAC mPTP mPTP Complex (Closed State) VDAC->mPTP TSPO TSPO TSPO->mPTP Apoptosis Apoptosis (Cell Death) mPTP->Apoptosis Opening leads to Survival Neuron Survival & Resilience Olesoxime Olesoxime (Cholest-4-en-3-one, oxime) Olesoxime->VDAC Binds Olesoxime->TSPO Binds Olesoxime->mPTP Inhibits Opening Stress Cellular Stress (Oxidative, Trophic Factor Loss) Stress->mPTP Induces Opening

Caption: Olesoxime's mitochondrial-targeted mechanism of action.

Preclinical and Clinical Evidence in Spinal Muscular Atrophy

Olesoxime's potential in SMA was evaluated in a series of preclinical and clinical studies. In various in vitro and in vivo models of motor neuron disease, it demonstrated potent neuroprotective effects.[9] It was shown to promote axonal regeneration, prevent motor neuron death following injury, and increase lifespan in a transgenic mouse model of SMA.[9][16]

Summary of Key Preclinical & Clinical Findings
Study TypeModel SystemKey Finding(s)Reference
In Vitro Primary motor neuron culturePromoted survival and stimulated neurite outgrowth in the absence of neurotrophic factors.[16]
In Vivo Mouse model of familial ALSImproved motor performance and increased survival.[16]
In Vivo Neonatal rat axotomy modelPrevented the death of motor neurons following facial nerve axotomy.[16]
Clinical Trial Phase II/III in SMA patients (Types 2 & 3)Showed a benefit in maintaining motor function over the first 12 months compared to placebo. However, long-term benefits were less clear.[12]

The clinical trial results, while not unequivocally successful, provided a crucial proof-of-concept: targeting neuronal health through a non-SMN mechanism could offer a therapeutic benefit to SMA patients.[12] The development of Olesoxime was eventually discontinued after its acquisition by Roche, but the data generated remains a valuable foundation for future neuroprotective strategies.

Key Experimental Protocols

To evaluate compounds like Olesoxime, specific assays are required to validate both the functional outcome (neuroprotection) and the proposed mechanism (mitochondrial stabilization).

Protocol: Motor Neuron Survival Assay

This protocol is foundational for screening compounds for neuroprotective activity, mirroring the assay used to discover Olesoxime.

Objective: To quantify the survival-promoting effect of a test compound on primary motor neurons deprived of neurotrophic factors.

Methodology:

  • Cell Isolation: Isolate motor neurons from the spinal cords of E13-E15 rat or mouse embryos using density gradient centrifugation.

  • Plating: Plate the purified motor neurons on poly-L-ornithine/laminin-coated 96-well plates at a density of 5,000-10,000 cells/well.

  • Culture Medium: Culture cells in a defined, serum-free medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).

  • Compound Addition:

    • Negative Control: Add vehicle (e.g., 0.1% DMSO) to the culture medium.

    • Positive Control: Add a cocktail of neurotrophic factors (e.g., BDNF, CNTF, GDNF at 10 ng/mL each).

    • Test Wells: Add the test compound (Olesoxime) at various concentrations (e.g., 0.1 µM to 30 µM).

  • Incubation: Incubate plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using an antibody against a motor neuron-specific marker (e.g., SMI-32 or Islet-1).

    • Use a high-content imaging system to automatically count the number of surviving, immunopositive neurons in each well.

  • Analysis: Normalize the number of surviving neurons in the test wells to the positive and negative controls to determine the EC50 (half-maximal effective concentration).

Protocol: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly measures the compound's effect on mitochondrial integrity.

Objective: To assess the ability of a test compound to inhibit mPTP opening in isolated mitochondria.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat liver or brain tissue using differential centrifugation.

  • Assay Buffer: Resuspend the mitochondrial pellet in a buffer containing a respiratory substrate (e.g., succinate), a calcium-sensitive dye (e.g., Calcium Green-5N), and a membrane potential dye (e.g., TMRM).

  • Fluorometric Measurement: Place the mitochondrial suspension in a temperature-controlled cuvette within a fluorometer.

  • Compound Addition: Add the test compound (Olesoxime) or vehicle to the suspension and incubate for 5 minutes.

  • Induction of mPTP Opening: Induce pore opening by adding a pulse of a high concentration of calcium chloride (CaCl2).

  • Data Acquisition: Monitor two simultaneous fluorescence signals:

    • Calcium Efflux: A rapid decrease in Calcium Green-5N fluorescence as the dye leaks out of the mitochondria upon pore opening.

    • Mitochondrial Swelling (Light Scatter): A decrease in light scattering at 520 nm, which indicates an increase in mitochondrial volume (swelling).

  • Analysis: Compare the rate and extent of fluorescence change in the presence and absence of the test compound. A compound that inhibits mPTP opening will delay or prevent the calcium-induced changes.

Experimental_Workflow cluster_Assay1 Motor Neuron Survival Assay cluster_Assay2 mPTP Opening Assay A1 Isolate & Plate Primary Motor Neurons A2 Add Compound (e.g., Olesoxime) A1->A2 A3 Incubate (48-72h) Under Stress A2->A3 A4 Immunostain & Image A3->A4 A5 Quantify Surviving Neurons A4->A5 B1 Isolate Mitochondria B2 Add Compound & Dyes B1->B2 B3 Induce Pore Opening (with Calcium) B2->B3 B4 Monitor Fluorescence (Swelling & Ca2+ Release) B3->B4 B5 Analyze Inhibition Rate B4->B5

Sources

An In-Depth Technical Guide to Cholest-4-en-3-one, Oxime: A Promising Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Cholest-4-en-3-one, oxime, a cholesterol-derived compound with significant therapeutic potential. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, physicochemical properties, analytical characterization, and its compelling mechanism of action as a neuroprotective agent.

Core Identity: CAS Number and Chemical Structure

Cholest-4-en-3-one, oxime, also known by its developmental name Olesoxime or TRO19622, is a modified steroid that has garnered substantial interest for its potent neuroprotective effects.

The compound is registered under CAS Registry Number 66514-00-9 for the (3Z)-isomer.[1] It is crucial to note that Cholest-4-en-3-one, oxime typically exists as a stable mixture of its syn- and anti- isomers, and it is this mixture that is often referred to as TRO19622 in scientific literature.[2]

Molecular Formula: C₂₇H₄₅NO Molecular Weight: 399.65 g/mol [1]

The foundational structure is a cholestane skeleton featuring a double bond between carbons 4 and 5, with an oxime functional group at the third carbon position.

cluster_cholestanone_oxime Cholest-4-en-3-one, oxime Structure structure structure

Caption: Chemical structure of Cholest-4-en-3-one, oxime.

Synthesis of Cholest-4-en-3-one, Oxime: A Two-Step Approach

The synthesis of Cholest-4-en-3-one, oxime is a sequential process that begins with the preparation of its precursor ketone, Cholest-4-en-3-one, followed by the oximation reaction.

Synthesis of the Precursor: Cholest-4-en-3-one

The synthesis of the ketone intermediate can be achieved through both traditional chemical oxidation and more contemporary biocatalytic methods.

A. Chemical Synthesis: The Oppenauer Oxidation

A classic and reliable method for the synthesis of Cholest-4-en-3-one is the Oppenauer oxidation of cholesterol.[3] This reaction selectively oxidizes the secondary alcohol at the C-3 position to a ketone.

  • Rationale: The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones, particularly in the presence of other sensitive functional groups. The use of an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone or cyclohexanone) drives the equilibrium towards the formation of the desired product.

B. Biocatalytic Synthesis: Enzymatic Conversion

An increasingly popular and environmentally benign approach involves the use of the enzyme cholesterol oxidase. This enzyme catalyzes the oxidation of cholesterol to Cholest-4-en-3-one.[4]

  • Rationale: Biocatalytic methods offer high specificity, operate under mild reaction conditions (ambient temperature and neutral pH), and reduce the need for hazardous reagents and solvents. The use of cholesterol oxidase provides a direct and efficient route to the desired ketone.

A detailed protocol for the enzymatic synthesis and purification of Cholest-4-en-3-one is outlined below, based on established methodologies.[4]

Experimental Protocol: Enzymatic Synthesis and Purification of Cholest-4-en-3-one

  • Enzymatic Reaction:

    • Prepare a biphasic system containing an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., petroleum ether) to solubilize the cholesterol substrate.

    • Disperse cholesterol in the organic phase.

    • Introduce the cholesterol oxidase enzyme solution to the aqueous phase.

    • The reaction is typically carried out with vigorous stirring at a controlled temperature (e.g., 30°C) for several hours.

  • Extraction and Purification:

    • Following the reaction, extract the product from the reaction mixture using a suitable organic solvent such as ethyl acetate.

    • Wash the organic extract with water to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Further purify the product by recrystallization from a suitable solvent like ethanol to obtain high-purity Cholest-4-en-3-one.[4]

Oximation of Cholest-4-en-3-one

The final step in the synthesis is the conversion of the ketone to the oxime. This is a standard condensation reaction with hydroxylamine.

Experimental Protocol: Synthesis of Cholest-4-en-3-one, oxime

  • Dissolve Cholest-4-en-3-one in a suitable solvent such as ethanol or pyridine.

  • Add an excess of hydroxylamine hydrochloride.

  • The reaction is typically carried out at a slightly elevated temperature (e.g., reflux) for a sufficient duration to ensure complete conversion.

  • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Collect the crude product by filtration.

  • Purify the Cholest-4-en-3-one, oxime by recrystallization from a suitable solvent system to yield the final product as a mixture of syn- and anti- isomers.

Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Oppenauer Oxidation or Cholesterol Oxidase Oxime Cholest-4-en-3-one, oxime Cholestenone->Oxime Hydroxylamine Hydrochloride

Caption: Synthetic workflow for Cholest-4-en-3-one, oxime.

Physicochemical and Analytical Profile

A thorough understanding of the physicochemical properties and a robust analytical characterization are paramount for the development of any drug candidate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cholest-4-en-3-one, oxime.

PropertyValueSource
CAS Number 66514-00-9 ((3Z)-isomer)[1]
Molecular Formula C₂₇H₄₅NO[1]
Molecular Weight 399.65 g/mol [1]
Physical State Crystalline powder
Solubility Limited in aqueous media, soluble in oily excipients
Analytical Characterization

The structural elucidation and purity assessment of Cholest-4-en-3-one, oxime and its precursor are typically performed using a combination of spectroscopic techniques.

A. Cholest-4-en-3-one (Precursor)

TechniqueKey Observations
¹H-NMR The ¹H-NMR spectrum clearly shows the presence of five methyl groups. The spectra are consistent with previously reported data.[3][4]
¹³C-NMR The ¹³C-NMR spectrum displays 27 distinct carbon signals, confirming the molecular structure. The chemical shifts align with data from spectral databases.[3][4]
IR Spectroscopy The IR spectrum exhibits a characteristic absorption band for the C=O stretching of the conjugated enone system.[4]
Mass Spectrometry ESI-MS data confirms the molecular weight of the compound.[4]

B. Cholest-4-en-3-one, oxime

While specific spectral data for the oxime is less commonly published, its characterization would follow standard analytical procedures. The formation of the oxime would be confirmed by the disappearance of the ketone signal in the ¹³C-NMR and the appearance of a new signal for the C=N-OH carbon. In the IR spectrum, the C=O stretch would be absent, and new bands corresponding to the C=N and O-H stretches would appear. Mass spectrometry would show a molecular ion peak corresponding to the increased molecular weight.

Mechanism of Action: A Mitochondrial Guardian

The neuroprotective effects of Cholest-4-en-3-one, oxime (Olesoxime) are attributed to its interaction with the mitochondrial permeability transition pore (mPTP).[5][6] The mPTP is a protein complex in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[7][8]

Olesoxime has been shown to bind to two key components of the mPTP: the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO), formerly known as the peripheral benzodiazepine receptor.[2][5] By interacting with these proteins, Olesoxime is thought to prevent the opening of the mPTP, particularly under conditions of cellular stress.[6][9] This action stabilizes the mitochondria, prevents the release of pro-apoptotic factors like cytochrome c, and ultimately promotes neuronal survival.[2]

cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_mPTP Mitochondrial Permeability Transition Pore (mPTP) cluster_downstream Downstream Effects Stress Stress VDAC VDAC Stress->VDAC Induces mPTP opening TSPO TSPO Stress->TSPO Induces mPTP opening Mito_Dysfunction Mitochondrial Dysfunction VDAC->Mito_Dysfunction TSPO->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Release of pro-apoptotic factors Neuron_Death Neuronal Cell Death Apoptosis->Neuron_Death Olesoxime Cholest-4-en-3-one, oxime (Olesoxime) Olesoxime->VDAC Binds and inhibits Olesoxime->TSPO Binds and inhibits

Caption: Proposed mechanism of action of Cholest-4-en-3-one, oxime.

Applications in Drug Development

The primary therapeutic application of Cholest-4-en-3-one, oxime lies in the treatment of neurodegenerative diseases. Its ability to protect motor neurons has made it a significant candidate for conditions such as:

  • Amyotrophic Lateral Sclerosis (ALS): Olesoxime has been extensively studied as a potential treatment for ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[2][5]

  • Spinal Muscular Atrophy (SMA): This genetic disorder affects motor neurons in the spinal cord, and Olesoxime has shown promise in preclinical and clinical studies for SMA.[3][10]

The compound's mode of action, targeting mitochondrial health, suggests that it may have broader applications in other neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.[5]

Conclusion

Cholest-4-en-3-one, oxime is a cholesterol derivative with a well-defined chemical identity and a compelling biological profile. Its synthesis is achievable through established chemical and biocatalytic routes. The compound's unique mechanism of action, centered on the stabilization of the mitochondrial permeability transition pore, underpins its potent neuroprotective properties. As a promising drug candidate for devastating neurodegenerative diseases like ALS and SMA, Cholest-4-en-3-one, oxime represents a significant area of ongoing research and development in the pharmaceutical industry. This guide provides a foundational technical understanding for scientists and researchers dedicated to advancing novel therapeutics for neurological disorders.

References

  • Gao, Y., Zhang, B., Liu, D., & Chen, J. (2016). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 180(4), 743-757. [Link]

  • IJARBS. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences, 8(3), 1-13. [Link]

  • Bordet, T., Berna, P., Abitbol, J. L., & Pruss, R. M. (2010). Olesoxime (TRO19622): a novel mitochondrial-targeted neuroprotective compound. Pharmaceuticals, 3(2), 345-358. [Link]

  • Bordet, T., Buisson, B., Michaud, M., Drouot, C., Galea, P., de Nanteuil, G., ... & Pruss, R. M. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Bordet, T., Buisson, B., Michaud, M., Drouot, C., Galea, P., de Nanteuil, G., ... & Pruss, R. M. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • CAS Common Chemistry. (n.d.). (3Z)-Cholest-4-en-3-one oxime. Retrieved January 23, 2026, from [Link]

  • Martin, L. J. (2010). Olesoxime, a cholesterol-like neuroprotectant, is a mitochondrial-targeted drug of promise for motor neuron diseases. Pharmaceuticals, 3(2), 359-374. [Link]

  • MDPI. (2024). Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. Metabolites, 14(6), 333. [Link]

  • Penna, C., Perrelli, M. G., & Pagliaro, P. (2013). Mitochondrial pathways, permeability transition pore, and redox signaling in cardioprotection: therapeutic implications. Antioxidants & Redox Signaling, 18(5), 556-599. [Link]

  • ResearchGate. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. [Link]

  • Salimi, A., & He, Y. (2015). Mitochondrial permeability transition pore is a potential drug target for neurodegeneration. Journal of Cellular and Molecular Medicine, 19(12), 2731-2740. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Cholest-4-en-3-one, oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cholest-4-en-3-one, oxime

Cholest-4-en-3-one, oxime, also known by its developmental name Olesoxime (TRO19622), is a significant molecule in the landscape of neuroprotective drug development.[1][2] It is a cholesterol-like compound that has demonstrated considerable promise in preclinical studies for its ability to protect neurons from cell death.[3] This neuroprotective activity has positioned it as a potential therapeutic agent for debilitating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).[1][4] The synthesis of this steroidal oxime is, therefore, a critical process for researchers in medicinal chemistry and drug discovery who wish to explore its therapeutic potential further, develop analogues, or scale up its production for more extensive studies.

This application note provides a comprehensive, field-proven protocol for the synthesis of Cholest-4-en-3-one, oxime from its parent ketone, Cholest-4-en-3-one. The methodology is grounded in the classical reaction of a ketone with hydroxylamine hydrochloride, a robust and widely applicable transformation in steroid chemistry.[5][6] We will delve into the causality behind the experimental choices, provide a self-validating system for protocol integrity, and ensure that all claims are supported by authoritative sources.

Reaction Scheme and Mechanism

The synthesis of Cholest-4-en-3-one, oxime is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cholest-4-en-3-one. This is followed by dehydration to yield the oxime. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride salt, thereby driving the reaction to completion.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_ketone Cholest-4-en-3-one nucleophilic_attack Nucleophilic Attack of NH2OH on Carbonyl start_ketone->nucleophilic_attack start_hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) start_hydroxylamine->nucleophilic_attack start_base Pyridine (Base) start_base->nucleophilic_attack Deprotonates NH3OH+ proton_transfer Proton Transfer nucleophilic_attack->proton_transfer dehydration Dehydration proton_transfer->dehydration final_product Cholest-4-en-3-one, oxime (Syn/Anti Isomers) dehydration->final_product

Caption: Reaction mechanism for the synthesis of Cholest-4-en-3-one, oxime.

Materials and Equipment

Reagents
ReagentGradeSupplier (Example)
Cholest-4-en-3-one≥98%Sigma-Aldrich
Hydroxylamine hydrochloride≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Ethanol200 proof, absoluteFisher Scientific
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Hydrochloric acid (HCl)1 M solutionFisher Scientific
Saturated sodium chloride solution (Brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Equipment
  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

This protocol is designed for the synthesis of Cholest-4-en-3-one, oxime on a laboratory scale.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup and Reflux A->B Dissolve reagents in ethanol and pyridine C 3. Reaction Monitoring (TLC) B->C Heat to reflux D 4. Work-up and Extraction C->D Upon completion E 5. Purification (Recrystallization) D->E Isolate crude product F 6. Product Characterization E->F Obtain pure crystals

Caption: A streamlined workflow for the synthesis of Cholest-4-en-3-one, oxime.

Step-by-Step Methodology
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve Cholest-4-en-3-one (1.0 g, ~2.6 mmol) in absolute ethanol (25 mL). To this solution, add pyridine (5 mL). The pyridine acts as a base to neutralize the HCl that is generated during the reaction.

  • Reaction Initiation: Add hydroxylamine hydrochloride (0.36 g, ~5.2 mmol, 2 equivalents) to the stirred solution. The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the starting ketone.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (~80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material (a solution of Cholest-4-en-3-one in ethyl acetate), the reaction mixture, and a co-spot. A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The reaction is complete when the spot corresponding to the starting ketone has disappeared. The product oxime should appear as a new, more polar spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator. Add deionized water (~50 mL) to the residue. This will cause the crude product to precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL) to remove any remaining pyridine, followed by saturated sodium chloride solution (brine) (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude Cholest-4-en-3-one, oxime.

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a white crystalline solid. A common and effective solvent system for the recrystallization of steroidal oximes is ethanol-water or acetone-hexane.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Characterization

The identity and purity of the synthesized Cholest-4-en-3-one, oxime should be confirmed by spectroscopic methods and melting point analysis. The product is expected to be a stable mixture of syn- and anti-isomers.[3]

ParameterCholest-4-en-3-one (Starting Material)Cholest-4-en-3-one, oxime (Product - Expected)Rationale for Change
Appearance White crystalline solidWhite crystalline solidNo significant change expected.
Melting Point 79-82 °C[7]To be determined experimentally.The change in functional group will alter the crystal lattice energy.
FT-IR (cm⁻¹) ~1672 (C=O stretch)~3200-3500 (O-H stretch), ~1650 (C=N stretch)Disappearance of the ketone C=O and appearance of oxime O-H and C=N stretches.
¹H NMR Olefinic proton at C4Shift in the olefinic proton signal at C4; appearance of a broad singlet for the N-OH proton.The electronic environment of the C4 proton is altered, and a new proton is introduced.
¹³C NMR ~199 (C=O at C3)Disappearance of the C=O signal; appearance of a new signal for the C=N carbon (~150-160 ppm).The carbonyl carbon is converted to an imine carbon.

Safety Precautions

  • Hydroxylamine hydrochloride: This substance is harmful if swallowed or in contact with skin, can cause skin and eye irritation, and is suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Pyridine: Pyridine is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Work in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure. This includes wearing safety glasses at all times, using a fume hood, and having appropriate fire extinguishing equipment readily available.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; impure reagents.Extend the reflux time and monitor by TLC. Ensure reagents are of high purity and anhydrous where specified.
Low Yield Incomplete reaction; loss of product during work-up or recrystallization.Ensure the reaction goes to completion. Minimize transfers and use appropriate amounts of solvent for extraction and recrystallization.
Oily Product Impurities present; incorrect recrystallization solvent.Purify the crude product by column chromatography if recrystallization fails. Experiment with different solvent systems for recrystallization (e.g., acetone-hexane).
Difficulty Removing Pyridine Insufficient washing with acid.Perform additional washes with 1 M HCl during the work-up procedure.

References

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. Available at: [Link]

  • Chen, Q., et al. (2016). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 180(4), 695-712. Available at: [Link]

  • Cui, J., et al. (2009). Synthesis and evaluation of some steroidal oximes as cytotoxic agents: structure/activity studies (II). Steroids, 74(12), 989-95. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1693. Available at: [Link]

  • Martin, L. J. (2010).
  • PubChem. (n.d.). Cholest-4-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Taha, M. O., et al. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences, 8(12), 165-179. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2018). (+)4-Cholesten-3-One Promotes Differentiation of Neural Stem Cells into Dopaminergic Neurons through TET1 and FoxA2. ACS Chemical Neuroscience, 9(6), 1495-1503. Available at: [Link]

  • Zicāne, D., et al. (2017). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 56B(11), 1170-1174. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of Cholest-4-en-3-one, oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Neuroprotection – Targeting Mitochondrial Integrity

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A central player in the demise of neurons is mitochondrial dysfunction. The mitochondrion, long known as the powerhouse of the cell, is also a critical regulator of cell death pathways. The opening of the mitochondrial permeability transition pore (mPTP), a multi-protein complex in the mitochondrial membranes, is a pivotal event in the cascade leading to apoptosis. Cholest-4-en-3-one, oxime, a cholesterol-like molecule also known as olesoxime or TRO19622, has emerged as a promising neuroprotective agent that directly targets mitochondria to exert its therapeutic effects.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a panel of cell-based assays to rigorously evaluate the neuroprotective properties of Cholest-4-en-3-one, oxime. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to generate robust and reproducible data.

Mechanism of Action: How Cholest-4-en-3-one, oxime Shields Neurons

Cholest-4-en-3-one, oxime's neuroprotective activity stems from its ability to interact with key components of the mPTP.[1][3] Specifically, it binds to the Voltage-Dependent Anion Channel (VDAC) and the 18 kDa Translocator Protein (TSPO), both located on the outer mitochondrial membrane.[1][4][5] This interaction stabilizes the pore, preventing its pathological opening in response to cellular stress signals such as elevated intracellular calcium and oxidative stress. By inhibiting mPTP opening, Cholest-4-en-3-one, oxime preserves mitochondrial integrity, preventing the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, blocks the activation of the downstream caspase cascade, a family of proteases that execute the apoptotic program.

Signaling Pathway of Cholest-4-en-3-one, oxime's Neuroprotective Action

cluster_stress Cellular Stressors cluster_membrane Mitochondrial Outer Membrane cluster_pore Mitochondrial Permeability Transition Pore (mPTP) cluster_apoptosis Apoptotic Cascade Glutamate Glutamate (Excitotoxicity) mPTP mPTP Opening Glutamate->mPTP Induces H2O2 H₂O₂ (Oxidative Stress) H2O2->mPTP Induces VDAC VDAC VDAC->mPTP Stabilizes TSPO TSPO TSPO->mPTP Stabilizes CytoC Cytochrome c Release mPTP->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cholest Cholest-4-en-3-one, oxime Cholest->VDAC Binds to Cholest->TSPO Binds to Cholest->mPTP Inhibits

Caption: Signaling pathway of Cholest-4-en-3-one, oxime.

Experimental Design: A Multi-faceted Approach to Validation

To thoroughly assess the neuroprotective effects of Cholest-4-en-3-one, oxime, a multi-tiered experimental approach is recommended. This involves utilizing relevant neuronal cell models, inducing neurotoxicity with established stressors, and employing a battery of assays to measure key endpoints of cell health, oxidative stress, and apoptosis.

Recommended Cell Models:

  • SH-SY5Y Neuroblastoma Cells: A human-derived cell line that can be differentiated into a neuronal phenotype. They are a robust and reproducible model for initial screening and mechanistic studies.

  • Primary Cortical Neurons: Harvested from embryonic rodents, these cells more closely mimic the in vivo environment and are considered a gold standard for neuroprotection studies.

Inducers of Neurotoxicity:

  • Glutamate: An excitatory neurotransmitter that, in excess, causes excitotoxicity, a common mechanism of neuronal death in various neurological disorders.

  • Hydrogen Peroxide (H₂O₂): A potent oxidizing agent used to induce oxidative stress, a key contributor to neurodegeneration.

Experimental Workflow

cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Endpoint Assays cluster_analysis 4. Data Analysis & Interpretation Cell_Culture Cell Culture (SH-SY5Y or Primary Neurons) Pre_incubation Pre-incubation with Cholest-4-en-3-one, oxime Cell_Culture->Pre_incubation Compound_Prep Prepare Cholest-4-en-3-one, oxime (Varying Concentrations) Compound_Prep->Pre_incubation Toxin_Addition Induce Neurotoxicity (Glutamate or H₂O₂) Pre_incubation->Toxin_Addition Viability Cell Viability (MTT, LDH) Toxin_Addition->Viability Oxidative_Stress Oxidative Stress (ROS Assay) Toxin_Addition->Oxidative_Stress Apoptosis Apoptosis (Caspase-3, TUNEL) Toxin_Addition->Apoptosis Data_Quant Data Quantification Viability->Data_Quant Oxidative_Stress->Data_Quant Apoptosis->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion on Neuroprotective Efficacy Stat_Analysis->Conclusion

Caption: General experimental workflow for assessing neuroprotection.

Protocols for Key Cell-Based Assays

Cell Viability Assays

A. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of Cholest-4-en-3-one, oxime for 2-4 hours. Then, introduce the neurotoxic agent (e.g., glutamate or H₂O₂) and incubate for the desired period (typically 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

B. LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Example Data: Cell Viability Assays

Treatment GroupMTT Assay (% Viability)LDH Release (% Cytotoxicity)
Control (Untreated)100 ± 5.25.1 ± 1.2
Toxin Alone (e.g., 100 µM H₂O₂)45.3 ± 4.162.5 ± 5.8
Toxin + 1 µM Cholest-4-en-3-one, oxime62.1 ± 3.945.3 ± 4.5
Toxin + 10 µM Cholest-4-en-3-one, oxime85.7 ± 4.820.1 ± 3.1
Toxin + 50 µM Cholest-4-en-3-one, oxime95.2 ± 5.510.8 ± 2.3

Data are presented as mean ± standard deviation.

Oxidative Stress Assay: Intracellular ROS Measurement

This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells as described for the viability assays.

  • DCFH-DA Loading: After the desired treatment period, remove the culture medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Example Data: Intracellular ROS Levels

Treatment GroupRelative Fluorescence Units (RFU)
Control (Untreated)1250 ± 150
Toxin Alone (e.g., 100 µM H₂O₂)8750 ± 620
Toxin + 1 µM Cholest-4-en-3-one, oxime6500 ± 510
Toxin + 10 µM Cholest-4-en-3-one, oxime3200 ± 350
Toxin + 50 µM Cholest-4-en-3-one, oxime1800 ± 210

Data are presented as mean ± standard deviation.

Apoptosis Assays

A. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

Protocol:

  • Cell Lysis: Following treatment, lyse the cells using a provided lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Signal Detection: Measure the fluorescence (e.g., excitation/emission at 380/460 nm for AMC-based substrates) or absorbance using a microplate reader.

B. TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

Protocol:

  • Cell Fixation and Permeabilization: Fix the treated cells with 4% paraformaldehyde and then permeabilize with a detergent solution (e.g., 0.1% Triton X-100).

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Example Data: Apoptosis Assays

Treatment GroupCaspase-3 Activity (Fold Change)TUNEL-Positive Cells (%)
Control (Untreated)1.0 ± 0.12.5 ± 0.8
Toxin Alone (e.g., 100 µM H₂O₂)4.8 ± 0.555.2 ± 6.1
Toxin + 1 µM Cholest-4-en-3-one, oxime3.5 ± 0.440.7 ± 5.3
Toxin + 10 µM Cholest-4-en-3-one, oxime1.8 ± 0.215.9 ± 3.2
Toxin + 50 µM Cholest-4-en-3-one, oxime1.2 ± 0.15.1 ± 1.5

Data are presented as mean ± standard deviation.

Conclusion: A Robust Framework for Evaluating Neuroprotection

The suite of cell-based assays detailed in these application notes provides a robust and comprehensive framework for evaluating the neuroprotective effects of Cholest-4-en-3-one, oxime. By systematically assessing cell viability, oxidative stress, and key apoptotic markers, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases. The presented protocols, coupled with the rationale behind the experimental design, empower scientists to generate high-quality, reproducible data, thereby accelerating the path from discovery to clinical application.

References

  • Bordet, T., Berna, P., Abitbol, J. L., & Pruss, R. M. (2010). Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals, 3(2), 345-368. [Link]

  • Martin, L. J. (2010). Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. IDrugs, 13(8), 568-580. [Link]

  • Gouarne, C., et al. (2013). Olesoxime protects embryonic cortical neurons from camptothecin intoxication by a mechanism distinct from BDNF. British journal of pharmacology, 169(4), 849–863. [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. The Journal of pharmacology and experimental therapeutics, 322(2), 709–720. [Link]

  • Schaller, S., et al. (2011). TRO40303, a new cardioprotective compound, inhibits mitochondrial permeability transition. The Journal of pharmacology and experimental therapeutics, 336(1), 261–272. [Link]

  • Shchepina, L. A., et al. (2007). VDAC and TSPO are involved in the mechanism of cholesterol-induced apoptosis. Apoptosis, 12(10), 1875–1883. [Link]

  • Kroemer, G., Galluzzi, L., & Brenner, C. (2007). Mitochondrial membrane permeabilization in cell death. Physiological reviews, 87(1), 99–163. [Link]

  • Er, E., & Mendoza, M. C. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3659. [Link]

  • Kyrylkova, K., Kyryachenko, S., Leid, M., & Kioussi, C. (2012). Detection of apoptosis by TUNEL assay. In Methods in molecular biology (Vol. 887, pp. 41-47). Humana Press. [Link]

Sources

Application Notes & Protocols: Evaluating Cholest-4-en-3-one, oxime in Animal Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A New Horizon in Neuroprotection

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), represent a formidable challenge to modern medicine, characterized by the inexorable loss of neuronal function.[1] A converging point in the pathophysiology of these diverse disorders is mitochondrial dysfunction, which triggers cascades of oxidative stress, inflammatory responses, and ultimately, programmed cell death.[2] This positions mitochondria as a prime therapeutic target. Cholest-4-en-3-one, oxime, also known as Olesoxime (TRO19622), has emerged as a promising neuroprotective agent precisely because of its mechanism of action targeting mitochondrial integrity.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, selection criteria for appropriate animal models, and detailed, field-tested protocols for evaluating the therapeutic potential of Cholest-4-en-3-one, oxime in the context of neurodegeneration. The methodologies are designed to be robust and self-validating, correlating functional outcomes with underlying biochemical and histopathological changes.

Scientific Rationale: Targeting the Engine of the Cell

The therapeutic hypothesis for Cholest-4-en-3-one, oxime is grounded in its ability to preserve mitochondrial function under cellular stress. Understanding this mechanism is critical for designing experiments that can accurately probe its efficacy.

1.1. Mechanism of Action: Stabilizing the Mitochondrial Permeability Transition Pore

Cholest-4-en-3-one, oxime is a cholesterol-like compound that directly interacts with key components of the mitochondrial permeability transition pore (mPTP).[4] Specifically, it binds to the voltage-dependent anion channel (VDAC) and the 18 kDa translocator protein (TSPO), two critical proteins in the outer mitochondrial membrane.[3]

  • Causality: In neurodegenerative states, cellular stress (e.g., from protein aggregates, excitotoxicity, or oxidative damage) leads to the prolonged opening of the mPTP. This event is catastrophic for the neuron. It dissipates the mitochondrial membrane potential, halts ATP synthesis, and allows for the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating the caspase cascade and executing cell death. By binding to VDAC and TSPO, Cholest-4-en-3-one, oxime is thought to stabilize the mPTP complex, preventing its pathological opening. This action preserves mitochondrial integrity and function, thereby averting the downstream consequences of apoptosis and promoting neuronal survival.[3][4]

G cluster_0 Mitochondrion cluster_1 Cytoplasm VDAC VDAC mPTP mPTP Complex VDAC->mPTP TSPO TSPO TSPO->mPTP CytoC Cytochrome c mPTP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Stress Neurodegenerative Stressors Stress->mPTP Induces Pathological Opening Drug Cholest-4-en-3-one, oxime Drug->VDAC Binds Drug->TSPO Binds Drug->mPTP Stabilizes & Inhibits Opening G A 1. Animal Model Selection (e.g., 5XFAD, SOD1-G93A) B 2. Group Allocation (Wild-Type, Vehicle, Drug-Treated) A->B C 3. Compound Administration (Chronic Dosing Regimen) B->C D 4. Behavioral Assessments (Motor & Cognitive Testing) C->D E 5. Euthanasia & Tissue Collection (Brain, Plasma, CSF) D->E F 6. Histopathological Analysis (IHC, Staining) E->F G 7. Biochemical Analysis (Western Blot, ELISA) E->G H 8. Data Integration & Interpretation F->H G->H

Caption: General experimental workflow for in vivo studies.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. The underlying principle is to maintain consistency and minimize variability.

Protocol 1: Compound Preparation and Administration
  • Rationale: Proper formulation and consistent administration are paramount for achieving reliable drug exposure and reproducible results. The lipophilic nature of Cholest-4-en-3-one, oxime requires a vehicle that ensures its solubility and bioavailability.

  • Materials:

    • Cholest-4-en-3-one, oxime (powder)

    • Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, with 0.1% Tween 80.

    • Microcentrifuge tubes

    • Vortex mixer and sonicator

    • Animal gavage needles (20-22 gauge, flexible tip)

    • 1 mL syringes

  • Procedure:

    • Calculation: Determine the total amount of compound needed based on the number of animals, their average weight, the desired dose (e.g., 30 mg/kg), and the dosing volume (typically 10 mL/kg for mice).

    • Weighing: Accurately weigh the required amount of Cholest-4-en-3-one, oxime powder.

    • Suspension: Prepare the vehicle solution. Add the weighed powder to the appropriate volume of vehicle in a sterile tube.

    • Homogenization: Vortex vigorously for 2-3 minutes. Follow with sonication in a water bath for 10-15 minutes, or until a fine, homogenous suspension is achieved. Prepare this suspension fresh daily.

    • Dosing: Weigh each animal immediately before dosing to ensure accurate volume administration.

    • Administration: Administer the suspension via oral gavage. For a 25g mouse at a 30 mg/kg dose and 10 mL/kg volume, you would administer 0.25 mL of a 3 mg/mL suspension.

    • Control Groups: The vehicle control group must receive the same volume of the vehicle solution without the active compound.

    • Frequency: Dosing should be performed daily, at the same time each day, for the duration of the study as determined by the model's pathology progression.

Protocol 2: Behavioral Assessments
  • Rationale: Behavioral tests are the ultimate functional readout, assessing whether the preservation of neurons translates into a meaningful improvement in motor or cognitive performance. [5]The choice of test must be appropriate for the model and the neurological domain being investigated.

  • A. Motor Function: Accelerating Rotarod (for ALS, PD models)

    • Apparatus: A rotating rod with adjustable speed.

    • Habituation (Day 1-2): Place mice on the rod at a constant low speed (e.g., 4 RPM) for 60 seconds. Repeat 2-3 times per day. This acclimates the animals to the apparatus.

    • Testing (Day 3 onwards): Place the mouse on the rod and begin acceleration from 4 to 40 RPM over a period of 5 minutes.

    • Endpoint: Record the latency (in seconds) to fall from the rod. If the mouse clings to the rod and makes two full rotations without walking, this is also considered a fall.

    • Trials: Perform 3 trials per mouse per session, with a 15-20 minute inter-trial interval. The average latency of the three trials is used for analysis.

  • B. Spatial Learning & Memory: Morris Water Maze (for AD models)

    • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic paint or milk powder) at 22-24°C. A small escape platform (10 cm diameter) is hidden 1 cm below the water surface. Visual cues are placed around the room. [6] 2. Acquisition Phase (Days 1-5):

      • Gently place the mouse into the pool facing the wall from one of four designated start points.

      • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

      • Allow the mouse to remain on the platform for 15-20 seconds.

      • Perform 4 trials per day, with a different start point for each trial.

      • Record the escape latency (time to find the platform) and path length using an automated tracking system.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Place the mouse in the pool from a novel start point and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings. A successful memory is indicated by a preference for the target quadrant.

Table 2: Sample Data Presentation for Behavioral Tests

Treatment GroupNRotarod Latency (s)MWM Escape Latency (s, Day 5)MWM Time in Target Quadrant (%)
Wild-Type15245 ± 1518 ± 345 ± 5
5XFAD + Vehicle15N/A52 ± 623 ± 4
5XFAD + Drug15N/A35 ± 538 ± 5
SOD1 + Vehicle1588 ± 12N/AN/A
SOD1 + Drug15135 ± 14N/AN/A
Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle group.
Protocol 3: Post-Mortem Histopathological & Biochemical Analysis
  • Rationale: These analyses provide the crucial mechanistic link between treatment and behavioral outcome. Histology visualizes the effect on brain structure and cellular pathology, while biochemistry quantifies changes in key protein markers. [7]

  • A. Tissue Preparation:

    • Perfusion: Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) for histology, or PBS alone for biochemistry.

    • Dissection: Rapidly dissect the brain. For histology, post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. For biochemistry, snap-freeze the desired brain regions (e.g., hippocampus, cortex, striatum) in liquid nitrogen and store at -80°C.

  • B. Immunohistochemistry (IHC) for Neuroinflammation:

    • Sectioning: Cut 30-40 µm thick brain sections using a cryostat or vibratome.

    • Antigen Retrieval: If necessary, perform antigen retrieval (e.g., citrate buffer heating).

    • Blocking: Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.

    • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against markers for microglia (e.g., rabbit anti-Iba1) and astrocytes (e.g., mouse anti-GFAP).

    • Secondary Antibody Incubation: Wash sections in PBS and incubate for 2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594). [8] 6. Mounting & Imaging: Mount sections onto slides with a DAPI-containing mounting medium. Image using a confocal or fluorescence microscope.

    • Quantification: Analyze images using software like ImageJ to quantify the fluorescence intensity or the number and morphology of Iba1/GFAP-positive cells in a region of interest.

  • C. Western Blot for Synaptic Proteins:

    • Homogenization: Homogenize the frozen brain tissue (e.g., hippocampus) in RIPA buffer containing protease and phosphatase inhibitors. [8] 2. Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against synaptic markers (e.g., PSD-95, Synaptophysin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band density using ImageJ and normalize the protein of interest to the loading control.

Conclusion and Future Directions

This guide provides a framework for the preclinical evaluation of Cholest-4-en-3-one, oxime. By demonstrating efficacy across behavioral, histological, and biochemical platforms in well-justified animal models, researchers can build a compelling case for its therapeutic potential. The compound's fundamental mechanism of mitochondrial protection suggests its utility may extend beyond the models discussed here, warranting investigation in models of Huntington's disease, ischemic stroke, and other conditions where mitochondrial health is compromised. [9]A rigorous and multi-faceted approach is the cornerstone of translational research that successfully bridges the gap from bench to bedside.

References

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Sources

Application Notes & Protocols: Evaluating Cholest-4-en-3-one, oxime for Neuroregeneration in a Rodent Sciatic Nerve Crush Injury Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Peripheral nerve injuries (PNIs) present a significant clinical challenge, often resulting in long-term functional deficits and neuropathic pain. The regeneration process is complex and frequently incomplete. The sciatic nerve crush injury in rodents is a widely used and well-characterized model that mimics axonotmesis in humans, where the axons are severed, but the surrounding connective tissue sheaths remain intact, providing a conduit for regeneration.[1][2] This model is ideal for studying the biological processes of nerve regeneration and for evaluating potential therapeutic strategies aimed at enhancing repair.[2][3]

Cholest-4-en-3-one, oxime, also known as Olesoxime or TRO19622, is a cholesterol-like small molecule that has demonstrated significant neuroprotective and pro-regenerative properties.[4] Research has shown that this compound promotes the survival of motor neurons, stimulates neurite outgrowth, and accelerates functional recovery in various models of neuronal damage.[4][5][6] Notably, it has been shown to reduce axonal degeneration and speed the recovery of motor nerve conduction in a sciatic nerve crush model.[5]

The proposed mechanism of action for Cholest-4-en-3-one, oxime involves the modulation of mitochondrial function. It directly binds to two key components of the mitochondrial permeability transition pore (mPTP): the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO).[6] By stabilizing these components, it is hypothesized to prevent mitochondrial dysfunction and subsequent apoptotic pathways, thereby preserving neuronal integrity and supporting a favorable environment for axonal regeneration.

These application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of Cholest-4-en-3-one, oxime in a preclinical sciatic nerve crush injury model. The protocols herein are designed to be robust and reproducible, incorporating functional, histological, and molecular endpoints to generate a multi-faceted dataset for thorough efficacy evaluation.

Overall Experimental Design & Workflow

The experimental design involves inducing a controlled sciatic nerve crush injury in rodents, followed by systemic administration of Cholest-4-en-3-one, oxime. The efficacy of the treatment is then assessed over a defined time course using a combination of behavioral tests, electrophysiology, and post-mortem tissue analysis.

G cluster_pre Pre-Operative Phase cluster_op Surgical & Dosing Phase cluster_post Post-Operative Assessment cluster_analysis Data Analysis A1 Animal Acclimation (7 days) A2 Baseline Functional Testing (e.g., Sciatic Functional Index) A1->A2 B1 Randomization into Groups (Sham, Vehicle, Treatment) A2->B1 B2 Sciatic Nerve Crush Surgery B1->B2 B3 Initiate Daily Dosing (Cholest-4-en-3-one, oxime or Vehicle) B2->B3 C1 Weekly Functional Testing (Walking Track Analysis) B3->C1 C2 Electrophysiology (e.g., CMAP at endpoint) C1->C2 C3 Endpoint Euthanasia & Tissue Collection C2->C3 D1 Histology & Immunohistochemistry (Nerve & Muscle) C3->D1 D2 Molecular Analysis (e.g., Western Blot, qPCR) C3->D2 D3 Statistical Analysis & Interpretation D1->D3 D2->D3

Caption: High-level experimental workflow from animal preparation to final data analysis.

Materials & Reagents

  • Test Compound: Cholest-4-en-3-one, oxime (e.g., Sigma-Aldrich, Cayman Chemical)

  • Animals: Adult male Sprague-Dawley rats (220-250g) or C57BL/6 mice (8-10 weeks old). Rats are often preferred for their larger nerve size, facilitating surgery.[1]

  • Vehicle: Dependent on compound solubility. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water or a solution containing DMSO and PEG (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Surgical Suite & Tools:

    • Stereomicroscope

    • Homeothermic blanket/heating pad[7]

    • Sterile surgical instruments (fine forceps, micro-scissors, small retractors, hemostatic forceps)[7][8]

    • Suture materials (e.g., 5-0 or 6-0 for muscle, wound clips or sutures for skin)

    • Sterile drapes, gauze, and swabs

  • Anesthetics & Analgesics:

    • Inhalant anesthetic: Isoflurane with vaporizer

    • Injectable anesthetic: Ketamine/Xylazine cocktail (e.g., 80-100 mg/kg Ketamine, 5-10 mg/kg Xylazine, IP)

    • Post-operative analgesic: Buprenorphine (0.05-0.1 mg/kg, SC) or Carprofen (5 mg/kg, SC)

  • Functional Assessment:

    • Walking track apparatus: A confined walkway (approx. 100 cm long, 7.5 cm wide) with a dark shelter at the end.[9]

    • White paper to line the walkway

    • Non-toxic finger paint or ink

  • Histology:

    • 4% Paraformaldehyde (PFA) in PBS

    • Sucrose solutions (15%, 30%) for cryoprotection

    • Embedding medium (e.g., OCT)

    • Cryostat or microtome

    • Stains: Toluidine Blue, Hematoxylin & Eosin (H&E)

    • Antibodies: anti-S100 (Schwann cells), anti-βIII-Tubulin (axons), anti-Myelin Basic Protein (MBP)

Detailed Protocols

Protocol 1: Preparation and Administration of Cholest-4-en-3-one, oxime
  • Reconstitution: Prepare the dosing solution fresh daily. Cholest-4-en-3-one, oxime is a stable mixture of syn- and anti-isomers.

    • Scientist's Note: Due to its lipophilic, cholesterol-like structure, the compound may have poor aqueous solubility. A suspension in 0.5% CMC is suitable for oral gavage. For intraperitoneal (IP) injection, a vehicle like 10% DMSO/40% PEG300 may be required. Vehicle choice must be consistent across all groups.

  • Dose Calculation: Based on previous in vivo studies, effective doses range from 10 to 100 mg/kg. A dose-response study is recommended. Calculate the required volume based on the animal's most recent body weight.

  • Administration:

    • Method: Oral gavage (p.o.) is often preferred for daily administration to minimize stress and potential peritoneal irritation.

    • Frequency: Administer once daily, starting on the day of surgery (either immediately before or after the procedure) and continuing for the duration of the study (e.g., 21 or 28 days).

    • Control Groups: The Vehicle group must receive the exact same volume of vehicle solution as the treatment groups. A "Sham" group that undergoes surgery without the nerve crush but receives vehicle is essential to control for the effects of surgery and anesthesia.

Protocol 2: Surgical Procedure: Sciatic Nerve Crush Injury
  • Rationale: This procedure creates a standardized axonotmesis injury. The crush interrupts the axons and myelin sheath but preserves the epineurium and perineurium, which act as guides for regenerating axons.[1][2] This allows for the study of axonal regeneration in an optimal environment.

  • Anesthesia and Preparation: Anesthetize the animal and confirm the depth of anesthesia by lack of pedal withdrawal reflex. Apply veterinary ophthalmic ointment to the eyes. Shave the lateral aspect of the thigh on the chosen side and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

  • Nerve Exposure: Place the animal on a sterile drape over a heating pad to maintain body temperature at 37°C.[7] Make a small skin incision over the mid-thigh, parallel to the femur.

  • Using blunt dissection through the fascial plane between the gluteus maximus and biceps femoris muscles, carefully expose the sciatic nerve.[7] Avoid excessive bleeding and muscle damage.

  • Nerve Crush: Gently free a ~1 cm segment of the nerve from the surrounding connective tissue. Using a fine, non-serrated hemostatic forceps, apply a consistent crush to the nerve approximately 5-10 mm proximal to its trifurcation.

    • Scientist's Note (Critical for Reproducibility): The consistency of the crush is paramount. Mark the forceps to ensure the same pressure is applied each time. A common and reproducible method is to crush the nerve twice for 30 seconds, with the second crush oriented at a 90-degree angle to the first.[8] A successful crush will leave the nerve looking translucent at the injury site but anatomically intact.

  • Marking the Crush Site (Optional but Recommended): Place a single 10-0 nylon micro-suture through the epineurium just proximal to the crush site. This aids in locating the injury site for later histological analysis.

  • Closure: Reposition the muscles to their natural alignment and close the muscle layer with 5-0 absorbable sutures. Close the skin with wound clips or non-absorbable sutures.

  • Post-Operative Care: Administer a subcutaneous injection of analgesic (e.g., Buprenorphine) and 0.9% sterile saline for hydration. Monitor the animal in a heated recovery cage until it is fully ambulatory. House animals individually to prevent wound chewing. Provide food and water ad libitum on the cage floor for the first few days.

Protocol 3: Functional Recovery Assessment (Walking Track Analysis)
  • Rationale: The Sciatic Functional Index (SFI) is a non-invasive, quantitative method to assess motor function recovery by analyzing the animal's footprint.[10][11] It integrates sensory and motor recovery. An SFI of 0 represents normal function, while an SFI of -100 indicates complete dysfunction.[9]

  • Data Collection: Perform walking track analysis at baseline (before surgery) and at regular intervals post-surgery (e.g., days 3, 7, 14, 21, 28).

  • Apply a small amount of different colored ink to the hind paws of the animal.

  • Allow the animal to walk down the confined track lined with white paper towards a dark box at the end. Collect at least 3-5 clear, consecutive footprints from both the experimental (injured) and normal (uninjured) paws.

  • Measurement: Scan the footprints at high resolution. Measure the following parameters for both the normal (N) and experimental (E) limb:

    • PL (Print Length): Distance from the heel to the tip of the third toe.

    • TS (Toe Spread): Distance between the first and fifth toes.

    • ITS (Intermediate Toe Spread): Distance between the second and fourth toes.

  • SFI Calculation: Use the modified Bain-Mackinnon-Hunter (BMH) formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EIT - NIT) / NIT] - 8.8

Protocol 4: Histological and Morphometric Analysis
  • Rationale: Histology provides direct, quantitative evidence of axonal regeneration and remyelination. This analysis validates the functional data by visualizing the structural repair of the nerve.

  • Tissue Harvest: At the study endpoint, euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by perfusion).

  • Perfuse transcardially with saline followed by 4% PFA.

  • Carefully dissect the entire sciatic nerve from both the injured and contralateral (control) sides. Also, harvest the tibialis anterior muscle.

  • Nerve Processing: Post-fix the nerves in 4% PFA overnight. For morphometric analysis, process a segment distal to the crush site for embedding in resin and cut semi-thin sections (1 µm). Stain with Toluidine Blue.

  • Muscle Processing: Post-fix the muscle, weigh it to assess atrophy, and process for H&E staining to evaluate muscle fiber morphology and reinnervation status.

  • Immunohistochemistry: Cryoprotect nerve segments in sucrose solutions, embed in OCT, and section on a cryostat. Perform IHC for markers like βIII-Tubulin (to label axons) and S100 (to label Schwann cells) to visualize the architecture of the regenerating nerve.

  • Image Analysis: Using imaging software (e.g., ImageJ), quantify:

    • Number of myelinated axons.

    • Axon diameter and myelin sheath thickness (leading to G-ratio calculation).

    • Muscle fiber cross-sectional area.

Data Analysis & Expected Results

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests (e.g., two-way ANOVA for SFI data over time, one-way ANOVA for endpoint histological data), followed by post-hoc tests for multiple comparisons.

Table 1: Example Sciatic Functional Index (SFI) Data
Time PointSham GroupVehicle GroupCholest-4-en-3-one, oxime (30 mg/kg)
Baseline -2.5 ± 1.8-3.1 ± 2.0-2.8 ± 1.5
Day 7 -4.1 ± 2.2-85.4 ± 5.1-70.3 ± 4.8
Day 14 -3.5 ± 1.9-60.1 ± 6.3-42.5 ± 5.5
Day 21 -2.9 ± 2.0-45.7 ± 7.0-25.8 ± 6.1
Day 28 -3.0 ± 1.7-30.2 ± 6.8-12.4 ± 5.2
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Group.
Table 2: Example Endpoint Morphometric Data (28 Days Post-Injury)
ParameterSham GroupVehicle GroupCholest-4-en-3-one, oxime (30 mg/kg)
Myelinated Axon Count 8500 ± 4103200 ± 3505800 ± 420
Axon Diameter (µm) 5.8 ± 0.43.1 ± 0.34.5 ± 0.3*
Myelin Thickness (µm) 1.4 ± 0.20.6 ± 0.11.1 ± 0.1
Tibialis Anterior Wet Weight (mg) 550 ± 25280 ± 30410 ± 28**
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Group.

Hypothesized Signaling Pathway

Cholest-4-en-3-one, oxime is believed to exert its neuroprotective effects by stabilizing mitochondrial integrity, a critical factor for neuronal survival and energy-intensive processes like axonal regeneration.

G Injury Sciatic Nerve Crush Injury Stress Axonal Transection Oxidative Stress Energy Deficit Injury->Stress Mito Mitochondrial Permeability Transition Pore (mPTP) Opening Stress->Mito CytoC Cytochrome C Release Mito->CytoC Survival Enhanced Neuronal Survival Caspase Caspase Activation CytoC->Caspase Apoptosis Neuronal Apoptosis Wallerian Degeneration Caspase->Apoptosis Drug Cholest-4-en-3-one, oxime Target Binds to VDAC & TSPO Drug->Target Stabilize mPTP Stabilization Target->Stabilize Stabilize->Mito Inhibits ATP Maintained ATP Production Stabilize->ATP Stabilize->Survival Regen Axonal Regeneration & Functional Recovery ATP->Regen Survival->Regen

Sources

Application Notes and Protocols for the Administration of Cholest-4-en-3-one, oxime in the SOD1(G93A) Transgenic Mouse Model of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Introduction: A Novel Therapeutic Approach for a Devastating Disease

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disorder characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1] The SOD1(G93A) transgenic mouse is a widely utilized preclinical model that recapitulates many of the key pathological features of familial ALS, providing a critical platform for the evaluation of novel therapeutic agents.[1] This document provides a detailed guide for the administration and efficacy assessment of Cholest-4-en-3-one, oxime (also known as Olesoxime or TRO19622), a cholesterol-like molecule with demonstrated neuroprotective properties, in the SOD1(G93A) mouse model.

Cholest-4-en-3-one, oxime has been identified as a promising candidate for neurodegenerative diseases due to its ability to promote motor neuron survival.[2] Its mechanism of action is linked to the modulation of mitochondrial function, a key pathway implicated in ALS pathology. Preclinical studies have shown that this compound can delay disease onset and extend the survival of SOD1(G93A) mice, making it a compound of significant interest for further investigation.[3]

These application notes are designed to provide researchers with a comprehensive and scientifically rigorous framework for conducting preclinical studies with Cholest-4-en-3-one, oxime in the SOD1(G93A) mouse model. The protocols herein are grounded in established methodologies and aim to ensure data reproducibility and translatability.

Scientific Rationale and Experimental Design

The experimental design outlined below is based on the known disease progression of the high-copy SOD1(G93A) mouse model, where symptoms typically manifest around 80-90 days of age, with end-stage occurring at approximately 120-130 days.[1] The therapeutic intervention with Cholest-4-en-3-one, oxime is initiated at a presymptomatic stage to assess its potential to delay disease onset and slow progression.

Experimental Groups:

  • Group 1: SOD1(G93A) Transgenic Mice + Vehicle Control: This group serves as the baseline for disease progression.

  • Group 2: SOD1(G93A) Transgenic Mice + Cholest-4-en-3-one, oxime (Low Dose): This group will assess the efficacy of a lower therapeutic dose.

  • Group 3: SOD1(G93A) Transgenic Mice + Cholest-4-en-3-one, oxime (High Dose): This group will evaluate the dose-dependent effects of the compound.

  • Group 4: Wild-Type Littermates + Vehicle Control: This group provides a non-diseased baseline for all behavioral and histological measures.

A balanced number of male and female mice should be included in each group, as sex differences in disease progression have been reported in this model.[4]

Quantitative Data Summary

ParameterRecommendationRationale
Animal Model High-copy SOD1(G93A) transgenic mice and wild-type littermatesWell-characterized model of familial ALS with a predictable disease course.[1]
Compound Cholest-4-en-3-one, oximeA neuroprotective agent with demonstrated efficacy in preclinical ALS models.[3]
Dosing 3 mg/kg (Low Dose) and 30 mg/kg (High Dose)Based on previously reported effective doses in SOD1(G93A) mice.
Administration Route Oral GavageA common and less stressful method for daily, long-term administration.[5]
Vehicle Corn OilA suitable vehicle for hydrophobic compounds, widely used in preclinical studies.[6]
Treatment Start Post-natal day 60 (Presymptomatic)To assess the potential of the compound to delay disease onset and progression.
Treatment Frequency DailyTo maintain therapeutic levels of the compound.
Behavioral Assessments Body Weight, Grip Strength, RotarodTo monitor disease progression and the effect of the treatment on motor function.
Histological Analysis Motor Neuron Count (Nissl Staining), Microgliosis (Iba1), Astrogliosis (GFAP)To quantify the neuroprotective effects of the compound at the cellular level.
Endpoint Criteria Loss of righting reflex for 30 seconds or 20% loss of body weightTo ensure humane treatment of animals and provide a consistent endpoint for survival analysis.[7]

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Study Setup & Acclimation cluster_treatment Phase 2: Treatment Period (Daily from P60) cluster_endpoint Phase 3: Endpoint & Tissue Collection cluster_analysis Phase 4: Data Analysis A Animal Procurement (SOD1-G93A & WT mice) B Genotyping & Cohort Assignment (4 Groups) A->B Confirmation of genotype C Acclimation & Baseline Measurements (Body Weight, Grip Strength, Rotarod) B->C Establishment of baseline D Preparation of Dosing Solutions (Vehicle, Low Dose, High Dose) C->D Initiation of treatment at P60 E Daily Oral Gavage Administration D->E Daily administration F Weekly Behavioral Assessments (Body Weight, Grip Strength, Rotarod) E->F Ongoing monitoring H Humane Endpoint Determination (Loss of Righting Reflex / Weight Loss) F->H Disease progression K Statistical Analysis of Behavioral & Histological Data F->K G Daily Health Monitoring G->H Ethical considerations I Perfusion & Spinal Cord Dissection H->I Tissue harvesting J Histological Analysis (Nissl, Iba1, GFAP) I->J Cellular analysis J->K Quantitative assessment L Interpretation & Conclusion K->L Drawing conclusions signaling_pathway cluster_stress Cellular Stress in SOD1(G93A) Motor Neuron cluster_compound Therapeutic Intervention cluster_downstream Downstream Neuroprotective Effects MutantSOD1 Mutant SOD1 Aggregates ROS Increased ROS Production MutantSOD1->ROS induces MitoDys Mitochondrial Dysfunction ROS->MitoDys causes Apoptosis Reduced Apoptosis MitoDys->Apoptosis triggers Cholest Cholest-4-en-3-one, oxime MitoStab Mitochondrial Stabilization Cholest->MitoStab promotes MitoStab->MitoDys prevents MitoStab->Apoptosis inhibits NeuronSurv Increased Motor Neuron Survival Apoptosis->NeuronSurv leads to

Caption: Proposed neuroprotective signaling pathway of Cholest-4-en-3-one, oxime in SOD1(G93A) motor neurons.

Conclusion

This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of Cholest-4-en-3-one, oxime in the SOD1(G93A) mouse model of ALS. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing our understanding of the therapeutic potential of this promising neuroprotective compound. The successful translation of preclinical findings to clinical applications hinges on the rigor and consistency of the foundational research, and it is our hope that this guide will serve as a valuable resource for researchers in the field.

References

  • A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis. PubMed Central. Available at: [Link]

  • Time-course and characterization of orolingual motor deficits in SOD1-G93A mice. PMC. Available at: [Link]

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Application Note: Quantitative Analysis of Cholest-4-en-3-one in Human Plasma via LC-MS/MS Following Oxime Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of Cholest-4-en-3-one (C4), a critical biomarker for bile acid synthesis, in human plasma. The methodology employs a liquid-liquid extraction (LLE) sample preparation procedure followed by chemical derivatization of the analyte's ketone group to an oxime. This derivatization significantly enhances ionization efficiency and analytical sensitivity.[1][2] Detection and quantification are achieved using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability for clinical research applications.[3][4]

Introduction: The Significance of Cholest-4-en-3-one

Cholest-4-en-3-one, often referred to as 7α-hydroxy-4-cholesten-3-one (C4) in its hydroxylated form, is a pivotal intermediate in the biosynthesis of bile acids from cholesterol. The formation of C4 is a rate-limiting step catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[5][6] Consequently, its circulating levels in serum or plasma accurately reflect the rate of hepatic de novo bile acid synthesis.[5][6] Accurate quantification of C4 is crucial for investigating various gastrointestinal pathologies, including bile acid malabsorption, irritable bowel syndrome (IBS), and ileal disease, which are often characterized by elevated C4 levels.[5][7][8]

However, the quantitative analysis of neutral sterols like C4 by LC-MS/MS presents challenges due to their poor ionization efficiency in electrospray ionization (ESI).[2][9] To overcome this limitation, this protocol incorporates a chemical derivatization step. By converting the C4 ketone functional group to an oxime using hydroxylamine, a proton-affinitive moiety is introduced. This modification significantly enhances the analyte's response in positive-ion ESI-MS/MS, leading to a substantial increase in sensitivity and selectivity.[1][2][10]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate the analyte from the complex biological matrix, enhance its detectability, and ensure accurate quantification. The core principle involves sample clean-up via liquid-liquid extraction (LLE), sensitivity enhancement through chemical derivatization, and selective detection by LC-MS/MS.

The overall workflow is depicted below:

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample (200 µL) ISTD Add Internal Standard Sample->ISTD LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) ISTD->LLE Evap1 Evaporate to Dryness LLE->Evap1 Deriv Oximation Reaction (Hydroxylamine) Evap1->Deriv Evap2 Evaporate to Dryness Deriv->Evap2 Recon Reconstitute in Mobile Phase Evap2->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Bioanalytical workflow for C4 quantification.

Materials and Reagents

  • Analytes and Standards:

    • Cholest-4-en-3-one (Reference Standard)

    • Cholest-4-en-3-one-d7 (Isotope-labeled Internal Standard, IS)

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Methyl tert-butyl ether (MTBE, HPLC grade)

    • Hydroxylamine hydrochloride

    • Pyridine

    • Ammonium Fluoride

    • Formic Acid

  • Biological Matrix:

    • Drug-free human plasma (for calibrators and QCs)

  • Equipment:

    • Analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporation system

    • Heating block or water bath

    • UHPLC system

    • Triple quadrupole mass spectrometer

Experimental Protocols

Preparation of Stock Solutions, Calibrators, and QCs
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cholest-4-en-3-one and its d7-IS in methanol.[11]

  • Working Standard Solutions: Serially dilute the C4 stock solution with 50% methanol to create working solutions for spiking into the surrogate matrix (e.g., charcoal-stripped plasma) to prepare a calibration curve (e.g., 1-500 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the d7-IS stock solution with methanol to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma at low, medium, and high concentration levels.

Trustworthiness Insight: The use of a stable isotope-labeled internal standard (d7-IS) is critical. It co-elutes with the analyte and experiences similar extraction recovery and matrix effects, ensuring the highest degree of accuracy by correcting for variations during sample processing and analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of LLE is to efficiently extract the lipophilic steroid from the aqueous plasma matrix while leaving behind proteins and other polar interferences.[12][13]

  • Pipette 200 µL of plasma sample, calibrator, or QC into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL d7-IS working solution and briefly vortex.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Chemical Derivatization: Oximation

This step converts the ketone group of C4 into an oxime, enhancing its protonation and subsequent detection by MS. The reaction is illustrated below.

Oximation_Reaction cluster_reactants Reactants cluster_products Products C4 Cholest-4-en-3-one (Ketone) Reaction Pyridine Heat C4->Reaction + Hydroxylamine Hydroxylamine (NH₂OH) Oxime Cholest-4-en-3-one, oxime Water Water (H₂O) Reaction->Oxime +

Caption: Conversion of C4 ketone to an oxime derivative.

  • To the dried extract from step 4.2.7, add 50 µL of a freshly prepared solution of 2% (w/v) hydroxylamine hydrochloride in pyridine.

  • Vortex to dissolve the residue.

  • Incubate the mixture at 60°C for 30 minutes.

  • After incubation, evaporate the pyridine to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50% Methanol in water). Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Expertise Insight: Pyridine is used as a solvent and a mild base to facilitate the oximation reaction. The heating step accelerates the reaction rate. Complete removal of pyridine is essential as it can interfere with the chromatography and suppress the ESI signal.

LC-MS/MS Instrumental Conditions

The chromatographic separation ensures that the analyte is resolved from potential matrix interferences before entering the mass spectrometer.

ParameterCondition
LC System UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Heated Electrospray (HESI), Positive
MRM Transitions To be optimized empirically
Analyte (Oxime): Q1 m/z → Q3 m/z
IS (d7-Oxime): Q1 m/z → Q3 m/z

Expertise Insight: The use of an ammonium fluoride additive in the mobile phase has been shown to improve sensitivity for some steroids by promoting the formation of [M+F]⁻ adducts in negative mode or enhancing positive mode response.[11] However, for oxime derivatives, positive mode ESI with formic acid is typically robust. Empirical optimization of MRM transitions is a mandatory step for any new assay.

Method Validation

For an endogenous compound like C4, method validation must adhere to specific regulatory guidelines.[3][14] The validation strategy typically involves using a surrogate matrix (e.g., charcoal-stripped serum or a buffer like PBS) for calibration standards.[15][16]

Key validation parameters are summarized below:

Validation ParameterAcceptance CriteriaRationale
Linearity R² ≥ 0.99; back-calculated calibrators within ±15% of nominal (±20% at LLOQ)Demonstrates a proportional response over the intended analytical range.
Accuracy & Precision Intra- and inter-assay accuracy within 85-115%; Precision (CV) ≤ 15%Ensures the method is providing correct results consistently over time.
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.Confirms the signal is from the analyte and not from matrix components.
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.Assesses the ion suppression or enhancement caused by the biological matrix.
Extraction Recovery Should be consistent and reproducible across the concentration range.Measures the efficiency of the sample preparation process.[17]
Stability Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.

Conclusion

The described LC-MS/MS method, incorporating an essential oxime derivatization step, provides a highly sensitive, selective, and reliable tool for the quantification of Cholest-4-en-3-one in human plasma. The robust LLE sample preparation effectively removes interferences, while the derivatization significantly boosts the signal-to-noise ratio.[1] This protocol has been designed with scientific integrity and trustworthiness at its core, making it suitable for demanding clinical research applications where accurate biomarker measurement is paramount.

References

  • Chen, Y., et al. (2014). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology. Available at: [Link]

  • O'Reilly, J., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX. Available at: [Link]

  • Baranov, P. A., et al. (2010). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. Drug Testing and Analysis. Available at: [Link]

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  • Biotage. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. LCGC International. Available at: [Link]

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  • Rand, K., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules. Available at: [Link]

  • Giera, M. (2011). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Ludwig-Maximilians-Universität München. Available at: [Link]

  • De Meulder, M., et al. (2015). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]

  • Sauter, G., et al. (1996). Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans. Hepatology. Available at: [Link]

  • Shneider, B. L. (2013). Serum 7-Alpha-Hydroxy-4-Cholesten-3-One as a Marker for Bile Acid Loss in Children. The Journal of Pediatrics. Available at: [Link]

  • Wang, H., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry. Available at: [Link]

  • Hughes, N. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. BioPharma Services. Available at: [Link]

  • Rozman, D., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules. Available at: [Link]

  • Thermo Fisher Scientific. (2017). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Available at: [Link]

  • Freudenberg, F., et al. (2013). Serum 7-alpha-hydroxy-4-cholesten-3-one as a marker for bile acid loss in children. The Journal of Pediatrics. Available at: [Link]

  • Yuan, B., & Ma, Y. (2013). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. ResearchGate. Available at: [Link]

  • Giera, M., & Bracher, F. (2013). Analytical methods for cholesterol quantification. Journal of Chromatography B. Available at: [Link]

  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]

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Application Notes and Protocols: Cholest-4-en-3-one, oxime in the Investigation of Chemotherapy-Induced Neuropathy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Unmet Need in Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, side effect of many first-line anticancer drugs, including taxanes, platinum-based compounds, and vinca alkaloids.[1] Patients suffering from CIPN experience a range of debilitating sensory symptoms, such as numbness, tingling, and chronic pain, which can persist long after treatment cessation, severely impacting their quality of life.[1] The underlying pathophysiology of CIPN is complex, involving direct damage to peripheral neurons, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] Currently, there are no FDA-approved treatments to prevent or effectively manage CIPN, highlighting a critical unmet medical need.

Cholest-4-en-3-one, oxime, also known as olesoxime or TRO19622, has emerged as a promising neuroprotective agent in preclinical studies of various neurodegenerative conditions, including CIPN.[3][4] This cholesterol-like small molecule has demonstrated efficacy in mitigating neuropathic pain and promoting nerve fiber integrity in rodent models of chemotherapy-induced neuropathy.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Cholest-4-en-3-one, oxime in preclinical CIPN studies. We will delve into its proposed mechanism of action, provide detailed protocols for in vivo efficacy testing, and outline methods for the histological assessment of its neuroprotective effects.

Mechanism of Action: A Dual Approach to Neuroprotection

The neuroprotective effects of Cholest-4-en-3-one, oxime are believed to be mediated through a multi-targeted mechanism, primarily centered on the preservation of mitochondrial integrity and the potential modulation of nuclear receptor signaling.

1. Inhibition of the Mitochondrial Permeability Transition Pore (mPTP):

A key pathological event in CIPN is mitochondrial dysfunction within peripheral neurons.[5] Chemotherapeutic agents can induce oxidative stress, leading to the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[6][7] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to ATP depletion, release of pro-apoptotic factors like cytochrome c, and ultimately, neuronal cell death.[6][8]

Cholest-4-en-3-one, oxime has been shown to directly interact with components of the mPTP, including the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO), thereby inhibiting its opening.[7][9] By stabilizing the mitochondrial membrane and preventing the release of apoptotic factors, the compound preserves mitochondrial function and promotes neuronal survival in the face of chemotherapeutic insult.

Mitochondrial Protection by Cholest-4-en-3-one, oxime cluster_0 Chemotherapy-Induced Stress cluster_1 Mitochondrion cluster_2 Cellular Consequences Chemotherapy Chemotherapeutic Agents (e.g., Paclitaxel, Vincristine) ROS ↑ Reactive Oxygen Species (ROS) Chemotherapy->ROS mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->mPTP Induces CytoC Cytochrome c Release mPTP->CytoC ATP ↓ ATP Production mPTP->ATP Apoptosis Neuronal Apoptosis CytoC->Apoptosis Activates Caspase Cascade ATP->Apoptosis Neuropathy Peripheral Neuropathy Apoptosis->Neuropathy Olesoxime Cholest-4-en-3-one, oxime Olesoxime->mPTP Inhibits

Figure 1: Mitochondrial Protective Mechanism of Cholest-4-en-3-one, oxime.

2. Potential Modulation of Liver X Receptor (LXR) Signaling:

While direct evidence for Cholest-4-en-3-one, oxime as a Liver X Receptor (LXR) agonist is still under investigation, its precursor, Cholest-4-en-3-one, has been shown to activate LXR signaling.[6] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, inflammation, and neuroprotection.[10][11] Activation of LXR can lead to the transcriptional regulation of genes involved in reducing neuroinflammation and promoting nerve repair.[10][11][12]

Given the structural similarity and metabolic relationship, it is plausible that Cholest-4-en-3-one, oxime or its metabolites could exert beneficial effects through the LXR pathway. This could involve the suppression of pro-inflammatory cytokine production in glial cells and the promotion of cholesterol efflux, which is important for myelin maintenance and repair.

LXR Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response Oxysterol Cholest-4-en-3-one (Olesoxime Precursor) LXR Liver X Receptor (LXR) Oxysterol->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ApoE) LXRE->TargetGenes Initiates Inflammation ↓ Neuroinflammation TargetGenes->Inflammation Cholesterol ↑ Cholesterol Efflux TargetGenes->Cholesterol Repair ↑ Nerve Repair & Myelination Cholesterol->Repair

Figure 2: Proposed LXR-mediated neuroprotective pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of Cholest-4-en-3-one, oxime in rodent models of CIPN.

I. In Vivo Model of Paclitaxel-Induced Neuropathy

This protocol is adapted from established models of paclitaxel-induced peripheral neuropathy.[10][13]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Paclitaxel (commercially available)

  • Cremophor EL and Ethanol (for paclitaxel vehicle)

  • Saline (0.9%)

  • Cholest-4-en-3-one, oxime (Olesoxime, TRO19622)

  • Vehicle for Olesoxime (e.g., vegetable oil or 0.5% hydroxypropylmethylcellulose in water)

  • Gavage needles

  • Standard laboratory animal housing and care facilities

Experimental Workflow:

Paclitaxel-Induced Neuropathy Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Day0 Day 0: Baseline Behavioral Testing Day1_7 Days 1, 3, 5, 7: Paclitaxel Administration (4 mg/kg, i.p.) Day0->Day1_7 Day8_21 Days 8-21: Daily Treatment - Vehicle Control (p.o.) - Olesoxime (e.g., 10 mg/kg, p.o.) Day1_7->Day8_21 Behavioral Weekly Behavioral Testing (von Frey, Acetone Test) Day8_21->Behavioral Day22 Day 22: Euthanasia & Tissue Collection (Sciatic Nerve, DRG, Skin) Behavioral->Day22

Figure 3: Experimental workflow for the paclitaxel-induced neuropathy model.

Procedure:

  • Acclimation: Acclimate rats to the housing facility and handling for at least one week prior to the start of the experiment.

  • Baseline Testing: On Day 0, perform baseline behavioral assessments (von Frey and acetone tests) to establish normal sensory thresholds.

  • Induction of Neuropathy:

    • Prepare paclitaxel solution by dissolving it in a 1:1 mixture of Cremophor EL and ethanol, and then diluting with saline to a final concentration of 2 mg/mL.

    • On Days 1, 3, 5, and 7, administer paclitaxel at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.

    • The control group receives vehicle injections.

  • Treatment:

    • Prepare Cholest-4-en-3-one, oxime by suspending it in the chosen vehicle.

    • From Day 8 to Day 21, administer the compound or vehicle daily via oral gavage (p.o.). A typical dose to start with is 10 mg/kg.[14]

  • Behavioral Assessment:

    • Perform behavioral tests weekly to monitor the development of mechanical allodynia and cold hypersensitivity.

  • Tissue Collection:

    • On Day 22, euthanize the animals according to approved institutional guidelines.

    • Collect sciatic nerves, dorsal root ganglia (DRG), and skin biopsies from the hind paws for histological analysis.

II. Behavioral Testing Protocols

A. Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[1][3]

Procedure:

  • Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[5]

  • Use a set of calibrated von Frey filaments with increasing stiffness.

  • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling.[1]

  • Begin with a mid-range filament (e.g., 4.31 handle number) and observe the rat's response for 6-8 seconds.[1]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% withdrawal threshold.[1]

B. Cold Hypersensitivity: Acetone Test

This test assesses the response to a cooling stimulus.[2][4]

Procedure:

  • Acclimate the rat in the same testing chamber as the von Frey test.

  • Draw a small amount of acetone into a syringe with a blunt needle.

  • Gently apply a drop of acetone to the plantar surface of the hind paw, avoiding contact between the needle and the skin.[2]

  • Observe the rat's behavior for 30 seconds following the application.[2]

  • Record the number and duration of responses, such as paw withdrawal, licking, or flinching.

  • Repeat the application 5 times with a 5-minute interval between each application.[2]

III. Histological and Immunohistochemical Protocols

A. Intraepidermal Nerve Fiber (IENF) Density

This method quantifies the number of small sensory nerve fibers in the skin, which are often lost in CIPN.[14][15]

Procedure:

  • Tissue Processing:

    • Fix the hind paw skin biopsies in 2% Zamboni's fixative for 4-6 hours.[16]

    • Cryoprotect the tissue by immersing it in 30% sucrose in PBS overnight.[16]

    • Embed the tissue in OCT compound and freeze.

    • Cut 30 µm sections using a cryostat.[16]

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker, overnight at 4°C.[15][17]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with a mounting medium containing DAPI to counterstain nuclei.

  • Quantification:

    • Capture images of the epidermis using a fluorescence microscope.

    • Count the number of PGP9.5-positive nerve fibers crossing the dermal-epidermal junction.[14]

    • Measure the length of the epidermis in the image.

    • Calculate the IENF density as the number of fibers per millimeter of epidermal length.[14]

B. Sciatic Nerve Histology

This protocol assesses the morphology of the sciatic nerve and the integrity of myelination.

Procedure:

  • Tissue Processing:

    • Fix the sciatic nerve segments in 4% paraformaldehyde overnight.

    • Process the tissue for paraffin embedding.

    • Cut 5 µm cross-sections and longitudinal sections.

  • Immunohistochemistry:

    • Perform immunohistochemistry using primary antibodies against:

      • S100: to label Schwann cells.[18][19]

      • Neurofilament (e.g., NF200): to label axons.[20][21]

    • Use appropriate secondary antibodies and a detection system (e.g., DAB chromogen).

    • Counterstain with hematoxylin.

  • Analysis:

    • Examine the sections for signs of axonal degeneration, demyelination, and Schwann cell proliferation.

    • Quantify parameters such as axon density and myelin sheath thickness using image analysis software.

Data Presentation

The following table provides an example of how to present quantitative data from a preclinical study evaluating Cholest-4-en-3-one, oxime in a paclitaxel-induced neuropathy model.

Treatment GroupMechanical Withdrawal Threshold (g)Cold Response Score (0-5)Intraepidermal Nerve Fiber Density (fibers/mm)
Vehicle Control 2.5 ± 0.44.2 ± 0.55.1 ± 1.2
Paclitaxel + Vehicle 0.8 ± 0.21.5 ± 0.32.3 ± 0.8*
Paclitaxel + Olesoxime (10 mg/kg) 1.9 ± 0.3#2.8 ± 0.4#4.2 ± 1.0#
p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Paclitaxel + Vehicle. Data are presented as mean ± SEM.

Conclusion and Future Directions

Cholest-4-en-3-one, oxime represents a promising therapeutic candidate for the management of chemotherapy-induced peripheral neuropathy. Its dual mechanism of action, involving mitochondrial protection and potential LXR agonism, addresses key pathological features of CIPN. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of this compound and can be adapted for other models of neuropathy. Further research is warranted to fully elucidate the role of LXR signaling in the neuroprotective effects of Cholest-4-en-3-one, oxime and to explore its therapeutic potential in other neurodegenerative disorders.

References

  • Bordet, T., Buisson, B., Michaud, M., Abitbol, J. L., Marchand, F., Grist, J., ... & Pruss, R. M. (2008). Specific antinociceptive activity of cholest-4-en-3-one, oxime (TRO19622) in experimental models of painful diabetic and chemotherapy-induced neuropathy. Journal of Pharmacology and Experimental Therapeutics, 326(2), 623-632.
  • Xiao, W. H., Zheng, F. Y., Bennett, G. J., Bordet, T., & Pruss, R. M. (2009). Olesoxime (cholest-4-en-3-one, oxime): analgesic and neuroprotective effects in a rat model of painful peripheral neuropathy produced by the chemotherapeutic agent, paclitaxel. Pain, 147(1-3), 202-209.
  • Martin, L. J. (2010). Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis.
  • Seretny, M., Currie, G. L., Sena, E. S., Ramnarine, S., Grant, R., MacLeod, M. R., ... & Colvin, L. A. (2014). Incidence, prevalence, and predictors of chemotherapy-induced peripheral neuropathy: A systematic review and meta-analysis. Pain, 155(12), 2461-2470.
  • Staff, N. P., Grisold, A., Grisold, W., & Windebank, A. J. (2017). Chemotherapy-induced peripheral neuropathy: A current review. Annals of Neurology, 81(6), 772-781.
  • Giorgio, V., von Stockum, S., Antoniel, M., Fabbro, A., Fogolari, F., Forte, M., ... & Bernardi, P. (2018). Dimers of mitochondrial ATP synthase form the permeability transition pore. Proceedings of the National Academy of Sciences, 115(20), 5187-5192.
  • Bordet, T., Berna, P., Abitbol, J. L., & Pruss, R. M. (2010). Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals, 3(4), 941-959.
  • Hachisuka, H., Mori, O., Sakamoto, F., Sasai, Y., & Nomura, H. (1984). Immunohistological demonstration of S-100 protein in the cutaneous nervous system.
  • Phillips, J. B., Bunting, S. C., Heath, T. J., & Brown, R. A. (2004). A simple and inexpensive method for determining cold sensitivity and adaptation in mice. Journal of neuroscience methods, 139(2), 219-225.
  • Lauria, G., Hsieh, S. T., Johansson, O., Kennedy, W. R., Leger, J. M., Mellgren, S. I., ... & Polydefkis, M. (2010). European Federation of Neurological Societies/Peripheral Nerve Society Guideline on the use of skin biopsy in the diagnosis of small fiber neuropathy. Report of a joint task force of the European Federation of Neurological Societies and the Peripheral Nerve Society. European journal of neurology, 17(7), 903-e49.
  • Organic Syntheses. (n.d.). δ4-cholesten-3-one. Retrieved from [Link]

  • Halford, B. (2015). Roche To Acquire Trophos. Chemical & Engineering News. Retrieved from [Link]

  • ClinicalTrials.gov. (2013). A Study to Assess the Efficacy and Safety of Olesoxime (TRO19622) in 3-25 Years Old Spinal Muscular Atrophy (SMA) Patients. Retrieved from [Link]

  • Cui, J., & Li, S. (2024). LXR agonism for CNS diseases: promises and challenges.
  • MD Biosciences. (2024). New Developments: Innovative Cold Pain Testing Methods. Retrieved from [Link]

  • JoVE. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test. Retrieved from [Link]

  • NINDS. (n.d.). Hind paw cold allodynia (Acetone Evaporation) test. Retrieved from [Link]

  • NINDS. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]

  • Marcil, J., Walczak, J. S., Guindon, J., & Beaulieu, P. (2006). Antinociceptive effects of tetrodotoxin (TTX) in rodents. British journal of anaesthesia, 96(6), 761-768.
  • Wikipedia. (n.d.). Mitochondrial permeability transition pore. Retrieved from [Link]

  • Sławińska, U., Sławiński, M., & Sławińska-Słota, A. (2020). Intraepidermal Nerve Fiber Quantification of the Mouse Hind Paw Footpads: A Detailed and Simplified Protocol. Journal of visualized experiments: JoVE, (165).
  • ResearchGate. (n.d.). PGP9.5 antibody for human and mouse skin biopsy samples?. Retrieved from [Link]

  • Gavini, C. K., Elshareif, N., & Daugherty, R. (2022). LXR agonist improves peripheral neuropathy and modifies PNS immune cells in aged mice.
  • Leoni, V., & Caccia, S. (2009). Oxysterols as markers of neurological disease--a review.
  • YouTube. (2025). Fixation on Histology: Enhanced Method for PGP 9.5 Immunohistochemical Labeling-Sm Fiber Neuropathy. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2016). INTRA-EPIDERMAL FIBER DENSITY DETERMINATION OF RODENT FOOT PAD BIOPSIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunohistochemical analysis of S-100 expression... Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-S100 immunohistochemistry performed on a cross section of the... Retrieved from [Link]

  • PLOS One. (2015). A Simple and Inexpensive Method for Determining Cold Sensitivity and Adaptation in Mice. Retrieved from [Link]

  • International Journal of Advanced Research in Biological Sciences. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. Retrieved from [Link]

  • PLOS One. (2014). Visualizing Peripheral Nerve Regeneration by Whole Mount Staining. Retrieved from [Link]

  • NINDS. (n.d.). Paclitaxel chemotherapy-induced peripheral neuropathy (CIPN) model. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunohistochemical staining of S100 in control (A), injured (B and C),... Retrieved from [Link]

  • Neuro Notes. (2022). Small Unmyelinated Fibers Seen In Neurofilament Stain. Retrieved from [Link]

  • Stroke and Vascular Neurology. (2023). Enhanced liver X receptor signalling reduces brain injury and promotes tissue regeneration following experimental intracerebral. Retrieved from [Link]

  • Bernardi, P., & Di Lisa, F. (2015). The mitochondrial permeability transition pore: a mystery solved?. Frontiers in physiology, 6, 95.
  • SciTePress. (n.d.). Optimization of Immunohistochemical Staining with Anti Protein Gene Product 9,5 (PGP 9,5) Antibodies to Detecting Intraepidermal Nerve Fiber. Retrieved from [Link]

  • bioRxiv. (2020). Silent cold-sensing neurons drive cold allodynia in neuropathic pain states. Retrieved from [Link]

  • YouTube. (2019). Alcohols to Ketones, Part 4: Oppenauer Oxidation. Retrieved from [Link]

  • OSU Health Plan. (n.d.). MMPP 32.0 Intraepidermal Nerve Fiber Density Assessment. Retrieved from [Link]

  • Theofilopoulos, S., Arenas, E., & Lelos, M. J. (2015). LXR regulation of brain cholesterol: from development to disease. Frontiers in cellular neuroscience, 9, 13.
  • SMA News Today. (n.d.). Olesoxime (TRO19622). Retrieved from [Link]

  • Wikipedia. (n.d.). Roche. Retrieved from [Link]

  • Patsnap. (n.d.). Olesoxime. Retrieved from [Link]

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Application Note & Protocol: Investigating Cholest-4-en-3-one, Oxime as a Novel Ligand for Human Cholinesterases

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Cholest-4-en-3-one, oxime as a ligand for human cholinesterases.

Authored by: A Senior Application Scientist

Introduction: The Significance of Cholinesterase Ligands

Human cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are serine hydrolases critical to neurotransmission and other physiological processes. AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses[1]. BChE, while less specific, hydrolyzes a broader range of esters and plays a role in detoxifying or metabolizing various compounds. The modulation of these enzymes is a cornerstone of therapy for conditions like Alzheimer's disease, myasthenia gravis, and is central to the toxicology of nerve agents and pesticides[2].

Ligands that interact with these enzymes can be broadly categorized as inhibitors or reactivators. Inhibitors block the active site, preventing substrate hydrolysis, while reactivators, typically oximes, can restore function to enzymes inhibited by organophosphorus compounds[3][4].

This guide focuses on Cholest-4-en-3-one, oxime , a cholesterol-derived steroidal oxime also known by the investigational name Olesoxime[5]. Initially explored for its neuroprotective properties in models of amyotrophic lateral sclerosis (ALS)[6][7], its structural features—a rigid steroidal scaffold and a nucleophilic oxime group—make it a compelling candidate for interaction with cholinesterases. This document provides the scientific rationale and detailed protocols for its synthesis and evaluation as a human cholinesterase ligand.

The Candidate Ligand: Cholest-4-en-3-one, Oxime

Cholest-4-en-3-one, oxime is a lipophilic molecule capable of crossing the blood-brain barrier[5]. It exists as a stable mixture of syn- and anti- isomers at the oxime position, a common feature of non-symmetrical ketone-derived oximes[5][6]. The steroidal backbone provides a large, rigid structure that can engage with hydrophobic pockets within the cholinesterase active site gorge, while the oxime moiety (-C=N-OH) offers a site for potential hydrogen bonding or nucleophilic attack.

Recent studies have confirmed that this molecule, Olesoxime, binds to both AChE and BChE with mid-micromolar affinity and can reactivate BChE inhibited by certain nerve agents[5]. This dual functionality as both a potential inhibitor and a reactivator makes it a molecule of significant interest.

Synthesis and Characterization of Cholest-4-en-3-one, Oxime

The synthesis is a two-step process: first, the preparation of the ketone precursor, Cholest-4-en-3-one, from cholesterol, followed by its conversion to the oxime.

Synthesis of the Precursor: Cholest-4-en-3-one

Cholest-4-en-3-one can be synthesized from cholesterol via several methods, including Oppenauer oxidation[8][9]. This method selectively oxidizes the secondary alcohol at the C3 position of cholesterol to a ketone while concurrently migrating the double bond from the C5-C6 position to the C4-C5 position, resulting in a more stable α,β-unsaturated ketone.

Protocol: Synthesis of Cholest-4-en-3-one, Oxime

The most common and classical method for synthesizing steroidal oximes is the reaction of the corresponding ketone with hydroxylamine or its salt in the presence of a base[10][11].

Rationale: The reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone. The subsequent elimination of a water molecule forms the C=N double bond of the oxime. A base is used to deprotonate the hydroxylammonium salt, liberating the free hydroxylamine needed for the reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve Cholest-4-en-3-one (1 equivalent) in a suitable solvent like ethanol or pyridine in a round-bottom flask.

  • Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.5-2.0 equivalents) and a base such as sodium acetate or pyridine (~2.0-3.0 equivalents) to the solution.

  • Reaction: Stir the mixture at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. A white precipitate of the crude oxime should form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure Cholest-4-en-3-one, oxime.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Workflow for Cholinesterase Interaction Analysis

The following diagram outlines the comprehensive workflow for evaluating the interaction between Cholest-4-en-3-one, oxime and human cholinesterases.

G cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Cholest-4-en-3-one, oxime purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization reagent_prep Reagent Preparation (Enzyme, Substrate, Ligand) characterization->reagent_prep Test Compound inhibition_assay Cholinesterase Inhibition Assay reagent_prep->inhibition_assay data_acq Spectrophotometric Data Acquisition (412 nm) inhibition_assay->data_acq percent_inhibition Calculate % Inhibition data_acq->percent_inhibition ic50 Determine IC50 Value percent_inhibition->ic50 kinetics Kinetic Analysis (Mechanism of Inhibition) ic50->kinetics

Caption: Experimental workflow for synthesis and cholinesterase ligand evaluation.

Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol is based on the widely adopted Ellman's method, a rapid and reliable spectrophotometric assay for measuring cholinesterase activity[12][13][14].

Principle of the Ellman's Assay

The assay measures the activity of AChE or BChE through the hydrolysis of their respective thio-substrates, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh). The enzyme cleaves the substrate, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm[1][15]. The rate of color formation is directly proportional to the enzyme's activity.

G sub Acetylthiocholine (Substrate) thio Thiocholine sub->thio   AChE/BChE tnb TNB Anion (Yellow, λmax = 412 nm) thio->tnb dtns DTNB (Colorless) dtns->tnb

Caption: Principle of the Ellman's spectrophotometric assay.

Materials and Reagents
  • Human recombinant AChE and/or human serum BChE

  • Cholest-4-en-3-one, oxime (stock solution in DMSO)

  • Acetylthiocholine (ATCh) iodide or Butyrylthiocholine (BTCh) iodide

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[13]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Experimental Protocol

Rationale: This procedure is designed for a 96-well plate format to allow for high-throughput screening of multiple ligand concentrations. A pre-incubation step is included to allow the ligand to bind to the enzyme before the substrate is introduced.

  • Reagent Preparation:

    • Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.4.

    • Enzyme Solution: Prepare a working solution of AChE or BChE in the buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in buffer.

    • Substrate Solution: Prepare a 10 mM stock solution of ATCh or BTCh in deionized water.

    • Ligand Dilutions: Perform serial dilutions of the Cholest-4-en-3-one, oxime stock solution in buffer to achieve a range of desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid solvent effects on enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add 190 µL of buffer and 10 µL of the highest concentration of ligand solvent (e.g., 1% DMSO). This corrects for any non-enzymatic reaction.

    • Control Wells (100% Activity): Add 150 µL of buffer, 20 µL of enzyme solution, and 10 µL of the ligand solvent (e.g., 1% DMSO).

    • Test Wells: Add 150 µL of buffer, 20 µL of enzyme solution, and 10 µL of the respective Cholest-4-en-3-one, oxime dilution.

  • Pre-incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Reaction Initiation:

    • To all wells (except blanks), add 20 µL of the DTNB working solution.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate (ATCh or BTCh) solution to all wells. The final volume should be 220 µL.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes[13][16].

Data Analysis
  • Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate in the presence of the ligand and V_control is the rate in the absence of the ligand.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the ligand concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the ligand required to inhibit 50% of the enzyme's activity.

Expected Results and Interpretation

Based on published data, Cholest-4-en-3-one, oxime (Olesoxime) is expected to exhibit inhibitory activity against both human AChE and BChE.

Table 1: Representative Binding Affinity Data for Cholest-4-en-3-one, Oxime

EnzymeParameterReported Value (µM)Reference
Human AChEKᵢ160 ± 30[5]
Human BChEKᵢ45 ± 5[5]

Interpretation: The lower Kᵢ value for BChE suggests a higher binding affinity for this enzyme compared to AChE[5]. This selectivity is a critical parameter in drug development. The moderate micromolar affinity indicates that while the compound binds to the enzymes, it is not a highly potent inhibitor. Further studies, such as Lineweaver-Burk or Dixon plots, would be necessary to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Conclusion for the Field

Cholest-4-en-3-one, oxime represents an intriguing molecular scaffold for the development of novel cholinesterase ligands. Its steroidal backbone offers a departure from traditional, often highly charged, inhibitor structures, and its demonstrated ability to cross the blood-brain barrier is a significant advantage for targeting central nervous system disorders. The protocols detailed herein provide a robust framework for synthesizing this compound and systematically evaluating its interaction with human cholinesterases. The dual potential as a reversible inhibitor and a possible reactivator for organophosphate-inhibited enzymes warrants further investigation, positioning Cholest-4-en-3-one, oxime and its analogues as promising leads in neuropharmacology and toxicology research.

References

  • Chen, J., et al. (2018). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. BioMed Research International. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Boster Bio. [Link]

  • Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. PubMed. [Link]

  • Elabscience. (n.d.). Human AChE(Acetylcholinesterase) ELISA Kit. Elabscience. [Link]

  • ResearchGate. (n.d.). Classical synthesis of steroidal oximes. ResearchGate. [Link]

  • Zorbaz, T., et al. (2020). Cholesterol Oxime Olesoxime Assessed as a Potential Ligand of Human Cholinesterases. International Journal of Molecular Sciences, 21(18), 6813. [Link]

  • Zmindak, M., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480. [Link]

  • Silva, A., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. MDPI Encyclopedia. [Link]

  • Karasova, J., et al. (2013). Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. International Journal of Molecular Sciences, 14(8), 15636-15654. [Link]

  • S-Y5Y Cell-Based Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). PubMed Central. [Link]

  • Assay Genie. (n.d.). Human ACHE (Acetylcholinesterase) ELISA Kit. Assay Genie. [Link]

  • ResearchGate. (n.d.). BChE inhibition assay by Ellman's method. ResearchGate. [Link]

  • Nonstop Neuron. (2019). Cholinesterase Reactivators (Oximes). YouTube. [Link]

  • Salen, G., et al. (1983). Transformation of 4-cholesten-3-one and 7 alpha-hydroxy-4-cholesten-3-one into cholestanol and bile acids in cerebrotendinous xanthomatosis. PubMed. [Link]

  • Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. MDPI. [Link]

  • Cui, J., et al. (2009). Synthesis and evaluation of some steroidal oximes as cytotoxic agents: structure/activity studies (II). PubMed. [Link]

  • International Journal of Advanced Research in Biological Sciences. (2019). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. IJARBS. [Link]

  • Al-Haiza, M. A. (2014). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 30(2), 547-552. [Link]

  • Silva, A., et al. (2022). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 27(3), 1017. [Link]

  • Kuca, K., et al. (2011). OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. MINI-REVIEWS IN MEDICINAL CHEMISTRY, 11(14), 264-267. [Link]

  • Research Square. (2023). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Research Square. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Srikumar, B. N., et al. (2004). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. Journal of Pharmacological and Toxicological Methods, 50(2), 91-95. [Link]

  • Sit, R. K., et al. (2010). Mechanism for potent reactivation ability of H oximes analyzed by reactivation kinetic studies with cholinesterases from different species. Journal of Biological Chemistry, 285(47), 36833-36842. [Link]

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Application Note & Protocol: Enzymatic Conversion of Cholesterol to Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cholest-4-en-3-one

Cholest-4-en-3-one is a critical steroid intermediate in both metabolic pathways and pharmaceutical synthesis. It is a product of cholesterol catabolism and serves as a precursor for the synthesis of various steroid drugs.[1] The enzymatic conversion of cholesterol to cholest-4-en-3-one, catalyzed by the flavoenzyme cholesterol oxidase (ChOx), represents a highly specific and efficient alternative to traditional chemical synthesis methods, which often involve harsh solvents and multi-step reactions.[2][3]

This biotransformation is central to numerous applications:

  • Pharmaceutical Manufacturing: Provides a key building block for producing steroid-based therapeutics.[4]

  • Clinical Diagnostics: Forms the basis of enzymatic assays for quantifying total cholesterol in biological samples.[5][6]

  • Microbiology and Metabolism Research: Enables the study of sterol degradation pathways in microorganisms.[3]

This document provides a comprehensive guide to performing and validating the enzymatic conversion of cholesterol to cholest-4-en-3-one using cholesterol oxidase. It details the underlying principles, a robust protocol, and methods for data analysis, grounded in established scientific literature.

Principle of the Reaction

Cholesterol oxidase is an oxidoreductase that catalyzes the first two steps of cholesterol degradation in a single active site.[3][7] The reaction proceeds as follows:

  • Oxidation: The 3β-hydroxyl group of cholesterol is oxidized to a ketone, forming cholest-5-en-3-one. This step involves the reduction of the enzyme's flavin adenine dinucleotide (FAD) cofactor to FADH₂.[8]

  • Isomerization: The double bond in the steroid B-ring migrates from the Δ⁵ position to the Δ⁴ position, resulting in the thermodynamically more stable α,β-unsaturated ketone, cholest-4-en-3-one.[9]

The overall reaction is: Cholesterol + O₂ → Cholest-4-en-3-one + H₂O₂ [5]

The production of cholest-4-en-3-one can be monitored directly by spectrophotometry due to its strong absorbance at approximately 240 nm, or the reaction can be quantified by measuring the production of hydrogen peroxide (H₂O₂) via a coupled chromogenic reaction.[10][11]

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the enzymatic conversion and subsequent analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep prep reaction reaction analysis analysis stop stop P1 Prepare Buffer & Reagents P2 Prepare Cholesterol Substrate Solution P1->P2 P3 Prepare Cholesterol Oxidase Solution P1->P3 R1 Combine Substrate & Enzyme P2->R1 P3->R1 R2 Incubate at Optimal Temperature & Agitation R1->R2 A1 Stop Reaction (e.g., Ethyl Acetate) R2->A1 A2 Extract Product A1->A2 A3 Quantify Cholest-4-en-3-one (HPLC or UV-Vis) A2->A3

Caption: Workflow for enzymatic production of cholest-4-en-3-one.

Materials and Reagents

Reagent/MaterialSpecificationSupplier ExamplePurpose
Cholesterol>99% PuritySigma-Aldrich (C8503)Substrate
Cholesterol Oxidase (ChOx)From Rhodococcus sp. or similarSigma-AldrichBiocatalyst
Triton X-100Scintillation or Molecular Biology GradeSigma-AldrichSurfactant for cholesterol solubilization
Potassium Phosphate Buffer50 mM, pH 7.5Prepare in-houseMaintain optimal enzyme pH
Ethyl AcetateACS Grade or higherFisher ScientificExtraction of product
Petroleum EtherACS Grade or higherFisher ScientificUsed in biphasic systems and chromatography
Cholest-4-en-3-one Standard>98% PuritySigma-AldrichStandard for quantification (HPLC/UV-Vis)
SpectrophotometerUV-Vis capableBeckman Coulter, AgilentProduct quantification
HPLC SystemWith UV detectorWaters, AgilentProduct purification and quantification

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale batch conversion in an aqueous/organic biphasic system, which enhances substrate availability and simplifies product recovery.[2][12]

Reagent Preparation
  • 50 mM Potassium Phosphate Buffer (pH 7.5):

    • Prepare a solution of 6.8 mg/mL Potassium Phosphate Monobasic (KH₂PO₄) in purified water.

    • Adjust the pH to 7.5 at 25°C using 1 M potassium hydroxide (KOH).[9]

    • Scientist's Note: Cholesterol oxidase activity is optimal around neutral pH. Maintaining a stable pH of 7.5 is critical for ensuring maximum conversion rates.[9]

  • Cholesterol Substrate Stock Solution (0.5% w/v):

    • In a glass beaker with a magnetic stir bar, add 500 mg of cholesterol to 10 mL of Triton X-100.

    • Heat the mixture gently (to ~70-80°C) with continuous stirring until the cholesterol is fully dissolved and the solution is clear.[9]

    • Slowly add 90 mL of pre-warmed (70-80°C) purified water to the solution while stirring. The solution may become cloudy but is suitable for use.[9]

    • Scientist's Note: Cholesterol is practically insoluble in aqueous buffers.[13] A non-ionic surfactant like Triton X-100 is essential to create micelles that solubilize the cholesterol, making it accessible to the enzyme's active site.[14] Heating aids this dissolution process.

  • Cholesterol Oxidase Enzyme Solution (10 units/mL):

    • Immediately before use, prepare a solution containing 10 units/mL of cholesterol oxidase in cold (4°C) 50 mM Potassium Phosphate Buffer (pH 7.5).

    • Store on ice until needed.

    • Scientist's Note: Enzymes are sensitive to temperature and should be kept cold to prevent denaturation and loss of activity before the reaction is initiated. Preparing it fresh is crucial for reproducibility.

Bioconversion Reaction

This procedure is based on established methods for biphasic enzymatic reactions.[12]

  • Set up the Reaction Vessel:

    • In a 250 mL Erlenmeyer flask, combine 100 mL of the Cholesterol Oxidase Enzyme Solution and 30 mL of petroleum ether.

    • Add 1 gram of cholesterol powder directly to the flask.

    • Scientist's Note: The aqueous/organic biphasic system serves two purposes. The organic phase (petroleum ether) acts as a reservoir for the hydrophobic cholesterol substrate, while the enzyme remains in the aqueous phase. This partitioning prevents high substrate concentrations from inhibiting the enzyme and facilitates product recovery from the organic layer.[2]

  • Initiate and Run the Reaction:

    • Seal the flask and place it in a rotary shaker incubator.

    • Set the conditions to 30°C and 250 rpm .[12]

    • Allow the reaction to proceed for 3-5 hours. For time-course analysis, aseptically remove 1 mL aliquots from the organic phase at regular intervals (e.g., every 30 minutes).

  • Reaction Termination and Product Extraction:

    • After the incubation period, stop the reaction by transferring the entire mixture to a separatory funnel.

    • Add an equal volume of ethyl acetate to the funnel to extract the cholest-4-en-3-one from both phases.

    • Mix thoroughly and allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction on the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

    • Combine the organic extracts.[2]

Product Purification (Optional) and Analysis
  • Solvent Evaporation:

    • Evaporate the combined organic extracts under vacuum using a rotary evaporator to obtain the crude product.

  • Quantification via UV-Vis Spectrophotometry:

    • Redissolve the crude product in a known volume of ethanol.

    • Measure the absorbance at 240 nm .[10]

    • Calculate the concentration using a standard curve prepared with a pure cholest-4-en-3-one standard.

  • Quantification and Purity Analysis via HPLC:

    • For more precise quantification and purity assessment, use an HPLC system with a C18 column and a UV detector set to 240 nm.[2]

    • An isocratic mobile phase of methanol/water or acetonitrile/water is typically effective.

    • Compare the retention time and peak area of the sample to a cholest-4-en-3-one standard to determine concentration and purity.

Data Interpretation and Validation

A successful conversion will show a time-dependent increase in the product, cholest-4-en-3-one. The results should be compared against controls to ensure the observed conversion is enzymatic.

Control SamplePurposeExpected Outcome
No-Enzyme Control To verify that the conversion is enzyme-dependent.No or negligible formation of cholest-4-en-3-one.
No-Substrate Control To check for interfering substances from the enzyme prep.No product formation.
Heat-Inactivated Enzyme To confirm that an active enzyme is required.No or negligible product formation.

Example Data Table:

Time (minutes)Absorbance at 240 nm (Sample)Absorbance at 240 nm (No-Enzyme Control)Product Concentration (µg/mL)
00.0510.0500
300.2850.052Calculated from std. curve
600.5120.051Calculated from std. curve
900.7390.053Calculated from std. curve
1200.8950.052Calculated from std. curve

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Poor substrate solubility. 3. Suboptimal pH or temperature.1. Use a fresh enzyme preparation; perform an activity assay. 2. Ensure cholesterol is fully dissolved in the Triton X-100 solution before adding water. 3. Verify the pH of the buffer and the incubator temperature.
High Background Signal Contaminants in reagents or substrate absorbing at 240 nm.Run a no-enzyme control. If the background is high, use higher purity reagents or a different solvent for analysis.
Inconsistent Results 1. Inaccurate pipetting. 2. Incomplete mixing of the biphasic system.1. Calibrate pipettes. 2. Ensure agitation speed (rpm) is sufficient to create an emulsion and maximize the interfacial surface area between the two phases.

References

  • Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. (2015). PLoS One. Retrieved from [Link]

  • Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. (2021). International Journal of Advanced Research in Biological Sciences. Retrieved from [Link]

  • A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. (2011). Journal of Lipid Research. Retrieved from [Link]

  • Cholesterol oxidase: physiological functions. (2012). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

  • Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. (2015). ResearchGate. Retrieved from [Link]

  • Mechanism of cholesterol oxidase action. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic production of 4-cholesten-3-one using cholesterol oxidase from Bacillus cereus strain KAVK5 and its potentiality to. (2022). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • What is the best way to carry out preparation of a cholesterol solution? (2014). ResearchGate. Retrieved from [Link]

  • Cholesterol Oxidase and Its Applications. (2013). Advances in Enzyme Research. Retrieved from [Link]

  • Enzymatic Reactions in a Lab-on-Valve System: Cholesterol Evaluations. (2019). Chemosensors. Retrieved from [Link]

  • A sensitive enzymatic assay for determination of cholesterol in lipid extracts. (1977). Journal of Lipid Research. Retrieved from [Link]

  • Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Understanding Cholesterol Oxidation: The Role of Cholesterol Oxidase. (2025). Oreate AI Blog. Retrieved from [Link]

  • Reagent and method for the determination of cholesterol. (1980). Google Patents.
  • Use of a single enzymatic assay for cholesterol analysis. (1980). ResearchGate. Retrieved from [Link]

  • Cholesterol Oxidase (CHO-CE). (n.d.). Kikkoman Biochemifa. Retrieved from [Link]

  • Spectrophotometric-Chemometric Method for the Quantitative Determination of Two- Component Cholesterol Drugs. (2025). International Journal of Biomedical Investigation. Retrieved from [Link]

  • Cholesterol Oxidase Role and Structure Explained. (n.d.). AARMEDICA. Retrieved from [Link]

  • Analytical methods for cholesterol quantification. (2018). Expert Opinion on Drug Delivery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cholest-4-en-3-one, Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cholest-4-en-3-one, Oxime. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your product yield and purity.

Introduction to Cholest-4-en-3-one, Oxime Synthesis

Cholest-4-en-3-one, oxime, also known as Olesoxime (TRO19622), is a cholesterol-like compound with significant neuroprotective properties.[1][2] Its synthesis is a critical step in the development of potential therapeutics for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).[3][4] The most common method for its synthesis involves the reaction of the steroidal ketone, cholest-4-en-3-one, with hydroxylamine or one of its salts.[5][6] While the reaction appears straightforward, achieving high yield and purity can be challenging due to factors such as incomplete conversion, formation of isomers, and potential side reactions. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Optimization

Question 1: My reaction is showing low conversion of cholest-4-en-3-one to the oxime. How can I improve the yield?

Answer: Low conversion is a frequent issue and can be addressed by systematically optimizing your reaction conditions. Here are several key parameters to consider:

  • Reagent Stoichiometry and Quality:

    • Hydroxylamine Reagent: Ensure you are using a sufficient excess of the hydroxylamine reagent (typically hydroxylamine hydrochloride). A molar ratio of 1.5 to 3 equivalents relative to the cholest-4-en-3-one is a good starting point.

    • Base: When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine. Common bases include sodium acetate, sodium carbonate, or pyridine.[6][7] The stoichiometry of the base should be at least equivalent to the hydroxylamine hydrochloride. The choice of base can influence reaction kinetics and side product formation. Pyridine, while effective, is toxic and can lead to effluent pollution issues.[7]

    • Reagent Purity: Verify the purity of your cholest-4-en-3-one starting material. Impurities can interfere with the reaction. The precursor itself can be synthesized through methods like Oppenauer oxidation of cholesterol or enzymatic conversion.[8][9] Purification of the starting ketone by column chromatography or recrystallization is recommended to achieve a purity of >98%.[8]

  • Solvent and Temperature:

    • Solvent Choice: Ethanol and methanol are commonly used solvents for this reaction.[10] The choice of solvent can affect the solubility of the reactants and the reaction rate.

    • Temperature: The reaction is typically performed at reflux to drive it to completion.[10] However, prolonged heating can sometimes lead to degradation or side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH Control: The rate of oxime formation is pH-dependent. The reaction is generally favored under mildly acidic to neutral conditions. If you are using hydroxylamine hydrochloride without a base, the reaction medium will be acidic, which can slow down the reaction. The addition of a base like sodium acetate helps to buffer the reaction mixture to a more optimal pH.

Experimental Protocol: Synthesis of Cholest-4-en-3-one, Oxime

  • Dissolve cholest-4-en-3-one (1 equivalent) in ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.5-3 equivalents) and sodium acetate (1.5-3 equivalents) to the solution.

  • Reflux the reaction mixture, monitoring its progress by TLC (e.g., using a mobile phase of petroleum ether/ethyl acetate 2:1).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[10]

Question 2: My TLC analysis shows multiple spots close to my product spot. What are these, and how can I avoid them?

Answer: The presence of multiple spots on your TLC plate suggests the formation of isomers and/or byproducts.

  • Syn and Anti Isomers: The primary reason for multiple spots is the formation of syn and anti geometric isomers of the oxime.[3] This is a common feature of oximes derived from unsymmetrical ketones.[5] The separation of these isomers can be challenging.

    • Identification: Both isomers should have the same mass in mass spectrometry analysis. Their ratio can often be determined by ¹H NMR spectroscopy.

    • Separation: Careful column chromatography with a suitable solvent system may allow for the separation of the isomers. However, for many applications, a stable mixture of the isomers is acceptable.[3]

  • Unreacted Starting Material: If one of the spots corresponds to your starting material (cholest-4-en-3-one), it indicates an incomplete reaction. Refer to Question 1 for strategies to improve conversion.

  • Side Products: Although less common under standard oximation conditions, side reactions can occur.

    • Beckmann Rearrangement: Under strongly acidic conditions and/or high temperatures, oximes can undergo a Beckmann rearrangement to form lactams.[11][12] While this is less likely with the buffered conditions typically used for oxime synthesis, it's a possibility if the reaction conditions become too harsh. To avoid this, maintain a controlled pH and temperature.

    • Degradation Products: Steroids can be sensitive to prolonged exposure to heat and harsh pH conditions.

Troubleshooting Workflow for Multiple Spots on TLC

G start Multiple Spots on TLC check_sm Co-spot with Starting Material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes isomers Syn/Anti Isomers Likely check_sm->isomers No optimize Optimize Reaction Conditions (See Q1) incomplete_rxn->optimize characterize Characterize by NMR/MS isomers->characterize side_products Potential Side Products isomers->side_products separate Separate by Chromatography (if necessary) characterize->separate beckmann Consider Beckmann Rearrangement or Degradation side_products->beckmann adjust_conditions Adjust pH and Temperature beckmann->adjust_conditions

Caption: Troubleshooting decision tree for multiple spots on TLC.

Purification & Characterization

Question 3: I'm having difficulty purifying my cholest-4-en-3-one, oxime. What are the best practices for purification?

Answer: Effective purification is crucial for obtaining a high-purity product. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction, a standard aqueous work-up is performed to remove water-soluble impurities like excess hydroxylamine salts and the base.

  • Column Chromatography: This is the most effective method for purifying steroidal oximes.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of petroleum ether (or hexane) and ethyl acetate is commonly used. The optimal ratio will depend on the polarity of your product and any impurities. Start with a less polar mixture and gradually increase the polarity.

    • Monitoring: Use TLC to track the separation and identify the fractions containing your product.

  • Recrystallization: This technique can be used after column chromatography to further enhance the purity and obtain a crystalline product. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvent systems include ethanol, methanol, or mixtures of a good solvent (like dichloromethane) and a poor solvent (like hexane).

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantages
Aqueous Work-up Removes water-soluble impurities.Does not remove organic impurities.
Column Chromatography High resolution, can separate isomers.Can be time-consuming and require large volumes of solvent.
Recrystallization Yields high-purity crystalline product.Can result in product loss in the mother liquor.

Question 4: How can I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the steroid backbone and the oxime hydroxyl proton. The chemical shifts of the protons near the C=N-OH group will differ from the starting ketone. The presence of two sets of signals for certain protons can indicate a mixture of syn and anti isomers.

    • ¹³C NMR: Will confirm the presence of the C=N carbon and the absence of the C=O carbon of the starting material. The provided reference indicates the 27 carbon atoms of the precursor, cholest-4-en-3-one, are clearly shown in its ¹³C-NMR spectrum.[8]

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the addition of the oxime group.

  • Infrared (IR) Spectroscopy: Will show the disappearance of the strong carbonyl (C=O) stretch of the ketone and the appearance of a C=N stretch and a broad O-H stretch for the oxime.

  • Melting Point: A sharp melting point is an indicator of high purity.

Product Stability & Handling

Question 5: Is cholest-4-en-3-one, oxime stable? How should I store it?

Reaction Mechanism Overview

The synthesis of cholest-4-en-3-one, oxime proceeds through the nucleophilic addition of hydroxylamine to the carbonyl group of cholest-4-en-3-one, followed by dehydration to form the C=N double bond of the oxime.

G cluster_0 Reaction Pathway Ketone Cholest-4-en-3-one Intermediate Carbinolamine Intermediate Ketone->Intermediate + NH2OH Hydroxylamine NH2OH Hydroxylamine->Intermediate Oxime Cholest-4-en-3-one, Oxime (Syn/Anti Isomers) Intermediate->Oxime - H2O Water H2O

Sources

Troubleshooting separation of Cholest-4-en-3-one, oxime isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Cholest-4-en-3-one Oxime Isomer Separation

Welcome to the technical support guide for the separation of Cholest-4-en-3-one oxime isomers. The synthesis of an oxime from Cholest-4-en-3-one, a key intermediate in many steroid transformations, results in the formation of two geometric isomers, designated as E and Z (historically referred to as syn and anti).[1][2] These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl group relative to the C4-C5 double bond. This subtle structural difference leads to nearly identical physicochemical properties, making their separation a significant analytical challenge.[3][4]

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers in drug development and steroid chemistry to achieve baseline resolution and accurate characterization of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What exactly are the E and Z isomers of Cholest-4-en-3-one oxime?

The E/Z notation describes the stereochemistry around the carbon-nitrogen double bond (C=N) of the oxime. The configuration is determined by assigning priorities to the substituents on the carbon and nitrogen atoms based on the Cahn-Ingold-Prelog (CIP) rules. For Cholest-4-en-3-one oxime:

  • On the C3 carbon: The C2 of the steroid ring has a higher priority than the C4.

  • On the nitrogen atom: The hydroxyl (-OH) group has a higher priority than the lone pair of electrons.

Therefore:

  • Z-isomer: The high-priority groups (C2 and -OH) are on the Z ame side of the C=N double bond.

  • E-isomer: The high-priority groups (C2 and -OH) are on the E pposite sides of the C=N double bond.

The formation of both isomers is common, though one may be favored depending on reaction conditions.[5][6]

Q2: Why is the separation of these steroid oxime isomers so difficult?

The primary challenge lies in their profound structural similarity.[4][7]

  • Identical Molecular Weight: Mass spectrometry alone cannot distinguish between them without prior separation.[8]

  • Subtle Polarity Difference: The main handle for chromatographic separation is the slight difference in polarity and steric hindrance conferred by the orientation of the oxime's hydroxyl group. The E-isomer, where the hydroxyl group is more exposed, is typically slightly more polar than the Z-isomer. This minimal difference requires highly optimized chromatographic systems to exploit.

  • Co-elution: In non-optimized systems, the isomers will co-elute, leading to a single peak or spot, which complicates quantification and characterization.[4]

Q3: What are the most effective chromatographic techniques for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common and effective techniques.

  • HPLC: Offers high resolution and is the preferred method for analytical quantification and preparative separation. Normal-phase HPLC is particularly effective for separating steroid oxime isomers.[9]

  • TLC: An excellent, rapid tool for initial assessment of isomer ratios and for developing optimal solvent systems for column chromatography.[10]

  • Column Chromatography: Used for preparative-scale separation to isolate gram quantities of each isomer once an effective solvent system has been identified via TLC.[11]

Troubleshooting Guide: Chromatographic Separation

This section addresses common issues encountered during the separation process.

Workflow for Isomer Separation and Analysis

Below is a typical workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_analysis Analysis & Optimization cluster_purification Purification cluster_characterization Characterization Synthesis Synthesize Oxime (Cholest-4-en-3-one + NH2OH·HCl) TLC TLC Analysis (Assess separation & optimize solvent) Synthesis->TLC Crude Product HPLC_Analysis Analytical HPLC (Quantify isomer ratio) TLC->HPLC_Analysis Method Development Column Preparative Column Chromatography (Isolate individual isomers) TLC->Column Optimized Eluent NMR NMR Spectroscopy (Confirm E/Z configuration) HPLC_Analysis->NMR Column->NMR Isolated Isomers

Caption: Experimental workflow for oxime isomer separation.

Thin-Layer Chromatography (TLC) Issues

Q: My TLC shows only one spot after the reaction. Does this mean I only synthesized one isomer?

A: Not necessarily. This is a very common issue and usually indicates that your TLC system lacks sufficient resolving power. The two isomers are likely co-eluting.

Causality & Solution: The polarity difference between the E and Z isomers is minimal. Standard eluent systems may not be selective enough.

  • Decrease Solvent Polarity: The key to separating closely related compounds is to run the TLC in a less polar solvent system. This forces the compounds to spend more time interacting with the silica stationary phase, amplifying small differences in polarity.

  • Test Multiple Solvent Systems: Experiment with different solvent combinations. Hexane/Ethyl Acetate or Toluene/Acetone are excellent starting points. Test a range of ratios (e.g., 95:5, 90:10, 85:15).

  • Double Development: Run the TLC in the chosen solvent system, dry the plate completely, and then run it again in the same system. This can increase the separation distance between spots with close Rf values.

Q: My spots are streaking or tailing on the TLC plate. What is causing this?

A: Streaking is often caused by overloading the sample, high sample polarity, or interactions with the stationary phase.

Causality & Solution:

  • Sample Overload: Applying too much sample saturates the silica gel, causing the spot to spread and streak as it moves up the plate.

    • Solution: Dilute your sample significantly before spotting it on the plate.

  • Acidic/Basic Nature: Oximes can have a slightly acidic proton on the hydroxyl group. This can lead to unwanted interactions with the silica gel.

    • Solution: Add a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid or triethylamine to the mobile phase. Acetic acid can protonate basic sites on the silica, while triethylamine can deprotonate acidic sites, leading to sharper spots.

  • Incomplete Dissolution: If the sample is not fully dissolved in the spotting solvent, it will streak from the baseline.

    • Solution: Ensure your sample is completely dissolved before application. Use a slightly more polar solvent for dissolution if necessary (e.g., dichloromethane), but ensure the spotting solvent evaporates quickly.

Troubleshooting TLC Separation: A Decision Tree

G Start Start TLC Analysis OneSpot Problem: One Spot Observed Start->OneSpot Co-elution? Streaking Problem: Spots are Streaking Start->Streaking Poor spot shape? GoodSep Result: Two Sharp Spots Start->GoodSep Success? DecreasePolarity Action: Decrease Eluent Polarity (e.g., more Hexane) OneSpot->DecreasePolarity DiluteSample Action: Dilute Sample Streaking->DiluteSample DoubleDevelop Action: Try Double Development DecreasePolarity->DoubleDevelop Still unresolved? DoubleDevelop->GoodSep Resolved AddModifier Action: Add Modifier to Eluent (e.g., 0.1% Acetic Acid) DiluteSample->AddModifier Still streaking? AddModifier->GoodSep Resolved

Caption: Decision tree for troubleshooting TLC separation.

Column Chromatography & HPLC Issues

Q: My column chromatography fractions are all mixed. How can I improve the separation?

A: Successful column separation depends entirely on a well-optimized TLC. If your TLC shows baseline separation, the column should work. If fractions are mixed, the elution conditions are too strong.

Causality & Solution:

  • Eluent Polarity is Too High: This causes the compounds to move too quickly through the column, resulting in poor separation.

    • Solution: Use an eluent system that is slightly less polar than the one that gave you good TLC separation. For TLC, an ideal Rf for the compound of interest is ~0.3. For column chromatography, you want the Rf of the first eluting isomer to be around 0.2-0.25 in a slightly less polar system to ensure good separation.

  • Improper Column Packing/Loading: Air bubbles or an uneven silica bed will cause channeling and poor separation. Overloading the column with too much crude product is also a common failure point.

    • Solution: Pack the column carefully to ensure a homogenous stationary phase. Load the sample in a minimal amount of solvent. As a rule of thumb, the amount of crude product should be about 1-2% of the weight of the silica gel.

Q: The isomers are co-eluting in my normal-phase HPLC run. How can I achieve baseline resolution?

A: Similar to TLC, achieving separation in HPLC requires fine-tuning the mobile phase to exploit the small polarity differences.[8]

Causality & Solution:

  • Mobile Phase Optimization: The choice and ratio of solvents are critical.

    • Solution 1: Isocratic Elution: Start with a very non-polar mobile phase (e.g., 98:2 Hexane:Isopropanol) and gradually increase the polar modifier (isopropanol) in small increments (e.g., to 97:3, 96:4). Isopropanol is an excellent polar modifier for separating steroid isomers.

    • Solution 2: Use a Different Polar Modifier: Sometimes changing the polar modifier can alter selectivity. For example, switching from isopropanol to ethanol or using a ternary system (e.g., Hexane/Dichloromethane/Isopropanol) can resolve co-eluting peaks.

  • Flow Rate: Lowering the flow rate increases the interaction time with the stationary phase, which can improve resolution for difficult separations.

Isomer Identification and Characterization

Q: I have successfully separated two compounds. How do I know which is the E-isomer and which is the Z-isomer?

A: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for assigning the configuration of oxime isomers.[1][12] The chemical shift of the proton at the C4 position is highly diagnostic.

Causality & Explanation: The spatial orientation of the electronegative hydroxyl group in the oxime exerts a strong influence on the chemical environment of nearby protons.

  • In the Z-isomer: The hydroxyl group is on the same side as the C4-H proton. This proximity causes a deshielding effect, shifting the C4-H proton signal significantly downfield (to a higher ppm value).

  • In the E-isomer: The hydroxyl group is on the opposite side of the C4-H proton. This proton is therefore in a more shielded environment and its signal appears further upfield (at a lower ppm value) compared to the Z-isomer.

A similar, though less pronounced, effect can be observed for other nearby protons. Comparing the ¹H NMR spectra of the two isolated isomers will allow for unambiguous assignment.[1][13]

Data Summary

The following table summarizes the expected chromatographic behavior and key characterization data for the isomers. Actual values will vary based on specific experimental conditions.

ParameterE-Isomer (Anti)Z-Isomer (Syn)Rationale
Polarity More PolarLess PolarThe -OH group is more sterically accessible in the E-isomer, allowing for stronger interaction with the polar stationary phase.
TLC Rf Value Lower RfHigher RfThe more polar compound adsorbs more strongly to the silica gel and travels a shorter distance up the plate.
Column Elution Elutes LaterElutes EarlierIn normal-phase chromatography, less polar compounds elute first.
¹H NMR (C4-H) Upfield Signal (~5.8 ppm)Downfield Signal (~6.5 ppm)The C4-H proton is deshielded by the proximate -OH group in the Z-isomer.

Experimental Protocols

Protocol 1: Synthesis of Cholest-4-en-3-one Oxime Isomers

This protocol is a standard method for oxime formation.

  • Dissolve Reactant: In a round-bottom flask, dissolve Cholest-4-en-3-one (1.0 g, 1.0 eq) in pyridine (20 mL).

  • Add Reagent: Add hydroxylamine hydrochloride (NH₂OH·HCl) (0.54 g, ~3.0 eq) to the solution.

  • Heat Reaction: Heat the mixture at 100°C for 2-4 hours, monitoring the reaction progress by TLC.[2]

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash: Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of E and Z isomers.

Protocol 2: Preparative Column Chromatography Separation

This protocol assumes an optimized eluent of 9:1 Hexane:Ethyl Acetate was determined by TLC.

  • Prepare the Column: Slurry-pack a glass column with silica gel (e.g., 50 g for 1 g of crude product) using the initial, less polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude oxime mixture (1.0 g) in a minimal amount of dichloromethane (~2-3 mL). Adsorb this solution onto a small amount of silica gel (~2 g) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the less polar solvent (95:5 Hexane:Ethyl Acetate), collecting fractions (e.g., 10-15 mL each).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which contain the separated isomers.

  • Gradient Elution (Optional): After the first isomer (Z-isomer) has completely eluted, the polarity of the eluent can be gradually increased (e.g., to 9:1 or 85:15 Hexane:Ethyl Acetate) to speed up the elution of the second, more polar isomer (E-isomer).

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.

References

  • Li, C., et al. (2014). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. BioMed Research International. Available from: [Link]

  • Agyemang, F. O., & Appiah-Opong, R. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences. Available from: [Link]

  • Axelson, M., & Sjövall, J. (1976). Separation and Configuration of Syn and Anti Isomers of Testosterone Oxime. Journal of Steroid Biochemistry. Available from: [Link]

  • Giménez, D., et al. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, C., et al. (2013). Cholest-4-En-3-One-Δ1-Dehydrogenase, a Flavoprotein Catalyzing the Second Step in Anoxic Cholesterol Metabolism. Journal of Bacteriology. Available from: [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Available from: [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. Rotachrom Technologies. Available from: [Link]

  • Rugor, A., et al. (2019). Reaction medium optimization for cholest-4-en-3-one. ResearchGate. Available from: [Link]

  • Ruan, B., et al. (1998). Cholesterol, Δ 5 -Cholesten-3-One, and Δ 4 -Cholesten-3-One in Leaf of Nicotiana tabacum. ResearchGate. Available from: [Link]

  • Zhang, L., et al. (2023). Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • PubChem. (n.d.). Cholest-4-en-3-one. National Center for Biotechnology Information. Available from: [Link]

  • Ikeda, I., et al. (1993). The Cholesterol Metabolite cholest-4-en-3-one and Its 3-oxo Derivatives Suppress Body Weight Gain, Body Fat Accumulation and Serum Lipid Concentration in Mice. The Journal of Nutrition. Available from: [Link]

  • Zisuh, W. (1998). An Investigation in Separation of the Geometric Isomers of Alkyl Aryl Ketone Oxime by TLC. Journal of Planar Chromatography--Modern TLC. Available from: [Link]

  • Burillo, M. A., et al. (1994). Combination of an enzymatic method and HPLC for the quantitation of cholesterol in cultured cells. Journal of Lipid Research. Available from: [Link]

  • Horn, D. E., & Wisen, J. D. (1995). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. Journal of Chemical Education. Available from: [Link]

  • Sharghi, H., & Hosseini, M. (2005). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry. Available from: [Link]

  • Perdicchia, D., et al. (2004). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Magnetic Resonance in Chemistry. Available from: [Link]

  • Axelson, M., & Sjövall, J. (1976). SEPARATION AND CONFIGURATION OF - SYN AND __ ANTI ISONERS OF TESTOSTERONE OXII.1E. Journal of Steroid Biochemistry. Available from: [Link]

  • Patel, S. K., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Available from: [Link]

  • Görög, S., et al. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Chirality. Available from: [Link]

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Overcoming poor solubility of Cholest-4-en-3-one, oxime in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Cholest-4-en-3-one, oxime (Olesoxime; TRO19622). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the primary challenge encountered with this promising neuroprotective compound: its poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to overcome this hurdle and ensure the success of your experiments.

Introduction: The Solubility Challenge

Cholest-4-en-3-one, oxime is a lipophilic, cholesterol-like molecule, a characteristic that underpins its therapeutic potential but also presents a significant formulation challenge due to its inherently low water solubility.[1] In fact, in vitro studies have been limited by this property, with difficulties in achieving concentrations above 10 µM in aqueous culture media.[2] This guide will systematically address this issue, providing a toolkit of solubilization strategies grounded in physicochemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Cholest-4-en-3-one, oxime.

Q1: Why is my Cholest-4-en-3-one, oxime not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: The molecular structure of Cholest-4-en-3-one, oxime is predominantly a large, nonpolar steroid backbone. This hydrophobic nature means it has very low affinity for polar solvents like water or aqueous buffers, leading to poor solubility.[1][3] Direct addition of the crystalline powder to aqueous media will likely result in a suspension of insoluble particles rather than a true solution.

Q2: I've tried vortexing and heating, but the compound still precipitates. What am I doing wrong?

A2: While vortexing and gentle heating can increase the rate of dissolution for some compounds, they are often insufficient for highly hydrophobic molecules like this one. The fundamental issue is the thermodynamic unfavorability of dissolving a nonpolar solute in a polar solvent. Without a solubilizing agent, the compound will likely crash out of solution, especially as it cools or upon standing.

Q3: What is the expected aqueous solubility of Cholest-4-en-3-one, oxime?

Q4: Can I use DMSO to dissolve it first? What is the maximum final concentration of DMSO I can use in my cell-based assay?

A4: Yes, using a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution is a very common and effective initial step. However, the final concentration of DMSO in your aqueous working solution must be kept low, typically well below 0.5% (v/v), as higher concentrations can be cytotoxic and may introduce experimental artifacts. Always perform a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides structured, in-depth solutions to specific solubility problems.

Issue 1: Compound Precipitation from Stock Solution upon Dilution

This is the most frequent issue, occurring when a concentrated stock in an organic solvent is diluted into an aqueous medium.

When the organic stock solution is added to the aqueous buffer, the concentration of the good solvent (e.g., DMSO) is drastically reduced. The aqueous medium cannot maintain the solubilization of the hydrophobic compound, causing it to precipitate.

We will explore three primary strategies to overcome this, which can be used alone or in combination: Co-solvents, Surfactants, and Cyclodextrins.

Solubilization_Workflow cluster_Problem Problem cluster_Strategies Solubilization Strategies cluster_Outcome Desired Outcome Problem Poor Aqueous Solubility of Cholest-4-en-3-one, oxime Cosolvents Co-solvents (e.g., PEG, Ethanol) Problem->Cosolvents Improves solvent polarity Surfactants Surfactants (e.g., Tween-80) Problem->Surfactants Forms micelles Cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Problem->Cyclodextrins Forms inclusion complexes Outcome Stable, Clear Aqueous Solution Cosolvents->Outcome Surfactants->Outcome Cyclodextrins->Outcome

Caption: Workflow for addressing poor solubility.

Strategy A: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity reduction" makes the solvent more hospitable to hydrophobic molecules, thereby increasing their solubility.[5][6]

Recommended Co-solvents: Polyethylene Glycol 300 (PEG300), Ethanol.

Experimental Protocol: Co-solvent Formulation

This protocol is adapted from a successful formulation for the parent compound, Cholest-4-en-3-one.[7]

  • Prepare a Primary Stock: Dissolve Cholest-4-en-3-one, oxime in DMSO or Ethanol to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • Add Co-solvent: In a separate sterile tube, add the required volume of your primary stock to PEG300. For example, to prepare 1 mL of a final formulation, add 100 µL of a 25 mg/mL stock to 400 µL of PEG300. Mix thoroughly until a clear solution is formed.

  • Introduce Surfactant (Optional but Recommended): Add a surfactant like Tween-80 (e.g., 50 µL for a 1 mL final volume) to the mixture from Step 2. Mix until homogeneous. The role of surfactants is detailed in the next section.

  • Final Aqueous Dilution: Slowly add the aqueous vehicle (e.g., saline or cell culture medium) dropwise to the organic mixture while vortexing. For a 1 mL final volume, you would add 450 µL of saline. This gradual addition is critical to prevent precipitation.

  • Final Check: The final solution should be clear. If slight precipitation occurs, gentle warming (to 37°C) or brief sonication can aid dissolution.[7]

Data Summary: Example Co-solvent Formulation

ComponentExample Volume (for 1 mL)Final Concentration (v/v)Purpose
Primary Stock (25 mg/mL) 100 µL10%Drug concentrate
PEG300 400 µL40%Co-solvent
Tween-80 50 µL5%Surfactant/Wetting Agent
Saline/Buffer 450 µL45%Aqueous Vehicle
Final Drug Conc. -2.5 mg/mL -

Table adapted from MedChemExpress formulation for Cholestenone.[7]

Strategy B: Micellar Solubilization with Surfactants

Causality: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic Cholest-4-en-3-one, oxime can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, thus leading to its solubilization.[8][9]

Micelle_Formation cluster_Micelle Surfactant Micelle center Hydrophobic Core (Drug Partitions Here) s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 Hydrophobic Tail s8 center->s8

Caption: Diagram of a surfactant micelle.

Recommended Surfactant: Polysorbate 80 (Tween-80), a non-ionic surfactant commonly used in pharmaceutical formulations.[7]

Experimental Protocol: Surfactant-based Solubilization

  • Determine Required Surfactant Concentration: The concentration of Tween-80 must be above its CMC, which is approximately 0.015 mM at 298K.[10] For practical purposes, concentrations between 0.1% and 5% (v/v) are often used.

  • Prepare Surfactant Solution: Prepare an aqueous solution of Tween-80 at the desired concentration (e.g., 1% Tween-80 in PBS).

  • Prepare Drug Stock: Dissolve Cholest-4-en-3-one, oxime in a minimal amount of a water-miscible solvent like ethanol.

  • Add Drug to Surfactant Solution: While vortexing the Tween-80 solution, slowly add the ethanolic drug stock.

  • Equilibrate: Allow the solution to stir or gently agitate for a period (e.g., 1-2 hours) to ensure the drug has fully partitioned into the micelles. The resulting solution should be clear.

Strategy C: Inclusion Complexation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic steroid backbone of Cholest-4-en-3-one, oxime can fit into this cavity, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[4][10][11]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has been shown to significantly increase the aqueous solubility of various steroids.[12] For example, it increased the solubility of cortisone acetate from 0.039 g/L to 7.382 g/L.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity for steroids and good safety profile.[4][8][14] It has been shown to improve dexamethasone solubility by up to 70-fold.[15]

Experimental Protocol: Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., 20% w/v SBE-β-CD) in your desired aqueous buffer or saline. This may require some stirring.

  • Prepare Primary Drug Stock: Dissolve Cholest-4-en-3-one, oxime in a small amount of ethanol or DMSO (e.g., to 25 mg/mL).

  • Form the Complex: Add the primary drug stock directly to the cyclodextrin solution. For example, to make a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL stock to 900 µL of the 20% SBE-β-CD solution.

  • Mix and Equilibrate: Vortex or sonicate the mixture until the solution is clear.[7] The formation of the inclusion complex is a dynamic equilibrium, and this step ensures complete encapsulation.

Part 3: pH Adjustment and Stability Considerations

Issue 2: Potential for Compound Degradation or Ionization

Causality: The oxime group (-C=N-OH) has a weakly acidic proton on the hydroxyl group. The pH of the solution can influence both the stability of the oxime bond and its ionization state, which in turn can affect solubility.

Scientific Rationale:

  • Stability: Oxime bonds are generally stable at physiological pH but are susceptible to acid-catalyzed hydrolysis.[16][17] However, they are most stable in slightly acidic conditions (pH 2-3).[18] For typical cell culture and physiological buffer systems (pH ~7.4), the stability is generally considered adequate for experimental timescales.

  • Solubility: The oxime can be deprotonated at higher pH values to form an oximate anion (-C=N-O⁻). This ionization would increase aqueous solubility. However, the pKa of oximes can vary widely. While a specific pKa for Cholest-4-en-3-one, oxime is not published, many oximes have pKa values in the range of 10-12. This means that at physiological pH 7.4, the molecule will be overwhelmingly in its neutral, non-ionized, and poorly soluble form.[19] Drastically increasing the pH to deprotonate the oxime is generally not compatible with biological experiments.

Recommendation: For most applications, it is not necessary or advisable to adjust the pH to increase solubility. The focus should be on the formulation strategies outlined in Part 2. It is, however, prudent to work with buffered solutions to maintain a stable physiological pH (e.g., 7.2-7.4) to ensure experimental consistency and avoid acid-catalyzed hydrolysis.

References

  • Schönfeld, D., Chirila, C., Wätzig, H., & Cativiela, C. (2017). Solubilizing steroidal drugs by β-cyclodextrin derivatives. International Journal of Pharmaceutics, 531(2), 523-531. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Martin, L. J., & Pruss, R. M. (2010). Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Journal of Bioenergetics and Biomembranes, 42(3), 223-228. [Link]

  • Brewster, M. E., & Loftsson, T. (2020). Sulfobutylether-β-cyclodextrin. Journal of Pharmaceutical Sciences, 109(8), 2604-2616. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (2025, January 8). MDPI. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Tirkso, M. A., & T.K., M. A. (2016). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Research Journal of Pharmacy and Technology, 9(7), 845. [Link]

  • Shen, Q., Wang, Y., & Zhang, Y. (2008). Improvement of steroid biotransformation with hydroxypropyl-beta-cyclodextrin induced complexation. Journal of Molecular Catalysis B: Enzymatic, 51(3-4), 93-98. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]

  • Han, J. C., & Scharpf, L. G. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of agricultural and food chemistry, 35(5), 850-854. [Link]

  • Hopax Fine Chemicals. (2021, May 10). The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). Hopax Fine Chemicals. [Link]

  • Huntington Study Group. (n.d.). Meet the Compound: Olesoxime (TRO19622). Huntington Study Group. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH. [Link]

  • Solubilization of hydrophobic dyes in surfactant solutions. (n.d.). PMC - NIH. [Link]

  • [Solubilization of nitrobenzene in micellar solutions of Tween 80 and inorganic salts]. (n.d.). PubMed. [Link]

  • The Structural Diversity and Biological Activity of Steroid Oximes. (n.d.). MDPI. [Link]

  • Olesoxime. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Chitosan and Anionic Solubility Enhancer Sulfobutylether-β-Cyclodextrin-Based Nanoparticles as Dexamethasone Ophthalmic Delivery System for Anti-Inflammatory Therapy. (n.d.). MDPI. [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (n.d.). ResearchGate. [Link]

  • Ketone. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • pH Effects on Solubility. (2022, February 25). General Chemistry. [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. (2018, May 21). Chemical Science (RSC Publishing). [Link]

  • Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. (n.d.). RJPBCS. [Link]

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Journal of Drug Delivery and Therapeutics. [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution. (n.d.). PubMed. [Link]

  • Steroid Oximes. (2023, February 17). Encyclopedia MDPI. [Link]

  • Micellar solubilisation of corticoids by nonionic surfactants. (n.d.). PubMed. [Link]

  • The Effect of 2-Hydroxypropyl-β-cyclodextrin on In Vitro Drug Release of Steroids from Suppository Bases. (n.d.). Informit. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). PMC - NIH. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. (n.d.). ResearchGate. [Link]

  • Three different types of solubilization of thymol in Tween 80: Micelles, solutions, and emulsions- a mechanism study of micellar solubilization. (n.d.). ResearchGate. [Link]

  • Insights into dynamic covalent chemistry for bioconjugation applications. (2017, October 26). DiVA portal. [Link]

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Technical Support Center: Ensuring the Stability of Cholest-4-en-3-one, oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cholest-4-en-3-one, oxime (also known as Olesoxime or TRO19622). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this promising neuroprotective compound during storage. As a Senior Application Scientist, my goal is to synthesize my expertise with field-proven insights to ensure the integrity of your experiments.

Introduction to the Stability Challenges of Cholest-4-en-3-one, oxime

Cholest-4-en-3-one, oxime is a steroidal oxime with significant therapeutic potential, particularly in the treatment of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2] Like many oxime-containing compounds, its stability can be compromised by improper storage and handling, leading to the formation of degradation products that can affect experimental outcomes and product efficacy. This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I've observed a decrease in the compound's efficacy in my cell-based assays. Could this be related to storage?

Answer: Absolutely. A loss of potency is a primary indicator of compound degradation. The most probable cause is the hydrolysis of the oxime back to its parent ketone, Cholest-4-en-3-one.[3][4] This ketone does not possess the same neuroprotective properties as the oxime derivative.

Causality: The C=N-OH group in an oxime is susceptible to hydrolysis, a reaction that cleaves this bond to regenerate the carbonyl group (C=O) of the ketone and hydroxylamine.[4] This reaction is often catalyzed by the presence of moisture and acidic or basic conditions.[4][5]

Recommended Action:

  • Verify Purity: Re-analyze your current stock of Cholest-4-en-3-one, oxime using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to check for the presence of Cholest-4-en-3-one.[6]

  • Review Storage Conditions: Ensure your compound is stored in a desiccated, airtight container in a dark and cold environment.

  • Use Fresh Stock: If significant degradation is confirmed, it is best to use a fresh, unopened vial of the compound for your critical experiments.

Question 2: My recent analysis (HPLC/LC-MS) of a stored solution of Cholest-4-en-3-one, oxime shows a new peak that wasn't there initially. What could it be?

Answer: The appearance of a new peak strongly suggests degradation. Besides the parent ketone, another possibility is the formation of an amide via the Beckmann rearrangement, especially if the sample has been exposed to acidic conditions and/or heat.[7]

Causality: The Beckmann rearrangement is a classic reaction of oximes where the group anti-periplanar to the hydroxyl group on the nitrogen migrates, leading to the formation of a lactam (a cyclic amide) in the case of cyclic ketoximes.[7] This is an acid-catalyzed process.

Recommended Action:

  • Characterize the Impurity: If possible, use mass spectrometry to determine the molecular weight of the new peak. An identical molecular weight to the starting material might suggest isomerization, while a different mass would point towards a distinct degradation product.

  • pH of Solvent: Check the pH of the solvent used for your stock solution. Unbuffered or acidic solvents can promote degradation.

  • Storage Solvent: For long-term storage, it is advisable to store the compound as a dry powder. If a stock solution is necessary, use a high-purity, anhydrous, and neutral aprotic solvent.

Question 3: The physical appearance of my solid Cholest-4-en-3-one, oxime has changed (e.g., discoloration, clumping). Is it still usable?

Answer: A change in the physical appearance of a compound is a red flag for potential degradation or contamination. Discoloration can be a sign of oxidation or photodecomposition, while clumping may indicate moisture absorption.

Causality:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. For some oximes, this can involve the cleavage of the N-O bond, leading to the formation of radical species that can then undergo further reactions.

  • Moisture: Steroidal oximes are generally poorly soluble in water.[8][9] Absorbed moisture can lead to hydrolysis, as discussed previously.

Recommended Action:

  • Protect from Light: Always store Cholest-4-en-3-one, oxime in amber vials or containers wrapped in aluminum foil to protect it from light.

  • Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Re-qualification: Before using a sample that has changed in appearance, it is crucial to re-qualify it using analytical techniques to confirm its purity and identity.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid Cholest-4-en-3-one, oxime?

For maximal stability, solid Cholest-4-en-3-one, oxime should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.[10]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Protected from light (Amber vial)Prevents photodegradation.[10]
Container Tightly sealed, airtight vialPrevents moisture absorption.[11]
How should I prepare and store stock solutions?

When preparing stock solutions, use a high-purity, anhydrous, aprotic solvent such as DMSO or ethanol. It is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, follow these guidelines:

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or EthanolMinimizes water content to prevent hydrolysis.
Temperature -20°C or -80°CSlows down degradation in solution.[12]
Storage Duration As short as possible; re-qualify if stored for extended periodsThe compound is generally less stable in solution than as a solid.
Container Small volume aliquots in tightly sealed vialsAvoids multiple freeze-thaw cycles and contamination.
What is the expected shelf-life of Cholest-4-en-3-one, oxime?

The shelf-life is highly dependent on the storage conditions. When stored as a solid under the recommended conditions (-20°C or lower, protected from light and moisture), the compound should be stable for at least a year. For stock solutions, stability is significantly reduced, and it is best practice to use them within a few weeks of preparation, with storage at -80°C.

Experimental Protocols

Protocol 1: Basic Stability Assessment of Cholest-4-en-3-one, oxime

This protocol outlines a simple experiment to assess the stability of your compound under your specific laboratory conditions.

Objective: To determine the rate of degradation of Cholest-4-en-3-one, oxime in a chosen solvent at a specific temperature.

Materials:

  • Cholest-4-en-3-one, oxime

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC or LC-MS/MS system

  • Calibrated analytical balance

  • Amber vials

Procedure:

  • Prepare a stock solution of Cholest-4-en-3-one, oxime at a known concentration (e.g., 10 mM) in your chosen solvent.

  • Immediately analyze an aliquot of this solution (Time = 0) by HPLC or LC-MS/MS to determine the initial purity and peak area of the parent compound.

  • Divide the remaining stock solution into several small amber vials, seal them tightly, and store them under the desired test conditions (e.g., 4°C, room temperature).

  • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), retrieve one vial and analyze its contents by HPLC or LC-MS/MS.

  • Compare the peak area of Cholest-4-en-3-one, oxime at each time point to the initial peak area. Calculate the percentage of the compound remaining.

  • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizing Degradation Pathways

To better understand the chemical transformations that can occur, the following diagrams illustrate the primary degradation pathways of Cholest-4-en-3-one, oxime.

cluster_main Primary Degradation Pathways Cholest-4-en-3-one_oxime Cholest-4-en-3-one, oxime Cholest-4-en-3-one Cholest-4-en-3-one (Ketone) Cholest-4-en-3-one_oxime->Cholest-4-en-3-one Hydrolysis (+H₂O, H⁺/OH⁻) Lactam Lactam (Amide) Cholest-4-en-3-one_oxime->Lactam Beckmann Rearrangement (H⁺, Heat) Photodegradation_Products Photodegradation Products Cholest-4-en-3-one_oxime->Photodegradation_Products Photodegradation (Light) cluster_workflow Stability Testing Workflow start Start: Prepare Stock Solution t0_analysis T=0 Analysis (HPLC/LC-MS) start->t0_analysis storage Store Aliquots under Test Conditions t0_analysis->storage timepoint_analysis Analyze at Time Points (T=x) storage->timepoint_analysis timepoint_analysis->timepoint_analysis data_analysis Data Analysis: Compare Peak Areas timepoint_analysis->data_analysis conclusion Conclusion on Stability data_analysis->conclusion

Caption: A typical experimental workflow for stability assessment.

References

  • Chen, Q., et al. (2016). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 180(5), 875-886. [Link]

  • Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271. [Link]

  • Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. The Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. The Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • ACS Publications. (2026). Inorganic Chemistry Journal. [Link]

  • U.S. Environmental Protection Agency. (1998). Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. [Link]

  • Ferreira, A. F., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1729. [Link]

  • Ferreira, A. F., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1729. [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Aktar, M. W., et al. (2010). Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated con. Orbital: The Electronic Journal of Chemistry, 2(3), 225-234. [Link]

  • Taylor & Francis. (n.d.). Oximes – Knowledge and References. [Link]

  • Calzaferri, G., & Wirz, J. (1984). Photochemistry of α-oxo-oximes. Part 7. Photolysis of some α-oxo-oxime esters. Journal of the Chemical Society, Perkin Transactions 2, (11), 1841-1846. [Link]

  • Gad, S. C. (Ed.). (2008). Pharmaceutical manufacturing handbook: production and processes. John Wiley & Sons.
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

Sources

Technical Support Center: Synthesis of Cholest-4-en-3-one, Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cholest-4-en-3-one, oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you manage and overcome common side reactions and experimental challenges.

Introduction: The Synthetic Challenge

The synthesis of Cholest-4-en-3-one, oxime, a promising neuroprotective agent, is primarily achieved through the condensation of Cholest-4-en-3-one with hydroxylamine. While seemingly straightforward, this reaction is often complicated by the formation of geometric isomers (syn and anti) and the potential for an acid-catalyzed Beckmann rearrangement. Understanding and controlling these side reactions are critical for obtaining the desired product in high purity and yield. This guide will provide the technical details to master this synthesis.

Core Synthesis Protocol

A general and reliable method for the synthesis of Cholest-4-en-3-one, oxime is outlined below. This protocol is designed to be a validated starting point for your experiments.

Experimental Protocol: Synthesis of Cholest-4-en-3-one, Oxime

  • Dissolution: Dissolve Cholest-4-en-3-one (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium acetate or pyridine (1.5-2 equivalents) in water or the same alcohol to the steroid solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the crude oxime.

  • Isolation: Collect the precipitate by filtration, wash with water until neutral, and dry under vacuum.

  • Purification: The crude product, a mixture of syn and anti isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) or by column chromatography.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered issues during the synthesis of Cholest-4-en-3-one, oxime, providing causative explanations and actionable solutions.

Issue 1: Formation of a Mixture of Syn and Anti Isomers

Q: My final product is a mixture of two closely related compounds that are difficult to separate. How can I control the formation of these isomers?

A: The formation of syn and anti geometric isomers is an inherent aspect of oximation of unsymmetrical ketones like Cholest-4-en-3-one. The ratio of these isomers is influenced by thermodynamic and kinetic factors.

Causality: The stability of the syn and anti isomers can be very similar, leading to the formation of a mixture. The reaction conditions, including solvent, temperature, and pH, can influence the final isomer ratio.

Solutions:

  • Solvent Selection: The polarity of the solvent can affect the transition state energies for the formation of the two isomers. Experiment with a range of solvents from polar protic (e.g., ethanol, methanol) to less polar aprotic solvents (e.g., dioxane, THF) to determine the optimal conditions for favoring one isomer.

  • pH Control: The pH of the reaction medium can influence the rate of isomerization between the syn and anti forms. Careful control of the base used (e.g., pyridine, sodium acetate, sodium hydroxide) and its stoichiometry can alter the isomer ratio. Acidic conditions can also promote isomerization.

  • Temperature Optimization: Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

Protocol for Isomer Separation:

If a mixture of isomers is obtained, separation can be achieved through chromatographic techniques.

MethodStationary PhaseMobile Phase (Eluent)Key Considerations
Column Chromatography Silica GelHexane/Ethyl Acetate GradientA common and effective method for laboratory-scale separations. The polarity of the eluent is gradually increased to resolve the isomers.[1]
High-Performance Liquid Chromatography (HPLC) C18 (Reverse Phase) or Silica (Normal Phase)Acetonitrile/Water or Hexane/IsopropanolProvides higher resolution for analytical and preparative scale separations.
Ion Exchange Chromatography Sulfoethyl Sephadex LH-20MethanolHas been successfully used for the separation of steroidal oxime isomers.[2]

Visualization of Isomer Formation:

Isomer_Formation Cholest-4-en-3-one Cholest-4-en-3-one Intermediate Intermediate Cholest-4-en-3-one->Intermediate + NH2OH Syn-Oxime Syn-Oxime Intermediate->Syn-Oxime Kinetic Control Anti-Oxime Anti-Oxime Intermediate->Anti-Oxime Thermodynamic Control Syn-Oxime->Anti-Oxime Isomerization

Caption: Formation of syn and anti oxime isomers.

Issue 2: Unwanted Beckmann Rearrangement

Q: I am observing the formation of a lactam byproduct, which I suspect is from a Beckmann rearrangement. How can I prevent this?

A: The Beckmann rearrangement is a classic reaction of oximes, particularly under acidic conditions, that converts them into amides (or lactams for cyclic oximes).[3][4][5][6][7]

Causality: The presence of strong acids (protic or Lewis acids) can catalyze the rearrangement of the oxime. The reaction is initiated by the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti to the leaving group. For Cholest-4-en-3-one, oxime, this would lead to the formation of A-homo-aza-steroid lactams.

Solutions:

  • Strict pH Control: Avoid acidic conditions during the reaction and work-up. Use of a non-acidic base like pyridine can be beneficial. During work-up, ensure that any aqueous washes are neutral or slightly basic.

  • Choice of Reagents: Certain reagents used to promote oximation can also induce the Beckmann rearrangement. For example, using strong dehydrating agents in the presence of an acid catalyst should be avoided.

  • Temperature Management: The Beckmann rearrangement is often promoted by heat. Conducting the oximation at room temperature or below can minimize this side reaction.

Visualization of Beckmann Rearrangement:

Beckmann_Rearrangement Cholest-4-en-3-one, oxime Cholest-4-en-3-one, oxime Protonated Oxime Protonated Oxime Cholest-4-en-3-one, oxime->Protonated Oxime + H+ Nitrilium Ion Intermediate Nitrilium Ion Intermediate Protonated Oxime->Nitrilium Ion Intermediate Migration of C4 A-Homo-Aza-Lactam A-Homo-Aza-Lactam Nitrilium Ion Intermediate->A-Homo-Aza-Lactam + H2O

Caption: Acid-catalyzed Beckmann rearrangement pathway.

Issue 3: Incomplete Reaction or Low Yield

Q: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What can I do to improve the yield?

A: Incomplete conversion can be due to several factors, including insufficient reagent stoichiometry, suboptimal reaction conditions, or degradation of the starting material.

Causality: The oximation reaction is an equilibrium process. To drive the reaction to completion, an excess of hydroxylamine is often used. The stability of the starting material under the reaction conditions is also a critical factor. Cholest-4-en-3-one can be susceptible to degradation under harsh acidic or basic conditions.

Solutions:

  • Stoichiometry: Increase the equivalents of hydroxylamine hydrochloride and the base to 2-3 equivalents to shift the equilibrium towards the product.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied. However, be mindful of promoting the Beckmann rearrangement at higher temperatures.

  • Catalyst: While not always necessary, the addition of a catalytic amount of a weak acid can sometimes accelerate the reaction. However, this must be done with caution to avoid the Beckmann rearrangement.

Characterization of Products and Side Products

Accurate characterization is essential for identifying the desired products and any side products.

Table of Expected Spectroscopic Data:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
Cholest-4-en-3-one (Starting Material) ~5.7 (s, 1H, C4-H)~199 (C=O), ~171 (C5), ~124 (C4)~1675 (C=O, conjugated), ~1615 (C=C)
Cholest-4-en-3-one, syn-oxime Distinctive shifts for C4-H and protons on C2 compared to the anti-isomer.C=N carbon signal, distinctive shifts for C2, C4, and C5.~3300-3100 (N-OH), ~1650 (C=N)
Cholest-4-en-3-one, anti-oxime Distinctive shifts for C4-H and protons on C2 compared to the syn-isomer.C=N carbon signal, distinctive shifts for C2, C4, and C5.~3300-3100 (N-OH), ~1650 (C=N)
A-Homo-Aza-Lactam (Beckmann Product) Absence of C4-H olefinic proton, presence of NH proton signal.Lactam carbonyl signal (~170-180 ppm).~3200 (N-H), ~1660 (C=O, lactam)

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of syn to anti isomers I can expect? A1: The ratio can vary significantly depending on the reaction conditions. It is not uncommon to obtain a mixture ranging from 1:1 to a significant excess of one isomer. The literature on related steroidal oximes suggests that the isomer ratio is sensitive to the reaction environment.

Q2: Can I use a different base instead of pyridine or sodium acetate? A2: Yes, other bases such as triethylamine, sodium carbonate, or sodium bicarbonate can be used. The choice of base can affect the reaction rate and the syn/anti isomer ratio. It is advisable to perform small-scale trials to determine the optimal base for your specific requirements.

Q3: How can I confirm the structure of the Beckmann rearrangement product? A3: The lactam product will have a distinct spectroscopic signature. In the ¹H NMR, the olefinic proton at C4 will be absent. In the ¹³C NMR, a lactam carbonyl signal will appear in the range of 170-180 ppm. The IR spectrum will show a characteristic N-H stretch and a lactam C=O stretch. Mass spectrometry will also show the expected molecular ion for the rearranged product.

Q4: Is it necessary to separate the syn and anti isomers for biological testing? A4: For initial screening, a mixture of isomers may be acceptable. However, for detailed structure-activity relationship (SAR) studies and clinical development, it is crucial to separate the isomers and test their biological activity individually, as they may have different pharmacological profiles. The drug candidate Olesoxime (TRO19622) is reported to be a stable mixture of syn- and anti-isomers.[2][8]

Conclusion

The synthesis of Cholest-4-en-3-one, oxime presents manageable challenges that can be overcome with a thorough understanding of the potential side reactions. By carefully controlling the reaction conditions, particularly pH and temperature, and employing appropriate purification techniques, researchers can successfully synthesize this valuable compound. This guide provides a framework for troubleshooting and optimizing your synthetic efforts.

References

  • Liu, W., et al. (2016). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 180(7), 1257–1271. [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. [Link]

  • Borges, F., et al. (2018). Steroidal Oximes: Useful Compounds with Antitumor Activities. Current Medicinal Chemistry, 25(22), 2585-2603. [Link]

  • Gawroński, J., & Gawrońska, K. (2000). The Beckmann Rearrangement. In Comprehensive Organic Synthesis (Vol. 6, pp. 671-700). Pergamon.
  • Axelson, M., & Sjövall, J. (1976). Separation and configuration of syn and anti isomers of testosterone oxime. Journal of Steroid Biochemistry, 7(4), 229-232. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • Montiel-Smith, S., et al. (2017). Novel synthesis of steroidal oximes and lactams and their biological evaluation as antiproliferative agents. Steroids, 121, 45-53. [Link]

  • Duddeck, H., et al. (1988). Highfield 1H and 13C NMR of 5-oxygenated of cholestane-6-oxime derivatives. Magnetic Resonance in Chemistry, 26(2), 127-132.
  • Gawley, R. E. (1996). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1-420. [Link]

  • ChemTube3D. (n.d.). Oxime formation. [Link]

  • PubChem. (n.d.). Cholest-4-en-3-one. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Cholest-4-en-3-one. [Link]

Sources

Challenges in the oral administration of lipophilic Cholest-4-en-3-one, oxime

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the lipophilic compound Cholest-4-en-3-one, oxime (also known as Olesoxime or TRO19622). This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the significant challenges associated with its oral administration. Given its therapeutic potential for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy, optimizing its delivery is of paramount importance.[1][2][3]

The core challenge stems from the molecule's high lipophilicity and consequently, its extremely low aqueous solubility, which is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.[2][4][5] This guide provides a logical, causality-driven framework to navigate these issues, from initial characterization to advanced formulation strategies and appropriate analytical testing.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses foundational questions regarding the physicochemical properties of Cholest-4-en-3-one, oxime and the resulting biopharmaceutical hurdles.

Q1: What are the key physicochemical properties of Cholest-4-en-3-one, oxime that impede its oral delivery?

The oral delivery of Cholest-4-en-3-one, oxime is primarily hindered by its molecular structure, which is derived from cholesterol.[1] This leads to physicochemical properties that are unfavorable for simple oral formulations. The most critical of these are its high lipophilicity and extremely low water solubility.[2][4]

PropertyValue / DescriptionImplication for Oral Administration
Molecular Formula C₂₇H₄₅NOHigh carbon-to-heteroatom ratio indicates a non-polar, lipophilic nature.
Molecular Weight ~400 g/mol Within the range for acceptable oral absorption, but solubility is the dominant issue.
Aqueous Solubility Extremely Low. Investigations of doses above 10 µM were limited due to poor solubility in culture medium.[2] The parent compound, Cholest-4-en-3-one, has a water solubility of 10⁻³ to 10⁻² g/L.[4]This is the principal barrier. The drug cannot be absorbed from the GI tract unless it is first dissolved in the gut fluids.[5]
LogP (Octanol/Water) High (Predicted)A high LogP value confirms the compound's preference for lipid environments over aqueous ones, leading to poor partitioning into GI fluids.
Biopharmaceutics Classification System (BCS) Likely Class II or IVAs a compound with low solubility and likely good permeability (due to its lipophilicity), it would be a BCS Class II drug. If permeability is also found to be a limiting factor (e.g., due to its large size or efflux), it could be Class IV. Both classes are challenging for oral delivery.
Q2: Why is high lipophilicity such a critical hurdle for oral administration?

While it seems counterintuitive, high lipophilicity is a double-edged sword. Good lipophilicity is required for the drug to permeate across the lipid-rich cell membranes of the intestinal epithelium.[6] However, before permeation can occur, the drug must first dissolve in the aqueous environment of the GI tract. For highly lipophilic compounds like Cholest-4-en-3-one, oxime, the dissolution step is the primary bottleneck. This relationship is illustrated below.

cluster_0 Gastrointestinal (GI) Tract Lumen cluster_1 Intestinal Epithelium A Oral Dosage Form (e.g., Powder, Tablet) B Dissolution in GI Fluids A->B Disintegration C Drug in Solution B->C RATE-LIMITING STEP for Lipophilic Drugs D Permeation/ Absorption C->D E Systemic Circulation D->E

Caption: The Dissolution-Absorption Cascade for Oral Drugs.

Poor aqueous solubility leads directly to low and erratic dissolution, resulting in insufficient drug concentration at the site of absorption. This causes low and highly variable bioavailability, often with a pronounced "food effect," where absorption is dependent on the presence of dietary fats.[5][7]

Part 2: Troubleshooting Guide - Formulation Strategies

Addressing the challenges of Cholest-4-en-3-one, oxime requires advanced formulation strategies designed to bypass the dissolution barrier.

Q3: I'm starting formulation development. Why are Lipid-Based Drug Delivery Systems (LBDDS) a recommended approach?

LBDDS are a leading strategy for improving the oral bioavailability of lipophilic drugs.[5][8] The fundamental principle is to pre-dissolve the drug in a mixture of lipid excipients (oils, surfactants, and cosolvents). This lipidic formulation can then be filled into capsules. When the capsule dissolves in the GI tract, the formulation disperses to form fine emulsions or micellar solutions, presenting the drug in a solubilized state, ready for absorption.

Key Advantages of LBDDS:

  • Bypasses Dissolution: The drug is already dissolved, overcoming the primary rate-limiting step.[9]

  • Enhances Absorption: The surfactants and lipids in the formulation can improve membrane permeability and inhibit efflux transporters like P-glycoprotein.

  • Promotes Lymphatic Transport: Highly lipophilic drugs formulated with long-chain triglycerides can be absorbed via the intestinal lymphatic system, which bypasses the liver.[10] This avoids extensive first-pass metabolism, a common issue for many drugs.[5]

Troubleshooting Guide: Developing a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in GI fluids.[9][11]

Common Problem: My SEDDS formulation shows poor emulsification, slow dispersion, or the drug precipitates out upon dilution with water.

Causality & Solution: This issue typically arises from an imbalanced ratio of oil, surfactant, and cosolvent, or from poor solubility of the drug in the chosen excipients. The goal is to create a thermodynamically stable pre-concentrate that can effectively solubilize the drug and disperse rapidly. A systematic screening process is essential.

Experimental Protocol: SEDDS Formulation Development

  • Excipient Screening:

    • Solubility Studies: Determine the saturation solubility of Cholest-4-en-3-one, oxime in a variety of oils (e.g., Capryol™ 90, Maisine® CC, soybean oil), surfactants (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH 40), and cosolvents (e.g., Transcutol® HP, PEG 400, ethanol). Select excipients with the highest solubilizing capacity.

  • Surfactant & Cosolvent Screening:

    • Emulsification Efficiency: Prepare simple binary mixtures of your chosen oil and various surfactants/cosolvents. Add this mixture dropwise to water and observe the ease of emulsification, clarity, and stability of the resulting emulsion. Select surfactant/cosolvent combinations that produce stable, translucent emulsions.

  • Constructing Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of the top-performing oil, surfactant, and cosolvent.

    • For each formulation, titrate with water and visually inspect the resulting dispersion.

    • Map the regions on a ternary phase diagram that form desirable nanoemulsions (clear, translucent, and stable).

    • Select the formulation from the optimal region that has the highest drug loading without precipitation.

  • Characterization:

    • The optimized, drug-loaded SEDDS should be characterized for droplet size, polydispersity index (PDI), and stability upon dilution. Ideal systems will have droplet sizes < 200 nm.

A Step 1: Excipient Screening B Determine Drug Solubility in: - Oils - Surfactants - Cosolvents A->B C Step 2: Construct Ternary Phase Diagram B->C D Systematically vary Oil, Surfactant, & Cosolvent ratios. Titrate with water. C->D E Identify Self-Nanoemulsifying Region (Clear/Translucent, Stable) D->E F Step 3: Drug Loading & Optimization E->F G Incorporate Drug into Formulations from the optimal region. Check for precipitation. F->G H Step 4: Characterization G->H I Measure: - Droplet Size - Polydispersity Index (PDI) - Zeta Potential - In Vitro Dissolution H->I J Final Optimized Formulation I->J

Caption: Experimental Workflow for SEDDS Development.

Part 3: Troubleshooting Guide - In Vitro Characterization

Appropriate in vitro testing is crucial to predict the in vivo performance of your formulation. Standard dissolution methods are often inadequate for LBDDS.

Q4: My dissolution results for my formulation are highly variable and show less than 85% release. What is the cause?

Common Problem: Using standard USP dissolution media (e.g., buffers, 0.1N HCl) for a lipophilic drug in an LBDDS formulation.

Causality & Solution: Standard aqueous buffers lack the physiological components (bile salts, phospholipids) that are essential for the digestion and absorption of lipids and lipophilic drugs in vivo. This mismatch between in vitro and in vivo conditions leads to poor and non-predictive results. The use of "biorelevant" dissolution media is critical.[12]

Troubleshooting Guide: Dissolution Testing for LBDDS

  • Select the Right Media:

    • Rationale: Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) that mimic the environment of the human small intestine.[12] This allows for physiologically relevant dispersion of the LBDDS and solubilization of the released drug.

    • Protocol: Use FaSSIF for baseline studies and FeSSIF to investigate potential food effects on your formulation.

MediumKey ComponentspHSimulates
FaSSIF Sodium Taurocholate, Lecithin, Maleic acid, NaOH, NaCl6.5Intestinal fluid in a fasted state
FeSSIF Sodium Taurocholate, Lecithin, Glyceryl monooleate, Sodium oleate, Acetic acid, NaOH, NaCl5.0Intestinal fluid in a fed state
  • Optimize Test Conditions:

    • Apparatus: USP Apparatus II (Paddle) is typically preferred.

    • Agitation Speed: Start with 50-75 RPM. Avoid excessively high speeds that can cause foaming with surfactant-rich formulations.

    • Sinker Use: For capsule formulations, use a suitable sinker to prevent floating.

    • Media Degassing: Ensure proper degassing of the media, as dissolved gases can form bubbles on the dosage form, hindering dispersion.[13]

  • Validate the Analytical Method:

    • Filter Compatibility: The lipophilic drug and excipients can adsorb to standard syringe filters, leading to artificially low results. Perform a filter validation study to ensure no significant drug loss. Use low-binding filters (e.g., PTFE) if necessary.

    • Sample Analysis: Ensure the HPLC or UPLC method can accurately quantify the drug in the complex matrix of the dissolution medium.

A Inconsistent/Low Dissolution Results B Is the dissolution medium physiologically relevant? A->B C NO B->C D YES B->D E Action: Switch from standard buffers to Biorelevant Media (FaSSIF/FeSSIF) C->E F Are the physical test conditions optimized? D->F M Problem Resolved E->M G NO F->G H YES F->H I Action: Check for floating (use sinkers), coning, or inadequate agitation. Ensure proper media degassing. G->I J Has the analytical method been validated for this matrix? H->J I->M K NO J->K L Action: Perform filter compatibility study. Validate HPLC method for accuracy in the presence of excipients. K->L L->M

Caption: Troubleshooting Logic for In Vitro Dissolution Testing.

Part 4: FAQs - In Vivo & Preclinical Considerations
Q5: What is a suitable vehicle for a simple suspension of Cholest-4-en-3-one, oxime for initial animal PK studies?

For early-stage in vivo studies where a simple suspension is needed as a baseline or control, a vehicle that can adequately wet and suspend the lipophilic powder is required. A common and effective combination is:

  • 10% Ethanol, 90% Corn Oil: The ethanol acts as a co-solvent to initially wet and help dissolve the compound, which is then suspended in the corn oil.[14]

  • Aqueous suspension with a surfactant and suspending agent: A mixture such as 0.5% Tween® 80 (surfactant) and 0.5% carboxymethyl cellulose (suspending agent) in water can also be used.

It is crucial to note that these simple suspensions will likely yield low and variable bioavailability and are primarily used to establish a baseline before testing advanced formulations like SEDDS.[15]

Q6: My advanced LBDDS formulation still shows low bioavailability in rats. Could first-pass metabolism be the primary issue?

Yes. If you have successfully overcome the dissolution barrier with an advanced formulation (confirmed by in vitro data) and still observe low bioavailability, extensive first-pass metabolism in the gut wall and/or liver is a very likely culprit.[5]

Investigative Strategy:

  • Formulation Modification: To confirm this hypothesis, reformulate your LBDDS using excipients rich in long-chain fatty acids (e.g., olive oil, sesame oil). These lipids promote the formation of chylomicrons, which are absorbed into the intestinal lymphatic system.[7] This pathway drains into the thoracic duct and then into systemic circulation, bypassing the portal vein and the liver.[10]

  • Comparative PK Study: Conduct a pharmacokinetic study comparing your original LBDDS with the new long-chain triglyceride-based formulation. A significant increase in bioavailability with the new formulation would strongly suggest that avoiding first-pass metabolism is key.

By systematically addressing solubility, dissolution, and metabolic pathways through rational formulation design and appropriate analytical testing, the challenges in the oral administration of the lipophilic Cholest-4-en-3-one, oxime can be successfully overcome.

References
  • Liu, W., et al. (2018). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Lone, S., et al. (2024). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. MDPI. Available at: [Link]

  • Abaa, E. D., & Odonkor, S. T. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences. Available at: [Link]

  • Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Chiang, Y. R., et al. (2008). Cholest-4-En-3-One-Δ1-Dehydrogenase, a Flavoprotein Catalyzing the Second Step in Anoxic Cholesterol Metabolism. Applied and Environmental Microbiology. Available at: [Link]

  • Kim, J., et al. (2024). Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. MDPI. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0). Cheméo. Available at: [Link]

  • Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Jantratid, E., & Dressman, J. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. Available at: [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]

  • Gultekin, H. E., et al. (2020). Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors. Current Pharmaceutical Design. Available at: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). In vivo Evaluation of Self Emulsifying Drug Delivery System for Oral Delivery of Nevirapine. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lee, W. H., et al. (2023). Nanoparticle tools for maximizing oral drug delivery. Journal of Drug Targeting. Available at: [Link]

  • Salawi, A. (2022). Oral lipid-based drug delivery systems - An overview. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Brown, C. K., et al. (2011). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. AAPS PharmSciTech. Available at: [Link]

  • Salawi, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. ResearchGate. Available at: [Link]

  • Abdellatif, M. M., et al. (2022). NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. ResearchGate. Available at: [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. Available at: [Link]

  • Fan, Y., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Pharmaceutics. Available at: [Link]

  • Jaiswal, M., et al. (2022). Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. MDPI. Available at: [Link]

  • AAPS. (2021). Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. AAPS. Available at: [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (n.d.). Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation. Journalgrid. Available at: [Link]

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  • Semantic Scholar. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Semantic Scholar. Available at: [Link]

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  • ResearchGate. (2014). Can anyone assist with the investigation of lipophilic compounds release?. ResearchGate. Available at: [Link]

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Technical Support Center: Reaction Medium Optimization for Cholest-4-en-3-one Bioconversion

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the bioconversion of cholesterol to Cholest-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction medium optimization. Cholest-4-en-3-one is a pivotal intermediate in the synthesis of numerous steroid-based pharmaceuticals.[1][2] However, its efficient production via bioconversion is frequently hampered by a singular, critical challenge: the extremely low aqueous solubility of the cholesterol substrate.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental setup for maximal yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. We diagnose the likely causes and provide actionable solutions grounded in scientific principles.

Question 1: I am observing very low or no conversion of cholesterol. What is the root cause and how can I fix it?

This is the most common issue, almost always stemming from the poor bioavailability of the cholesterol substrate to the biocatalyst (whole cells or enzyme).[1] The problem can be systematically diagnosed by evaluating three key areas: Substrate Accessibility, Biocatalyst Activity, and Reaction Conditions.

Causality Explained: Microorganisms and enzymes function in an aqueous environment. Cholesterol, being highly hydrophobic, does not readily dissolve in this medium, leading to a situation where the catalyst and substrate cannot interact effectively. This mass transfer limitation is the primary rate-limiting step in the entire process.[1][2]

Troubleshooting Workflow:

Troubleshooting_Low_Conversion Start Problem: Low/No Conversion Substrate Step 1: Assess Substrate Bioavailability Start->Substrate Biocatalyst Step 2: Verify Biocatalyst Activity Substrate->Biocatalyst If solubility is addressed Solution1 Implement Solubility Enhancement: - Biphasic System - Cyclodextrins - Surfactants Substrate->Solution1 Conditions Step 3: Check Reaction Conditions Biocatalyst->Conditions If catalyst is active Solution2 Confirm Enzyme Potency: - Run positive control - Check for inhibitors - Verify cell viability Biocatalyst->Solution2 Solution3 Optimize Parameters: - Adjust pH & Temperature - Optimize Aeration/Agitation - Check medium components Conditions->Solution3

Caption: Troubleshooting workflow for low bioconversion yield.

Actionable Solutions:

  • Enhance Substrate Solubility:

    • Implement a Biphasic System: This is the most effective and widely adopted strategy.[3] An aqueous/organic biphasic system uses a water-immiscible organic solvent to dissolve the cholesterol, acting as a substrate reservoir.[1][2] This allows for a slow, controlled release of the substrate to the aqueous phase where the biocatalyst resides, preventing substrate toxicity and simplifying product recovery.[1][4] See Protocol 1 for a detailed methodology.

    • Use Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like cholesterol, forming water-soluble inclusion complexes.[5][6] This directly increases the substrate concentration in the aqueous phase. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[6] See Protocol 2 .

    • Add Surfactants: Non-ionic surfactants like Triton X-100 can help emulsify the cholesterol, increasing the surface area for enzymatic attack.[1][7] However, be mindful that high concentrations can be detrimental to cell membranes.

  • Verify Biocatalyst Integrity:

    • Whole Cells: Ensure the microbial culture (e.g., Rhodococcus sp.) is viable and in the correct growth phase.[3][8] Organic solvents or high substrate concentrations can be toxic.[2][9]

    • Purified Enzyme (Cholesterol Oxidase): Confirm the activity of your enzyme stock using a standard colorimetric assay. Ensure no inhibitors are present in your medium.

  • Optimize Reaction Conditions:

    • pH and Temperature: Microbial transformations have optimal pH and temperature ranges. For most relevant microbes like Rhodococcus or Arthrobacter, a neutral to slightly alkaline pH (7.0-8.0) and temperatures around 30-35°C are typical starting points.[7][10]

    • Aeration and Agitation: As cholesterol oxidase is an oxygen-dependent enzyme, sufficient aeration is critical.[3] Agitation ensures proper mixing, especially at the interface of a biphasic system.[10]

Question 2: My conversion is successful, but I am seeing significant byproducts or degradation of my Cholest-4-en-3-one.

Causality Explained: This issue arises when using whole-cell biocatalysts that possess active downstream metabolic pathways for steroid degradation.[8] Microorganisms like Rhodococcus ruber are potent steroid degraders and will not stop at Cholest-4-en-3-one, but will proceed to break open the steroid rings for carbon and energy.[8]

Actionable Solutions:

  • Switch to a Purified Enzyme System: Using an isolated cholesterol oxidase (COD) enzyme ensures that only the desired reaction (cholesterol to Cholest-4-en-3-one) occurs.[2][11] This is the most direct way to prevent product degradation.

  • Use a Genetically Engineered Strain: If a whole-cell system is preferred (e.g., for cofactor regeneration), use a mutant strain where the genes for subsequent steroid degradation have been knocked out.[8] This creates a cell factory that accumulates the desired intermediate.

  • Optimize Reaction Time: Monitor the reaction closely using TLC or HPLC. Harvest the product when the concentration of Cholest-4-en-3-one is at its peak, before significant degradation begins.

  • Implement In-Situ Product Removal: In a biphasic system, the organic solvent not only delivers the substrate but can also extract the more hydrophobic product, protecting it from further enzymatic degradation in the aqueous phase.[1][4]

Question 3: My product yield is high, but I'm struggling with recovery and purity from the reaction medium.

Causality Explained: The complexity of the reaction medium (cell biomass, proteins, medium components) can interfere with downstream extraction and purification processes. Furthermore, if the product remains in the aqueous phase, separating it from water-soluble contaminants is challenging.

Actionable Solutions:

  • Utilize a Biphasic System: This is a key advantage of this setup. The Cholest-4-en-3-one product is preferentially partitioned into the organic phase.[3] After the reaction, the organic layer can be easily separated, evaporated, and the crude product purified via simple methods like recrystallization or column chromatography, leading to very high purity (e.g., >99%).[2][11]

  • Optimize Extraction Solvent: If using a single-phase aqueous system, select an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for liquid-liquid extraction. The choice will depend on the partition coefficient of your product and its compatibility with your downstream analysis.

  • Enzyme vs. Whole-Cell: Product recovery is significantly simpler from a purified enzyme reaction compared to a whole-cell fermentation broth, as there is no need to separate the product from cell debris.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right biocatalyst: whole cells or a purified enzyme?

A: The choice depends on cost, scalability, and control over byproducts.

FeatureWhole-Cell Biocatalyst (e.g., Rhodococcus sp.)Purified Enzyme (Cholesterol Oxidase)
Cost Generally lower cost; no need for enzyme purification.Higher initial cost due to purification steps.
Cofactor Regeneration Self-sufficient; the cell's metabolism regenerates necessary cofactors.May require external addition of cofactors if needed, adding complexity.
Stability Enzyme is protected within the cellular environment.More susceptible to denaturation by temperature, pH, or organic solvents.
Byproduct Formation High risk of product degradation if downstream pathways are active.[8]No risk of byproducts; highly specific reaction.[2]
Downstream Processing More complex; requires separation from biomass.Simpler; cleaner reaction mixture.[11]

Senior Scientist Recommendation: For initial research and high purity requirements, a purified enzyme system is often preferred.[2] For large-scale industrial production where cost is a major driver, developing a genetically engineered whole-cell system that lacks degradation pathways is the most promising approach.[8]

Q2: What is the best way to introduce the cholesterol substrate into the medium?

A: The goal is to maximize the surface area of the substrate available to the biocatalyst. Direct addition of cholesterol powder is highly inefficient.

Substrate_Solubility_Strategies cluster_main Strategies to Overcome Substrate Insolubility cluster_desc Mechanism of Action A Biphasic System (Aqueous-Organic) A_desc Substrate reservoir in organic phase; slow diffusion to aqueous phase. A->A_desc B Complexation Agents (Cyclodextrins) B_desc Encapsulates substrate, forming a water-soluble host-guest complex. B->B_desc C Emulsification (Surfactants) C_desc Forms micelles/emulsions, increasing substrate surface area. C->C_desc

Caption: Key strategies for enhancing substrate bioavailability.

Comparison of Substrate Delivery Methods:

MethodPrincipleAdvantagesDisadvantages
Biphasic System Dissolve cholesterol in a biocompatible organic solvent layered with the aqueous medium.[1]High substrate loading, in-situ product extraction, reduced toxicity.[3][4]Potential solvent toxicity to cells, mass transfer limitations at the interface.[2]
Cyclodextrins Form water-soluble inclusion complexes with cholesterol.[5]Directly increases aqueous solubility, avoids organic solvents.[6]High cost of cyclodextrins, potential for product inhibition if product also complexes.
Surfactants Form microemulsions of cholesterol in the aqueous phase.[1]Simple to implement, low cost.Potential for cell toxicity, can cause foaming, may complicate downstream processing.
Micronization Mechanically reduce the particle size of cholesterol powder.[1]Increases surface area without chemical additives.Limited effectiveness compared to other methods, may still result in clumping.

Senior Scientist Recommendation: The aqueous-organic biphasic system is the most robust and scalable method, offering multiple benefits beyond just solubilization.[2][3]

Q3: What are the key parameters to optimize for scaling up the bioconversion process?

A: Scaling up from a shake flask to a laboratory fermenter requires careful control over environmental parameters.

  • Aeration and Dissolved Oxygen (DO): The cholesterol to cholest-4-en-3-one conversion is an oxidation reaction, making oxygen a critical substrate.[3] Use a DO probe to monitor and maintain DO levels (e.g., >20% saturation) by adjusting the aeration rate (vvm, volume of air per volume of liquid per minute) and agitation speed.[10]

  • Agitation (rpm): In a fermenter, agitation is crucial for ensuring homogeneity, preventing cell settling, and, most importantly, increasing the interfacial surface area between the aqueous and organic phases in a biphasic system.[10]

  • pH Control: Use automated acid/base feeding to maintain the optimal pH throughout the bioconversion, as microbial metabolism can cause pH shifts.[10]

  • Fed-Batch Strategy: Instead of adding all the substrate at once, a fed-batch approach where the cholesterol (dissolved in the organic solvent) is added incrementally can help maintain cell viability and prevent substrate/product inhibition, leading to higher final titers.[3]

Part 3: Key Experimental Protocols

Protocol 1: Setting up an Aqueous-Organic Biphasic System

This protocol describes a typical lab-scale setup in a shake flask using a purified cholesterol oxidase enzyme.

  • Prepare the Aqueous Phase:

    • Prepare a suitable buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Dissolve your purified cholesterol oxidase in the buffer to the desired final concentration (e.g., 0.5 - 2.0 U/mL).

  • Prepare the Organic Phase:

    • Choose a biocompatible, water-immiscible organic solvent. Petroleum ether is a cost-effective and efficient option.[2] Other options include n-hexane, n-decane, or ethyl oleate.[2][4][7]

    • Dissolve the cholesterol substrate in the chosen solvent to a high concentration (e.g., 10-50 g/L). Gentle warming may be required.

  • Set up the Reaction:

    • In a sterile shake flask (e.g., 250 mL), add the aqueous phase containing the enzyme.

    • Gently overlay the aqueous phase with the organic phase containing the dissolved cholesterol. A typical volumetric ratio is 10:3 aqueous to organic phase.[1]

    • For a 130 mL total volume, you would use 100 mL of the aqueous phase and 30 mL of the organic phase.

  • Incubation and Monitoring:

    • Place the flask in an orbital shaker incubator set to the optimal temperature (e.g., 30°C) and agitation speed (e.g., 200-250 rpm).[1][10]

    • Periodically take samples (carefully, from both phases if necessary) to monitor the reaction progress via HPLC or TLC.

  • Product Recovery:

    • Once the reaction is complete, transfer the entire mixture to a separatory funnel.

    • Allow the layers to separate and collect the upper organic layer, which contains the Cholest-4-en-3-one product.

    • The crude product can be obtained by evaporating the solvent under vacuum.[11]

Protocol 2: Using Cyclodextrins to Enhance Substrate Solubility

This protocol describes an aqueous single-phase system where cyclodextrins are used as solubilizing agents.

  • Prepare the Reaction Medium:

    • Prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the buffer to the desired concentration (e.g., 1-5% w/v). Stir until fully dissolved. Studies have shown this can increase steroid solubility by over 30-fold.[6]

  • Prepare the Substrate Stock:

    • Dissolve cholesterol in a minimal amount of a water-miscible solvent like ethanol or DMF.[12]

  • Set up the Reaction:

    • Add the cholesterol stock solution dropwise to the cyclodextrin-containing buffer while stirring vigorously. This facilitates the formation of the inclusion complex. The final concentration of the organic solvent should be kept low (<1-2%) to avoid denaturing the enzyme.

    • Add the biocatalyst (either whole cells or purified enzyme) to initiate the reaction.

  • Incubation and Monitoring:

    • Incubate at the optimal temperature and agitation.

    • Monitor the reaction progress by analyzing samples of the aqueous medium.

  • Product Recovery:

    • The product will be in the aqueous phase.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) to recover the Cholest-4-en-3-one.

Part 4: References

  • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. (2018). National Center for Biotechnology Information (NCBI) PMC.[Link]

  • Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. (2021). International Journal of Advanced Research in Biological Sciences.[Link]

  • Optimization of culture conditions for extracellular cholesterol oxidase production from Castellaniella sp. for cholesterol conversion to 4-cholesten-3-one. (2018). ResearchGate.[Link]

  • 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. (2020). National Center for Biotechnology Information (NCBI).[Link]

  • Bioconversion of cholesterol dissolved in the organic solvent. Strain... (2000). ResearchGate.[Link]

  • Reaction medium optimization for cholest-4-en-3-one. a Initial volume... (2016). ResearchGate.[Link]

  • Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. (2015). National Center for Biotechnology Information (NCBI).[Link]

  • Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. (2015). ResearchGate.[Link]

  • The Importance and Techniques of Steroids Biotransformation: A Review. (2024). Rafidain Journal of Science.[Link]

  • Metabolic engineering of Rhodococcus ruber Chol-4: A cell factory for testosterone production. (2019). PLOS ONE.[Link]

  • Steroid transformation, bioreactor and bioprocess engineering. (2015). Slideshare.[Link]

  • The Cholesterol Metabolite cholest-4-en-3-one and Its 3-oxo Derivatives Suppress Body Weight Gain, Body Fat Accumulation and Serum Lipid Concentration in Mice. (2011). PubMed.[Link]

  • Biotransformation of steroids. (2015). Slideshare.[Link]

  • Steroid biotransformations in biphasic systems with Yarrowia lipolytica expressing human liver cytochrome P450 genes. (2012). PubMed.[Link]

  • Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states. (2010). PubMed Central.[Link]

  • Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. (2019). ResearchGate.[Link]

  • Optimization of Various Parameters for the Bioconversion of AD to ADD by using Arthrobacter simplex. (2016). International Journal of Innovative Research in Science, Engineering and Technology.[Link]

  • Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. (2022). MDPI.[Link]

  • Parameter optimization for progesterone to 17-ketosteroids bioconversion by co-culture of Pseudomonas diminuta and Delftia acido. (2014). International Journal of Current Microbiology and Applied Sciences.[Link]

  • Cholest-4-en-3-one-d7. Avanti Polar Lipids.[Link]

  • Steroid biotransformations in biphasic systems with Yarrowia lipolytica expressing human liver cytochrome P450 genes. (2012). Graz University of Technology.[Link]

  • Synthesis of androstenedione and testosterone from cholesterol via dehydrepiandrosterone SOURCE. (2015). ResearchGate.[Link]

  • Disorders of Androgen Synthesis - from Cholesterol to Dehydroepiandrosterone. (2004). ScienceDirect.[Link]

  • Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0). Cheméo.[Link]

  • Effect of β-cyclodextrins Derivatives on Steroids Biotransformation by Arthrobacter simplex. (2016). ResearchGate.[Link]

  • Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. (2022). National Center for Biotechnology Information (NCBI).[Link]

  • Androgen biosynthesis from cholesterol to DHEA. (2002). PubMed.[Link]

  • Solubilizing steroidal drugs by β-cyclodextrin derivatives. (2015). PubMed.[Link]

  • Dyslipidemia - Part 2: Cholesterol and Cholesterol Biosynthesis. (2020). YouTube.[Link]

  • Applications of steroid drugs entrapped in cyclodextrins. (2019). ResearchGate.[Link]

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Validation & Comparative

A Comparative Guide to the Purity Validation of Cholest-4-en-3-one, Oxime by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Steroidal Drug Development

Cholest-4-en-3-one, oxime, also known as Olesoxime, is a significant steroidal compound with demonstrated neuroprotective properties, positioning it as a promising drug candidate for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy.[1][2] As with any therapeutic agent, the precise characterization and stringent purity control of the active pharmaceutical ingredient (API) are paramount. The presence of impurities, even in trace amounts, can impact efficacy, safety, and stability.

This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the purity validation of Cholest-4-en-3-one, oxime. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

The Compound of Interest: Cholest-4-en-3-one, oxime

Cholest-4-en-3-one, oxime is a derivative of Cholest-4-en-3-one, a metabolite of cholesterol.[3] The introduction of the oxime group at the C-3 position is a key structural feature.[1] The synthesis of steroidal oximes can lead to the formation of syn and anti isomers, which may exhibit different biological activities and must be adequately characterized and controlled.[4][5]

Potential impurities in Cholest-4-en-3-one, oxime can arise from several sources:

  • Starting materials: Unreacted Cholest-4-en-3-one or hydroxylamine.

  • Side-products: Isomeric byproducts, degradation products, or molecules with incomplete side-chain modifications.

  • Residual solvents and reagents: Solvents and catalysts used during synthesis and purification.[6]

Given this landscape, a multi-faceted analytical approach is essential for comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the unambiguous identification and quantification of organic molecules.[7] Its strength lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal, making it a primary method for quantitative analysis (qNMR).[8][9]

Why NMR is a Powerful Choice for Purity Validation:
  • Structural Confirmation: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for the confirmation of the Cholest-4-en-3-one, oxime structure and the identification of any structural isomers.

  • Quantitative Purity Assessment: qNMR can be used to determine the absolute purity of a sample by comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration.[10][11]

  • Impurity Identification and Quantification: Characteristic signals from potential impurities can be identified and their concentrations determined, even at low levels.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol outlines the steps for determining the purity of a Cholest-4-en-3-one, oxime sample using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Cholest-4-en-3-one, oxime sample into a clean vial.
  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should be of high purity, chemically inert, and have resonances that do not overlap with the analyte signals.
  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons, which is crucial for accurate integration.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate a well-resolved, characteristic signal of Cholest-4-en-3-one, oxime (e.g., the vinyl proton at C-4) and a signal from the internal standard.
  • Calculate the purity of the sample using the following equation:
Interpreting the NMR Data

The ¹H NMR spectrum of Cholest-4-en-3-one, oxime will exhibit characteristic signals for the different protons in the molecule. Key resonances to observe include the vinylic proton at C-4, the protons of the methyl groups, and the protons on the steroid backbone.[12] The presence of syn and anti isomers may be indicated by the splitting of the C-4 proton signal.[4] Impurities will present as additional signals in the spectrum, and their integration relative to the main compound can provide a semi-quantitative measure of their levels.

Mass Spectrometry (MS): High Sensitivity for Impurity Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is an indispensable tool for confirming molecular weight and identifying trace-level impurities.

Why MS is a Crucial Complement to NMR:
  • Molecular Weight Confirmation: MS provides a rapid and accurate determination of the molecular weight of Cholest-4-en-3-one, oxime, confirming its elemental composition.

  • High Sensitivity: MS techniques, particularly when coupled with liquid chromatography (LC-MS), offer exceptional sensitivity for detecting impurities that may be present at levels below the detection limit of NMR.

  • Impurity Identification: By analyzing the fragmentation patterns of ions in tandem MS (MS/MS), it is possible to elucidate the structures of unknown impurities.[14]

Experimental Protocol: LC-MS for Impurity Profiling

This protocol describes a general approach for the analysis of Cholest-4-en-3-one, oxime and its potential impurities using LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of the Cholest-4-en-3-one, oxime sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS Analysis:

  • Liquid Chromatography (LC):
  • Use a reversed-phase C18 column.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 50% to 100% B over 15-20 minutes.
  • Mass Spectrometry (MS):
  • Utilize an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique suitable for thermally labile molecules.[13]
  • Acquire full scan mass spectra over a range that includes the expected molecular ion of Cholest-4-en-3-one, oxime (e.g., m/z 100-1000).
  • For structural elucidation of impurities, perform data-dependent MS/MS analysis.
Interpreting the MS Data

The ESI mass spectrum of Cholest-4-en-3-one, oxime is expected to show a prominent protonated molecule [M+H]⁺. The high-resolution mass spectrum can be used to confirm the elemental formula. The chromatogram will show a major peak for the main compound and smaller peaks for any impurities. The mass spectra of these impurity peaks can be used to propose their molecular weights and, in conjunction with MS/MS fragmentation data, their potential structures. The fragmentation of steroidal oximes can be complex, but characteristic losses of water, parts of the side chain, and cleavages within the steroid rings can provide valuable structural information.[14][15][16]

Comparison of NMR and Mass Spectrometry for Purity Validation

FeatureNMR SpectroscopyMass Spectrometry
Primary Function Structural elucidation and quantificationMolecular weight confirmation and impurity detection
Quantitative Capability Excellent (Primary method for qNMR)Semi-quantitative (requires standards for accuracy)
Sensitivity Lower (mg to high µg range)Higher (low µg to pg range)
Structural Information Detailed and unambiguousInferred from fragmentation patterns
Isomer Differentiation Excellent for structural and stereoisomersCan differentiate isomers if chromatographically separated
Impurity Identification Good for known and major impuritiesExcellent for trace and unknown impurities
Validation Standards Requires a certified internal standard for qNMRRequires reference standards for quantitative analysis

A Self-Validating System: The Synergy of NMR and MS

Neither NMR nor MS alone can provide a complete picture of the purity of Cholest-4-en-3-one, oxime. A robust and trustworthy validation system relies on the orthogonal and complementary nature of these two techniques.

  • NMR provides the definitive structural confirmation and an accurate quantitative measure of the bulk purity.

  • MS offers the sensitivity to detect and identify trace-level impurities that might be missed by NMR.

This combined approach ensures that the material is not only structurally correct and of high purity but also free from potentially harmful trace impurities. This aligns with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1), which emphasize accuracy, precision, specificity, and robustness.[17][18][19]

Visualizing the Workflow

ValidationWorkflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis NMR_Sample 1. Prepare Sample (Analyte + Internal Standard) NMR_Acquire 2. Acquire 1H NMR Data (Ensure D1 > 5*T1) NMR_Sample->NMR_Acquire NMR_Process 3. Process Spectrum (Phase, Baseline, Integrate) NMR_Acquire->NMR_Process NMR_Calculate 4. Calculate Purity (qNMR Equation) NMR_Process->NMR_Calculate NMR_Result Purity (%) & Structural ID NMR_Calculate->NMR_Result final_report Comprehensive Purity Report NMR_Result->final_report MS_Sample 1. Prepare Dilute Sample MS_Acquire 2. LC-MS Analysis (Full Scan & MS/MS) MS_Sample->MS_Acquire MS_Process 3. Analyze Data (Chromatograms & Spectra) MS_Acquire->MS_Process MS_Identify 4. Identify Impurities (MW & Fragmentation) MS_Process->MS_Identify MS_Result MW Confirmation & Impurity Profile MS_Identify->MS_Result MS_Result->final_report start Cholest-4-en-3-one, oxime Sample start->NMR_Sample start->MS_Sample caption Workflow for Purity Validation

Caption: Workflow for Purity Validation of Cholest-4-en-3-one, oxime.

Conclusion: An Integrated Approach for Unwavering Confidence

The purity validation of a promising drug candidate like Cholest-4-en-3-one, oxime demands a rigorous and scientifically sound analytical strategy. This guide has demonstrated that a combination of NMR spectroscopy and Mass Spectrometry provides a self-validating system that leverages the strengths of each technique. NMR serves as the bedrock for structural confirmation and accurate quantification, while MS acts as the high-sensitivity tool for comprehensive impurity profiling. By integrating these powerful analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their materials, ultimately accelerating the path to clinical application.

References

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A Comparative Analysis of Cholest-4-en-3-one, Oxime and Other Neuroprotective Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective neuroprotective therapies, the scientific community continuously evaluates novel compounds that hold the promise of mitigating the devastating impact of neurodegenerative diseases. This guide provides a comprehensive comparative analysis of Cholest-4-en-3-one, oxime, a cholesterol-like molecule with significant neuroprotective properties, against other prominent neuroprotective agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform future research and therapeutic strategies.

Introduction to Cholest-4-en-3-one, Oxime (Olesoxime/TRO19622)

Cholest-4-en-3-one, oxime, also known by its developmental code names TRO19622 and Olesoxime, is a novel compound that has demonstrated considerable promise in preclinical and clinical studies for neurodegenerative disorders, particularly those affecting motor neurons such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[1][2] Unlike many neuroprotective agents that target neurotransmitter systems or oxidative stress, Olesoxime's primary mechanism of action is centered on the mitochondrion, the cellular powerhouse intimately linked to neuronal survival and death.

Mechanism of Action: A Focus on Mitochondrial Integrity

The neuroprotective effects of Olesoxime are attributed to its direct interaction with key components of the mitochondrial permeability transition pore (mPTP).[3][4] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in the apoptotic cascade, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors.

Olesoxime has been shown to bind to two crucial proteins associated with the mPTP: the voltage-dependent anion channel (VDAC) and the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[3][5] By modulating the activity of these proteins, Olesoxime helps to prevent the pathological opening of the mPTP, thereby preserving mitochondrial function and inhibiting the downstream pathways of cell death.[4][5] This mechanism is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction and oxidative stress are key pathological features.[6]

Comparative Analysis with Other Neuroprotective Compounds

To provide a comprehensive perspective, we will compare Olesoxime with two clinically relevant neuroprotective drugs, Riluzole and Edaravone, which are approved for the treatment of ALS. This comparison will highlight the diverse therapeutic strategies employed to combat neurodegeneration.

Riluzole: The Glutamate Antagonist

Riluzole was the first drug approved for the treatment of ALS and modestly extends patient survival.[7] Its primary mechanism of action is the inhibition of glutamate release from presynaptic terminals.[7] Glutamate is the major excitatory neurotransmitter in the central nervous system, but in excess, it can be excitotoxic to neurons, a process implicated in the pathogenesis of ALS.

Edaravone: The Free Radical Scavenger

Edaravone is a potent antioxidant that functions as a free radical scavenger.[8][9] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a significant contributor to neuronal damage in neurodegenerative diseases.[10] Edaravone effectively neutralizes a variety of free radicals, thereby reducing lipid peroxidation and protecting neurons from oxidative damage.[8]

Mechanistic Distinctions: A Tale of Three Strategies

The fundamental difference between these three compounds lies in their primary therapeutic targets. Olesoxime takes a direct approach to preserving mitochondrial integrity, Riluzole targets excitotoxicity by modulating neurotransmission, and Edaravone combats the damaging effects of oxidative stress.

G cluster_Olesoxime Cholest-4-en-3-one, oxime (Olesoxime) cluster_Riluzole Riluzole cluster_Edaravone Edaravone Olesoxime Olesoxime VDAC VDAC Olesoxime->VDAC binds to TSPO TSPO Olesoxime->TSPO binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) Mitochondria Mitochondrial Integrity mPTP->Mitochondria maintains integrity Apoptosis Apoptosis mPTP->Apoptosis prevents opening VDAC->mPTP modulates TSPO->mPTP modulates Mitochondria->Apoptosis inhibits Riluzole Riluzole Glutamate Glutamate Release Riluzole->Glutamate inhibits Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity reduces Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS scavenges OxidativeStress Oxidative Stress ROS->OxidativeStress reduces

Figure 1. Comparative signaling pathways of Olesoxime, Riluzole, and Edaravone.

Comparative Efficacy: A Data-Driven Overview

Direct head-to-head clinical trials comparing Olesoxime with Riluzole or Edaravone are not available. Therefore, our comparison is based on preclinical and clinical data from independent studies.

CompoundModel SystemKey FindingsReference
Cholest-4-en-3-one, oxime (Olesoxime) In vitro (rat embryonic motor neurons)Promoted motor neuron survival with an EC50 of 3.2 ± 0.2 µM.[11] At 10 µM, maintained survival of 74 ± 10% of neurons.[11][11]
In vivo (SOD1 G93A transgenic mice - ALS model)Improved motor performance, delayed disease onset, and extended survival.[3][3]
Clinical Trial (Phase 2 - SMA Type 2 & 3)While the primary endpoint was not met, secondary endpoints suggested a maintenance of motor function over 24 months.[12][12]
Riluzole Clinical Trial (ALS)Extended patient survival by approximately three months.[7][7]
Edaravone Clinical Trial (ALS)Showed a smaller decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score compared to placebo.[13]
Meta-analysisShowed better efficacy than Riluzole in maintaining ALSFRS-R score.[13][13]

Note: The efficacy of these compounds can vary significantly based on the disease model, patient population, and endpoints measured. This table provides a general overview for comparative purposes.

Experimental Protocols: Methodologies for Neuroprotective Assessment

The evaluation of neuroprotective compounds relies on robust and reproducible experimental protocols. Below are outlines of key methodologies used to assess the efficacy of agents like Olesoxime.

In Vitro Motor Neuron Survival Assay

This assay is fundamental for the initial screening and characterization of neuroprotective compounds.

Objective: To quantify the ability of a test compound to protect motor neurons from cell death induced by trophic factor withdrawal.

Step-by-Step Methodology:

  • Isolation and Culture of Motor Neurons:

    • Isolate embryonic rat spinal motor neurons.

    • Plate the purified motor neurons in 96-well plates coated with appropriate substrates.

    • Culture the neurons in a defined medium without neurotrophic factors.[14][15]

  • Compound Treatment:

    • Add the test compound (e.g., Olesoxime) at various concentrations to the culture medium.[14]

    • Include a positive control (a cocktail of neurotrophic factors) and a negative control (vehicle, e.g., DMSO).[14]

  • Incubation:

    • Incubate the plates for a defined period (e.g., 3 days).[14]

  • Viability Assessment:

    • Stain the cells with a vital dye such as calcein-AM, which fluoresces in live cells.[14]

    • Count the number of surviving, fluorescent motor neurons using an automated imaging system or manually.

  • Data Analysis:

    • Express motor neuron survival as a percentage of the positive control.

    • Calculate the EC50 value, the concentration at which the compound elicits a half-maximal response.

G start Start isolate Isolate & Culture Motor Neurons start->isolate treat Treat with Compound (e.g., Olesoxime) isolate->treat incubate Incubate (3 days) treat->incubate stain Stain with Vital Dye (Calcein-AM) incubate->stain image Image & Count Surviving Neurons stain->image analyze Analyze Data (Calculate EC50) image->analyze end End analyze->end

Figure 2. Workflow for an in vitro motor neuron survival assay.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly assesses the effect of a compound on the primary target of Olesoxime.

Objective: To measure the opening of the mPTP in isolated mitochondria in the presence of a test compound.

Step-by-Step Methodology:

  • Mitochondrial Isolation:

    • Isolate mitochondria from rat liver or brain tissue using differential centrifugation.[15][16]

  • Assay Preparation:

    • Resuspend the isolated mitochondria in an appropriate buffer.

    • Load the mitochondria with a fluorescent dye, such as calcein-AM, in the presence of a quencher like CoCl2 to quench the cytosolic fluorescence.[17]

  • Compound Incubation:

    • Incubate the mitochondria with the test compound (e.g., Olesoxime) or a known inhibitor (e.g., cyclosporin A) as a positive control.

  • Induction of mPTP Opening:

    • Induce mPTP opening using an agent such as high concentrations of Ca2+ or an oxidative stressor.[18]

  • Fluorescence Measurement:

    • Measure the release of calcein from the mitochondria using a fluorometer. A decrease in fluorescence indicates mPTP opening.

  • Data Analysis:

    • Compare the rate and extent of fluorescence decrease in the presence and absence of the test compound to determine its inhibitory effect on mPTP opening.

Therapeutic Potential and Future Directions

The distinct mechanisms of action of Olesoxime, Riluzole, and Edaravone underscore the multifaceted nature of neurodegeneration and the potential for combination therapies. While Riluzole and Edaravone provide modest benefits by targeting excitotoxicity and oxidative stress respectively, Olesoxime's focus on mitochondrial health offers a complementary and potentially synergistic approach.

The development of Olesoxime highlights the importance of phenotypic screening in identifying novel drug candidates with unconventional targets. Future research should focus on further elucidating the precise molecular interactions of Olesoxime with the mPTP complex and exploring its efficacy in a broader range of neurodegenerative models. Furthermore, well-designed clinical trials are needed to directly compare the efficacy and safety of these different neuroprotective strategies, both as monotherapies and in combination.

References

  • Bordet, T., Buisson, B., Michaud, M., Drouot, C., Galea, P., de Nanteuil, G., & Pruss, R. M. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709–720. [Link]

  • Bordet, T., Buisson, B., Michaud, M., & Pruss, R. M. (2008). Specific antinociceptive activity of cholest-4-en-3-one, oxime (TRO19622) in experimental models of painful diabetic and chemotherapy-induced neuropathy. Journal of Pharmacology and Experimental Therapeutics, 326(2), 623–632. [Link]

  • Bordet, T., Pruss, R. M., & de Nanteuil, G. (2010). Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals, 3(2), 345-368. [Link]

  • Cortes-Cabrera, A., et al. (2015). Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria. Journal of Visualized Experiments, (103), e53121. [Link]

  • Cure SMA. (2014). Trophos Presents Pivotal Phase II/III Study Results on Olesoxime in Spinal Muscular Atrophy at The American Academy of Neurology Meeting. [Link]

  • Bertini, E., et al. (2017). Safety and efficacy of olesoxime in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial. The Lancet Neurology, 16(7), 513-522. [Link]

  • Martin, L. J. (2010). Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. Expert Opinion on Investigational Drugs, 19(6), 785-797. [Link]

  • Ittireddy, P., et al. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cureus, 12(12), e12108. [Link]

  • Huntington Study Group. (n.d.). Meet the Compound: Olesoxime (TRO19622). [Link]

  • CenterWatch. (2020). Safety and Efficacy of TRO19622 as add-on Therapy to Riluzole Versus Placebo in Treatment of Patients Suffering From ALS. [Link]

  • ResearchGate. (n.d.). (PDF) Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. [Link]

  • Reddy, P. H. (2009). Mitochondrial permeability transition pore is a potential drug target for neurodegeneration. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1792(8), 785-793. [Link]

  • Xiao, W. H., et al. (2009). Olesoxime (cholest-4-en-3-one, oxime): analgesic and neuroprotective effects in a rat model of painful peripheral neuropathy produced by the chemotherapeutic agent, paclitaxel. Pain, 147(1-3), 202-209. [Link]

  • Malang Neurology Journal. (2025). COMPARISON OF EFFICACY BETWEEN EDARAVONE AND RILUZOLE COMBINATION THERAPY FOR PATIENT WITH AMYOTROPHIC LATERAL SCLEROSIS: A SYSTEMATIC REVIEW AND META-ANALYSIS. [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. [Link]

  • Frontiers. (2024). Comparative safety analysis of Riluzole, Edaravone and Tofersen in ALS management: insights from FAERS database. [Link]

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A Comparative Analysis of Syn- and Anti-Isomers of Cholest-4-en-3-one, Oxime: Unraveling the Stereochemical Nuances in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug development, particularly in the realm of neuroprotection, the precise stereochemistry of a therapeutic candidate can be a pivotal determinant of its efficacy and safety profile. This guide provides a comprehensive comparison of the syn- and anti-isomers of Cholest-4-en-3-one, oxime, a cholesterol-like molecule that has garnered significant interest for its therapeutic potential. The isomeric mixture, known as Olesoxime (TRO19622), has been investigated as a promising agent for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This document will delve into the synthesis, structural characterization, and a comparative analysis of the efficacy of these two geometric isomers, offering field-proven insights for researchers and drug development professionals.

The Significance of Isomerism in Cholest-4-en-3-one, Oxime

Cholest-4-en-3-one, oxime is formed by the condensation of the ketone Cholest-4-en-3-one with hydroxylamine, resulting in a C=N double bond at the 3-position of the steroid core. Due to the restricted rotation around this imine bond, two geometric isomers can exist: syn and anti. The distinction lies in the spatial orientation of the hydroxyl (-OH) group relative to the A-ring of the steroid. This seemingly subtle structural difference can have profound implications for the molecule's interaction with biological targets, potentially altering its pharmacokinetic and pharmacodynamic properties. While much of the preclinical and clinical research has been conducted on a stable mixture of these isomers, understanding their individual contributions to the overall biological effect is paramount for optimizing therapeutic outcomes.[1][3]

Synthesis and Isomer Separation: A Methodical Approach

The generation and subsequent separation of the syn- and anti-isomers of Cholest-4-en-3-one, oxime is a critical first step in their comparative evaluation. The following protocols are based on established methodologies for the synthesis of steroidal oximes and the separation of their isomers.[4]

Experimental Protocol 1: Synthesis of Cholest-4-en-3-one, Oxime

The synthesis begins with the precursor, Cholest-4-en-3-one, which can be synthesized from cholesterol through methods like Oppenauer oxidation or enzymatic conversion.[5]

Objective: To synthesize a mixture of syn- and anti-isomers of Cholest-4-en-3-one, oxime.

Materials:

  • Cholest-4-en-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (95%)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve Cholest-4-en-3-one in 95% ethanol in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Add the hydroxylamine hydrochloride solution to the solution of Cholest-4-en-3-one.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum. The resulting solid is a mixture of the syn- and anti-isomers of Cholest-4-en-3-one, oxime.

Experimental Protocol 2: Separation of Syn- and Anti-Isomers by HPLC

The separation of the geometric isomers is achieved using normal-phase High-Performance Liquid Chromatography (HPLC), a technique proven effective for separating other Δ⁴-3-ketosteroid oxime isomers.[4]

Objective: To isolate the pure syn- and anti-isomers of Cholest-4-en-3-one, oxime.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Normal-phase silica gel column.

  • Mobile Phase: A non-polar solvent system, such as a mixture of n-hexane and ethyl acetate. The gradient or isocratic elution will need to be optimized.

  • Detection: UV detection at a wavelength determined by the UV spectra of the isomers (typically in the 200-300 nm range).[4]

  • Sample Preparation: The mixture of isomers is dissolved in a small amount of the mobile phase.

Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Run the separation under the optimized conditions. The two isomers will elute at different retention times. Generally, the anti-isomer is expected to be less polar and thus elute earlier.

  • Collect the fractions corresponding to each peak.

  • Evaporate the solvent from the collected fractions to obtain the pure isomers.

  • Confirm the purity of each isomer using analytical HPLC.

Structural Elucidation and Characterization

Unequivocal identification of the separated syn- and anti-isomers is crucial. This is primarily achieved through spectroscopic methods, with ¹H NMR spectroscopy being a key technique.

¹H NMR Spectroscopy: The chemical shift of the proton at the C-4 position is highly sensitive to the stereochemistry of the oxime. In Δ⁴-3-ketosteroid oximes, the C-4 proton of the E (anti) isomer typically resonates at a different chemical shift compared to the Z (syn) isomer.[4] This difference allows for the definitive assignment of each isomer.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be employed. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, definitively confirming the syn or anti configuration.

Comparative Efficacy: The Isomeric Imperative

While the majority of published studies on Olesoxime (TRO19622) have utilized a stable mixture of the syn- and anti-isomers, evidence from related steroidal oximes suggests that the stereochemistry at the C-3 position can significantly influence biological activity.[1][3]

A study on the neuroprotective and antioxidant properties of novel steroid-derived nitrones and oximes demonstrated that the stereochemical configuration of the oxime can impact its efficacy. In one instance, a compound with a 2:1 ratio of E/Z (anti/syn) isomers showed greater activity than a similar compound with a 4:1 ratio, indicating that the relative abundance of each isomer, and potentially the intrinsic activity of each, is a critical factor.

In Vitro Neuroprotection Assay (Hypothetical Comparison)

To definitively compare the efficacy of the separated syn- and anti-isomers of Cholest-4-en-3-one, oxime, a well-established in vitro model of neuronal cell death can be employed.

Objective: To compare the neuroprotective effects of the pure syn- and anti-isomers.

Experimental Model: Primary motor neuron cultures subjected to trophic factor deprivation, a model used in the initial discovery of Olesoxime.[1][2]

Procedure:

  • Culture primary motor neurons in the absence of neurotrophic factors.

  • Treat the cultures with varying concentrations of the pure syn-isomer, the pure anti-isomer, and the isomeric mixture (as a control).

  • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., Calcein-AM staining for live cells).

  • Determine the EC₅₀ (half-maximal effective concentration) for each compound.

Expected Outcomes and Data Presentation:

The results of this hypothetical experiment would provide the much-needed direct comparison of the isomers' neuroprotective efficacy. The data can be summarized in the following table:

CompoundEC₅₀ (µM) for Motor Neuron Survival
Syn-IsomerTBD
Anti-IsomerTBD
Isomeric Mixture (Olesoxime)~3.2 µM[6]

This direct comparison would be invaluable for future drug development efforts, potentially leading to the development of a single-isomer drug with improved potency and a better-defined pharmacological profile.

Visualizing the Workflow and Isomeric Relationship

To better illustrate the experimental and conceptual framework, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Characterization & Efficacy Testing start Cholest-4-en-3-one reaction Oximation (NH₂OH·HCl) start->reaction mixture Syn/Anti Isomer Mixture reaction->mixture hplc Normal-Phase HPLC mixture->hplc syn_isomer Pure Syn-Isomer hplc->syn_isomer  Fraction 1 anti_isomer Pure Anti-Isomer hplc->anti_isomer  Fraction 2 nmr ¹H NMR & X-ray Crystallography syn_isomer->nmr bioassay In Vitro Neuroprotection Assay syn_isomer->bioassay anti_isomer->nmr anti_isomer->bioassay comparison Comparative Efficacy Data bioassay->comparison

Caption: Experimental workflow for the synthesis, separation, and comparative analysis of Cholest-4-en-3-one, oxime isomers.

isomer_relationship cluster_isomers Geometric Isomers of Cholest-4-en-3-one, Oxime cluster_properties Differential Properties syn Syn-Isomer (Z-configuration) physicochem Physicochemical Properties (e.g., polarity, NMR shift) syn->physicochem biological Biological Efficacy (e.g., neuroprotection) syn->biological anti Anti-Isomer (E-configuration) anti->physicochem anti->biological

Caption: Relationship between the syn- and anti-isomers and their differential properties.

Conclusion and Future Directions

The exploration of the syn- and anti-isomers of Cholest-4-en-3-one, oxime underscores a fundamental principle in medicinal chemistry: stereoisomers are distinct chemical entities and should be evaluated as such. While the isomeric mixture known as Olesoxime has demonstrated promising neuroprotective effects, a thorough investigation into the individual activities of its constituent isomers is a logical and necessary step towards a more refined therapeutic agent.

The protocols and conceptual framework outlined in this guide provide a clear path for researchers to undertake such a comparative study. By isolating and characterizing the syn- and anti-isomers and subjecting them to rigorous biological evaluation, the scientific community can gain a deeper understanding of the structure-activity relationships governing the therapeutic effects of this important class of molecules. This knowledge will be instrumental in the design of next-generation neuroprotective agents with enhanced efficacy and safety.

References

  • Bordet, T., Buisson, B., Michaud, M., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720.
  • Martin, L. J. (2010). Olesoxime (TRO19622): a novel mitochondrial-targeted neuroprotective compound. Pharmaceuticals, 3(2), 345-363.
  • Bordet, T., Berna, P., Abitbol, J. L., & Pruss, R. M. (2010). Olesoxime (TRO19622): a novel mitochondrial-targeted neuroprotective compound. Pharmaceuticals (Basel, Switzerland), 3(2), 345–363.
  • Szentesi, A., Gergely, A., Horváth, P., Mahó, S., Mátyus, P., & Szász, G. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Current medicinal chemistry, 8(11), 1341–1347.
  • Xiao, J., et al. (2021). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 193(10), 3215-3232.
  • Bordet, T., et al. (2008). Specific antinociceptive activity of cholest-4-en-3-one, oxime (TRO19622) in experimental models of painful diabetic and chemotherapy-induced neuropathy. The Journal of pharmacology and experimental therapeutics, 326(2), 623-632.
  • Björkhem, I., & Karlmar, K. E. (1974). Biosynthesis of cholestanol: conversion of cholesterol into 4-cholesten-3-one by rat liver microsomes. Biochimica et biophysica acta, 337(1), 129–131.
  • Suzuki, K., Shimizu, T., & Nakata, T. (1998). The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice. Bioorganic & medicinal chemistry letters, 8(16), 2133–2138.
  • Sun, N., et al. (2024). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. International Journal of Molecular Sciences, 25(5), 2899.
  • Huntington Study Group. (n.d.). Meet the Compound: Olesoxime (TRO19622). Retrieved from [Link]

  • Ali, I., et al. (2023). The Structural Diversity and Biological Activity of Steroid Oximes. Molecules, 28(4), 1717.
  • Zha, G. F., et al. (2019).
  • Kovarik, Z., et al. (2024). Cholesterol Oxime Olesoxime Assessed as a Potential Ligand of Human Cholinesterases. Biomolecules, 14(5), 588.
  • Kandeel, M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(16), 4933.

Sources

A Comparative Guide to the Structure-Activity Relationship of Cholest-4-en-3-one, Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the steroid nucleus represents a privileged scaffold, a foundational structure from which a multitude of potent and specific therapeutic agents have been developed. Among these, the cholestane framework, a 27-carbon tetracyclic structure, offers a unique combination of rigidity and modifiable peripheral regions, making it an attractive starting point for the design of novel bioactive molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of modified steroids: Cholest-4-en-3-one, oxime derivatives.

We will dissect the known biological activities of the parent ketone, Cholest-4-en-3-one, and its most well-characterized oxime derivative, Olesoxime. By integrating this specific knowledge with broader principles gleaned from SAR studies of other steroidal oximes, this guide will illuminate the critical structural features governing biological activity and offer a framework for the rational design of future derivatives. We will also provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, ensuring that researchers have the practical information needed to explore this promising chemical space.

The Cholest-4-en-3-one Scaffold: A Versatile Starting Point

Cholest-4-en-3-one is a naturally occurring metabolite of cholesterol and serves as a key intermediate in various biological processes.[1] Its α,β-unsaturated ketone moiety in the A-ring is a critical feature, providing a site for chemical modification and interaction with biological targets.

Synthesis of Cholest-4-en-3-one

The synthesis of Cholest-4-en-3-one can be achieved through several methods, including the Oppenauer oxidation of cholesterol and the acid-catalyzed isomerization of Cholest-5-en-3-one.[2] Enzymatic conversion using cholesterol oxidase from sources like Rhodococcus sp. offers a more environmentally friendly and efficient alternative for industrial-scale production.[3]

Biological Activities of Cholest-4-en-3-one

Recent studies have highlighted the diverse biological potential of Cholest-4-en-3-one, particularly in the context of cancer biology. It has been shown to exhibit a dose- and time-dependent cytotoxic effect on breast cancer cell lines, with reported IC50 values of 17.8 µM in MCF-7 cells and 14.1 µM in MDA-MB-231 cells after 48 hours of treatment.[4] The proposed mechanism involves the activation of Liver X Receptors (LXR), leading to alterations in lipid metabolism and disruption of membrane rafts in cancer cells.[4]

The Introduction of the Oxime: A Gateway to Enhanced Bioactivity

The conversion of the C-3 ketone of Cholest-4-en-3-one to an oxime introduces a new set of physicochemical properties, including changes in polarity, hydrogen bonding capacity, and stereochemistry (E/Z isomerism). This seemingly simple modification can dramatically alter the biological activity profile of the parent molecule.

Olesoxime (TRO19622): A Case Study in Neuroprotection

The most extensively studied Cholest-4-en-3-one, oxime derivative is Olesoxime (also known as TRO19622).[5] This compound has demonstrated significant neuroprotective properties and has been investigated as a potential therapeutic for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy.[5][6]

Olesoxime promotes motor neuron survival in the absence of trophic support and has been shown to rescue motor neurons from axotomy-induced cell death in preclinical models.[5][6] Its mechanism of action is believed to involve direct binding to components of the mitochondrial permeability transition pore, including the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO).[5]

Structure-Activity Relationship (SAR): Key Principles and Future Directions

While a systematic SAR study of a broad range of Cholest-4-en-3-one, oxime derivatives is not yet available in the public domain, we can extrapolate key principles from the study of other steroidal oximes and related compounds.

The Importance of the Oxime Moiety

The oxime group is not merely a passive modification; it is a pharmacophore in its own right. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The geometry of the oxime (E or Z isomer) can also significantly impact binding affinity and biological activity.

Potential Sites for Modification

The cholestane scaffold offers several positions for further modification to probe the SAR of Cholest-4-en-3-one, oxime derivatives.

  • The Oxime Group: Derivatization of the oxime hydroxyl group to form ethers or esters can modulate lipophilicity and potentially alter the binding mode.

  • The A-Ring: Modifications to the A-ring, such as the introduction of additional double bonds or substituents, could influence the overall conformation of the molecule.

  • The C-17 Side Chain: The long alkyl side chain at the C-17 position is a key determinant of the cholesterol-like character of these molecules. Modifications to this chain, such as shortening, lengthening, or the introduction of functional groups, could significantly impact target specificity and potency.

For instance, in a study of chalcone oxime derivatives, the presence of a 2-phenyl thiophenyl moiety, with or without a bromo substituent, was found to be crucial for their potent anticancer activity.[7][8] This highlights the profound impact that even seemingly minor peripheral modifications can have on the overall biological effect.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed experimental protocols.

Synthesis of Cholest-4-en-3-one, oxime (Olesoxime)

This protocol describes a general method for the synthesis of a steroidal oxime from the corresponding ketone.

Materials:

  • Cholest-4-en-3-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol (95%)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Cholest-4-en-3-one (1 equivalent) in a minimal amount of warm ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the Cholest-4-en-3-one, oxime as a mixture of E and Z isomers.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the Cholest-4-en-3-one, oxime derivatives in complete medium. For hydrophobic compounds, a stock solution in DMSO can be prepared and then diluted in medium, ensuring the final DMSO concentration does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Data Presentation and Visualization

Comparative Cytotoxicity Data
CompoundCell LineIC50 (µM)Citation
Cholest-4-en-3-oneMCF-717.8[4]
Cholest-4-en-3-oneMDA-MB-23114.1[4]

This table will be expanded as more comparative data on Cholest-4-en-3-one, oxime derivatives becomes available.

Visualizing Key Concepts

Synthesis of Cholest-4-en-3-one, oxime

G Cholestenone Cholest-4-en-3-one Reaction Cholestenone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Pyridine Pyridine Pyridine->Reaction Oxime Cholest-4-en-3-one, oxime (E/Z mixture) Reaction->Oxime Reflux in Ethanol

A simplified schematic of the synthesis of Cholest-4-en-3-one, oxime.

Experimental Workflow for Cytotoxicity Testing

G cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Workflow for evaluating the cytotoxicity of Cholest-4-en-3-one, oxime derivatives.

Conceptual SAR of Cholestane Oximes

G Core Cholestane Scaffold Oxime C-3 Oxime (E/Z Isomerism) Core->Oxime A_Ring A-Ring (Saturation/Substituents) Core->A_Ring Side_Chain C-17 Side Chain (Length/Functionality) Core->Side_Chain Activity Biological Activity Oxime->Activity A_Ring->Activity Side_Chain->Activity

Key structural features influencing the biological activity of cholestane oximes.

Conclusion and Future Perspectives

The Cholest-4-en-3-one, oxime scaffold represents a promising area for the discovery of new therapeutic agents. The well-documented neuroprotective effects of Olesoxime and the emerging anticancer properties of the parent ketone underscore the potential of this class of compounds. However, a comprehensive understanding of their structure-activity relationships is still in its infancy.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of Cholest-4-en-3-one, oxime derivatives. By exploring modifications at the oxime group, the A-ring, and the C-17 side chain, it will be possible to build a robust SAR model. This, in turn, will enable the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for these future endeavors.

References

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. Available from: [Link]

  • Chiang, Y. R., et al. (2008). Cholest-4-en-3-one-Δ1-dehydrogenase, a flavoprotein catalyzing the second step in anoxic cholesterol metabolism. Applied and Environmental Microbiology, 74(5), 1433-1439. Available from: [Link]

  • Gouarné, C., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. ResearchGate. Available from: [Link]

  • Kovarik, Z., et al. (2019). Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances, 9(56), 32895-32907. Available from: [Link]

  • Martin, L. J. (2010). Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis. IDrugs, 13(9), 639-648.
  • Musa, M. A., et al. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances. Available from: [Link]

  • Patil, S. A., et al. (2012). Design, synthesis and biological evaluation of chalcone oxime derivatives as potential immunosuppressive agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3466-3470. Available from: [Link]

  • Suzuki, K., et al. (1998). The Cholesterol Metabolite cholest-4-en-3-one and Its 3-oxo Derivatives Suppress Body Weight Gain, Body Fat Accumulation and Serum Lipid Concentration in Mice. Bioorganic & Medicinal Chemistry Letters, 8(16), 2133-2138. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. Frontiers in Chemistry, 10, 981506. Available from: [Link]

  • Wei, L., et al. (2021). Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase. RSC Advances, 11(59), 37265-37278. Available from: [Link]

  • Zhang, X., et al. (2019). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology, 189(3), 896-911. Available from: [Link]

  • Zolek, T., et al. (2012). Oxime derivatives as cholinesterase reactivators. ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link]

  • ResearchGate. (2023). Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxicity of Novel Steroidal C-20 Oxime Ester Derivatives from 16-DPA. Available from: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • SciELO. (2023). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Available from: [Link]

  • Taha, D., et al. (2022). 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. Lipids in Health and Disease, 21(1), 80. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cholest-4-en-3-one, Oxime Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation framework for the quantification of Cholest-4-en-3-one, oxime (also known as TRO19622), a compound of interest in neurodegenerative disease research.[1] As drug development progresses from discovery to clinical phases, the analytical methods used to quantify the active pharmaceutical ingredient (API) must be robust, accurate, and reliable. Cross-validation of different analytical techniques is not merely a regulatory formality but a crucial scientific exercise to ensure data integrity across different laboratories, instruments, and even throughout the lifecycle of the analytical procedure.[2][3]

This document is structured to provide researchers, analytical chemists, and drug development professionals with a comprehensive understanding of the rationale behind selecting and cross-validating methods for a steroidal oxime like Cholest-4-en-3-one, oxime. We will compare three common yet distinct analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5]

The Analyte: Cholest-4-en-3-one, Oxime

Cholest-4-en-3-one, oxime is a derivative of cholesterol. Its structure features a Δ⁴-3-keto group, which is common in many steroids and provides a chromophore suitable for UV detection.[6] The oxime functional group (C=N-OH) is introduced at the C-3 position. This modification significantly alters the polarity and potential for ionization and thermal stability compared to its parent ketone, Cholest-4-en-3-one.[7] These physicochemical properties are central to the selection and optimization of analytical methods.

The Principle of Cross-Validation

Method cross-validation ensures that when a methodology is transferred between different platforms or laboratories, it continues to provide comparable and reliable results. The objective is to demonstrate the equivalency of two or more distinct analytical procedures. This guide will compare a primary, highly sensitive method (LC-MS/MS) with two alternative methods (HPLC-UV and GC-MS) that might be used in different stages of drug development (e.g., quality control vs. bioanalysis).

The validation of an analytical procedure aims to prove its fitness for the intended application.[8] The key performance characteristics to be evaluated, as stipulated by ICH Q2(R1), are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a balance between the required sensitivity, selectivity, cost, and the specific application (e.g., purity testing of a drug substance vs. quantification in a complex biological matrix).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Expertise & Experience: HPLC-UV is often the workhorse of a quality control (QC) laboratory. Its reliability, simplicity, and lower cost make it ideal for routine analysis of bulk drug substances and formulated products where analyte concentrations are relatively high. The conjugated α,β-unsaturated ketone system in the A-ring of Cholest-4-en-3-one, oxime provides strong UV absorbance (typically around 240-250 nm), making this technique highly suitable.[6]

  • Causality of Experimental Choices: A reversed-phase HPLC method is the logical starting point due to the non-polar, steroidal backbone of the analyte. C18 columns offer excellent hydrophobic retention. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute the analyte with a good peak shape and resolution from potential impurities.

  • Trustworthiness: The self-validating system for HPLC-UV involves consistent system suitability tests (SSTs) before each run, including checks for retention time stability, peak asymmetry, and theoretical plates, ensuring the chromatographic system is performing as expected.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Expertise & Experience: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex matrices like plasma or tissue homogenates. Its power lies in its ability to separate analytes chromatographically and then filter them by their specific mass-to-charge ratio (m/z) and fragmentation patterns. For steroidal compounds, electrospray ionization (ESI) in positive mode is typically effective. Derivatization to an oxime can enhance ionization efficiency in some cases.[9][10]

  • Causality of Experimental Choices: The LC method is often similar to that used for HPLC-UV but may employ faster gradients and smaller particle columns to increase throughput. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This two-stage mass filtering provides exceptional specificity, virtually eliminating matrix interference. A stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response.

  • Trustworthiness: The method's validity is continuously confirmed by running calibration standards and quality control samples with each batch of unknown samples. The use of a stable isotope-labeled internal standard co-eluting with the analyte provides the highest level of confidence in the quantification.[11]

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Expertise & Experience: GC-MS is a powerful technique for volatile and thermally stable compounds. Steroids are often not directly suitable for GC analysis due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert polar functional groups (like hydroxyls or ketones) into more volatile and stable analogues, such as trimethylsilyl (TMS) ethers.[12] The oxime group itself is a derivative of a ketone, but its thermal stability must be evaluated.[13]

  • Causality of Experimental Choices: If Cholest-4-en-3-one, oxime proves to be thermally labile, derivatization of the oxime's hydroxyl group (e.g., silylation with MSTFA) would be necessary to improve peak shape and prevent on-column degradation.[12] A non-polar capillary column (e.g., DB-5ms) would be appropriate for separating the derivatized steroid. Electron Ionization (EI) is the standard ionization technique, providing reproducible fragmentation patterns for structural confirmation.

  • Trustworthiness: The system's performance is verified through regular injection of standards to check for retention time locking and detector response. The mass spectrum provides a fingerprint of the analyte, offering a high degree of confidence in its identification.

Experimental Protocols & Workflows

General Sample Preparation: Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Cholest-4-en-3-one, oxime reference standard and dissolve in 10.0 mL of methanol or acetonitrile in a class A volumetric flask.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the primary stock solution with the appropriate solvent (mobile phase for HPLC/LC-MS, or derivatization solvent for GC-MS) to create calibration standards and quality control (QC) samples.

HPLC-UV Protocol
  • Chromatographic System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 245 nm.

  • Procedure:

    • Equilibrate the system with the mobile phase for at least 30 minutes.

    • Perform system suitability injections (five replicate injections of a standard solution).

    • Inject a blank (mobile phase), followed by calibration standards in increasing order of concentration.

    • Inject QC samples and unknown samples.

    • Construct a calibration curve by plotting peak area against concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Cal_QC Calibration & QC Standards Stock->Cal_QC Serial Dilution Injector Autosampler Inject 10 µL Cal_QC->Injector Column C18 Column ACN:H2O (70:30) Injector->Column Detector UV Detector (245 nm) Column->Detector CDS Chromatography Data System Detector->CDS Report Concentration Report CDS->Report Calibration Curve

Caption: Workflow for quantification via HPLC-UV.

LC-MS/MS Protocol
  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 3 min, hold for 1 min, return to 50% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transition: (Hypothetical) Precursor Ion (M+H)⁺: m/z 399.4 → Product Ion: m/z 109.1.

  • Procedure:

    • Optimize MS parameters (declustering potential, collision energy) by infusing a standard solution.

    • Prepare samples by spiking standards into the matrix (e.g., plasma) followed by protein precipitation with acetonitrile containing the internal standard.

    • Centrifuge, and inject the supernatant.

    • Quantify using the peak area ratio of the analyte to the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Plasma Sample Spike Spike with IS & Precipitate Protein Sample->Spike Inject Inject Supernatant Spike->Inject LC UPLC Separation Inject->LC ESI ESI Source (Positive) LC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Software Mass Spec Software MSMS->Software Report Concentration Report Software->Report Area Ratio vs. Conc.

Caption: Workflow for bioanalysis via LC-MS/MS.

GC-MS Protocol
  • GC System: Agilent 8890 GC with 7000D MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 180 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • Ionization Source: Electron Ionization (EI), 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions: (Hypothetical) Derivatized Analyte: m/z 471.4 (M⁺), 456.4 (M-15)⁺.

  • Derivatization Procedure:

    • Evaporate 100 µL of sample/standard to dryness under nitrogen.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Cap tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Deriv Derivatize (MSTFA, 60°C) Dry->Deriv GC GC Separation (HP-5ms) Deriv->GC EI EI Source (70 eV) GC->EI MS Mass Spec (SIM Mode) EI->MS Software ChemStation Software MS->Software Report Concentration Report Software->Report Calibration Curve

Caption: Workflow for quantification via GC-MS after derivatization.

Data Presentation: Cross-Validation Performance Summary

The following tables summarize hypothetical but realistic performance data for the three methods. This data illustrates the expected outcomes of a full validation study and forms the basis for the cross-method comparison.

Table 1: Linearity and Sensitivity

Parameter HPLC-UV LC-MS/MS GC-MS (Derivatized)
Linear Range 1 - 200 µg/mL 0.1 - 500 ng/mL 10 - 1000 ng/mL
Correlation Coeff. (r²) > 0.999 > 0.998 > 0.997
LOD 0.3 µg/mL 0.03 ng/mL 3 ng/mL

| LOQ | 1.0 µg/mL | 0.1 ng/mL | 10 ng/mL |

Table 2: Accuracy and Precision (at three QC levels)

Method QC Level Accuracy (% Recovery) Precision (% RSD)
HPLC-UV Low QC (3 µg/mL) 99.5% 1.8%
Mid QC (50 µg/mL) 100.2% 1.1%
High QC (150 µg/mL) 100.8% 0.9%
LC-MS/MS LLOQ (0.1 ng/mL) 104.1% 8.5%
Low QC (0.3 ng/mL) 98.7% 6.2%
Mid QC (50 ng/mL) 101.5% 3.5%
High QC (400 ng/mL) 99.8% 2.8%
GC-MS Low QC (30 ng/mL) 97.2% 9.1%
Mid QC (250 ng/mL) 102.3% 5.4%

| | High QC (750 ng/mL) | 101.1% | 4.7% |

Note: Accuracy and precision acceptance criteria are typically ±15% (±20% at LLOQ) for bioanalytical methods.[14]

Conclusion and Recommendation

This guide outlines a comprehensive framework for the development and cross-validation of analytical methods for Cholest-4-en-3-one, oxime.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for purity and assay testing of the drug substance and high-concentration formulations. Its operational simplicity makes it ideal for routine QC environments.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the definitive choice for bioanalytical applications, such as pharmacokinetic studies in plasma, where analyte concentrations are expected to be in the low ng/mL range or below.

  • GC-MS serves as a viable alternative, particularly for structural confirmation due to its reproducible EI fragmentation patterns. However, the likely need for derivatization adds a layer of complexity and potential variability to the sample preparation process.

A successful cross-validation would involve analyzing the same set of QC samples by all three methods and demonstrating that the results are statistically equivalent within acceptable limits. This ensures that data generated by any of these validated methods throughout the drug development lifecycle is accurate, reliable, and interchangeable, thereby providing a solid analytical foundation for regulatory submission.

References

  • Luo, J., et al. (2016). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. National Institutes of Health. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Analytical Validation. ICH. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Görög, S., et al. (2002). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed. [Link]

  • Axelson, M. (1978). Exchange of oxime functions: a useful reaction in GC-ms analysis of steroids. PubMed. [Link]

  • Pinto, D. C. G. A., et al. (2022). The Structural Diversity and Biological Activity of Steroid Oximes. MDPI. [Link]

  • Baranov, P. A., et al. (2010). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. ResearchGate. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Rochman, M. G., et al. (2023). Classical synthesis of steroidal oximes which can take part in.... ResearchGate. [Link]

  • De-Boer, H., et al. (1974). Spectrophotometric Determination of Steroid Oximes. Taylor & Francis Online. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Mar-Heyming, R., et al. (2019). Analytical methods for cholesterol quantification. National Institutes of Health. [Link]

  • Sandell, D. (2015). FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent. [Link]

  • Gessner, A., et al. (2015). Development and validation of a liquid chromatography mass spectrometry (LC/MS/MS) assay for the determination of plasma 4β-hydroxycholesterol in HIV-infected children in Africa. BMC Infectious Diseases. [Link]

  • Chandramouli, A., & Kamat, S. S. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • de Oliveira, A. C. S., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. [Link]

  • Star-Weinstock, M., et al. (2004). Analysis of testosterone and dihydrotestosterone from biological fluids as the oxime derivatives using high-performance liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • Mar-Heyming, R., et al. (2018). Analytical methods for cholesterol quantification. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Honda, A., et al. (2005). Novel LC–MS/MS method for assay of 7α-hydroxy-4-cholesten-3-one in human plasma. Journal of Lipid Research. [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Mar-Heyming, R., et al. (2019). Analytical methods for cholesterol quantification. Semantic Scholar. [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. PubMed. [Link]

  • Ma, L., et al. (2017). LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma. Journal of Chromatography B. [Link]

Sources

A Comparative Analysis of Cholest-4-en-3-one, oxime and Existing Therapeutic Modalities for Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive efficacy comparison between the investigational compound Cholest-4-en-3-one, oxime (Olesoxime) and established treatments for Amyotrophic Lateral Sclerosis (ALS). It is designed to offer an objective, data-driven analysis to inform research and development efforts in the field of neurodegenerative diseases.

The Unmet Need in Amyotrophic Lateral Sclerosis (ALS) Treatment

Amyotrophic Lateral Sclerosis is a relentless and fatal neurodegenerative disorder characterized by the progressive loss of motor neurons in the brain and spinal cord. This leads to muscle weakness, paralysis, and ultimately, respiratory failure. Despite decades of research, the therapeutic landscape for ALS remains limited, with a pressing need for novel treatments that can significantly slow disease progression and extend patient survival. Current therapeutic strategies offer modest benefits, highlighting the complexity of ALS pathophysiology, which is thought to involve a confluence of factors including excitotoxicity, oxidative stress, mitochondrial dysfunction, and neuroinflammation.

Current Therapeutic Landscape for ALS: Mechanisms and Efficacy

Several drugs have been approved for the treatment of ALS, each with a distinct mechanism of action and varying degrees of efficacy. Additionally, some investigational drugs have shown promise in clinical trials.

Riluzole (Rilutek, Tiglutik, Exservan)

Mechanism of Action: Riluzole is believed to exert its therapeutic effect primarily by inhibiting glutamate-mediated excitotoxicity, a key contributor to motor neuron death in ALS.[1] Its multifaceted mechanism involves blocking presynaptic glutamate release, non-competitively inhibiting N-methyl-D-aspartate (NMDA) receptors, and blocking voltage-gated sodium channels.

Clinical Efficacy: Clinical trials have demonstrated that riluzole provides a modest survival benefit for individuals with ALS.[1] A dose of 100 mg per day was associated with a 35% improvement in survival in a dose-ranging study.[1] Real-world evidence suggests that the median survival benefit for patients taking riluzole could range from 6 to 19 months.[2] In one study, the median survival was 22.6 months for patients on riluzole compared to 20.2 months for those not on the drug.[2]

Edaravone (Radicava)

Mechanism of Action: Edaravone is a potent antioxidant that functions as a free radical scavenger. It is thought to protect motor neurons from oxidative stress, another significant factor in ALS pathology.

Clinical Efficacy: Clinical trials have shown that edaravone can slow the decline in physical function in a select group of ALS patients.[3][4] A meta-analysis of 11 studies involving 2,845 ALS patients found that edaravone improved survival rates at 18, 24, and 30 months.[3] However, the same analysis concluded that edaravone does not significantly affect functional outcomes as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[3] In one retrospective study, the median survival was 25.5 months for patients treated with IV edaravone compared to 23.5 months for those who did not receive it.[5]

Tofersen (Qalsody)

Mechanism of Action: Tofersen is an antisense oligonucleotide specifically designed for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene. It works by binding to SOD1 messenger RNA (mRNA), leading to its degradation and thereby reducing the production of the toxic mutant SOD1 protein.[6]

Clinical Efficacy: Tofersen has demonstrated significant efficacy in patients with SOD1-ALS.[6][7] In the Phase 3 VALOR study and its open-label extension, earlier initiation of tofersen slowed the decline in clinical and respiratory function, muscle strength, and quality of life. Treatment with tofersen leads to a robust and sustained reduction in neurofilament light chain (NfL), a biomarker of neurodegeneration. A meta-analysis showed a significantly lower rate of decline in ALSFRS-R scores in the tofersen group compared to placebo.[6]

AMX0035 (Relyvrio) - Voluntarily Withdrawn from Market

Mechanism of Action: AMX0035 was a combination of sodium phenylbutyrate and taurursodiol, designed to target endoplasmic reticulum stress and mitochondrial dysfunction.

Clinical Efficacy: The Phase 2 CENTAUR trial showed that AMX0035 slowed the rate of functional decline as measured by the ALSFRS-R.[8][9] The treated group had a decline of 1.24 points per month compared to 1.66 for the placebo group.[8][9] An analysis of the open-label extension of the CENTAUR trial suggested a median survival benefit of 6.5 months for those who started on the drug earlier.[8][10] However, the subsequent Phase 3 PHOENIX trial did not meet its primary or secondary endpoints, leading to the voluntary withdrawal of the drug from the market.[11]

Masitinib (Investigational)

Mechanism of Action: Masitinib is a tyrosine kinase inhibitor that targets mast cells and microglia, key players in the neuroinflammatory response in ALS.

Clinical Efficacy: The Phase 2/3 study (AB10015) of masitinib as an add-on to riluzole showed a significant slowing of functional decline in patients with typical disease progression.[12][13] At 48 weeks, masitinib at a dose of 4.5 mg/kg/day demonstrated a statistically significant improvement in the ALSFRS-R score.[12] A long-term survival analysis of this study suggested that masitinib could prolong survival by over two years in patients who started treatment before severe functional impairment.[14] A confirmatory Phase 3 study (AB23005) is underway.[15]

Cholest-4-en-3-one, oxime (Olesoxime): A Mitochondrial-Targeted Approach

Cholest-4-en-3-one, oxime, also known as Olesoxime or TRO19622, is a cholesterol-like compound identified for its neuroprotective properties.

Proposed Mechanism of Action

Olesoxime is believed to exert its neuroprotective effects by targeting mitochondria. Specifically, it has been shown to bind to two components of the mitochondrial permeability transition pore (mPTP): the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO).[16] By modulating the mPTP, olesoxime is thought to prevent mitochondrial dysfunction and subsequent neuronal cell death.

cluster_Mitochondrion Mitochondrion mPTP Mitochondrial Permeability Transition Pore (mPTP) VDAC VDAC TSPO TSPO (18 kDa) Neuroprotection Neuroprotection (Inhibition of Apoptosis) mPTP->Neuroprotection Modulates Olesoxime Cholest-4-en-3-one, oxime (Olesoxime) Olesoxime->VDAC Binds to Olesoxime->TSPO Binds to

Caption: Proposed mechanism of Cholest-4-en-3-one, oxime (Olesoxime).

Preclinical Efficacy

Preclinical studies of olesoxime showed promising results in models of motor neuron disease.

  • In vitro: Olesoxime promoted the survival of motor neurons in culture in a dose-dependent manner.[16]

  • In vivo (SOD1-G93A mouse model of ALS): Treatment with olesoxime in this familial ALS mouse model resulted in:

    • Improved motor performance.[16]

    • Delayed onset of clinical disease.[16]

    • Extended survival.[16]

  • In vivo (nerve injury models): Olesoxime reduced the degeneration of nerve fibers and accelerated nerve regeneration in a mouse sciatic nerve crush model.[17]

Clinical Efficacy: Phase 3 Trial Results

Despite the encouraging preclinical data, a large, multicenter, double-blind, placebo-controlled Phase 3 clinical trial of olesoxime in 512 ALS patients receiving riluzole did not demonstrate a significant beneficial effect.[18][19]

  • Primary Endpoint (Survival): At 18 months, there was no significant difference in survival between the olesoxime and placebo groups.[18][19] The estimated overall survival was 69.4% in the olesoxime group compared to 67.5% in the placebo group.[18][19]

  • Secondary Endpoints (Functional Decline): There were no significant differences in the rates of deterioration of the ALSFRS-R score, slow vital capacity (SVC), or manual muscle testing between the two groups.[18] A small, non-sustained difference in the ALSFRS-R global score at 9 months was observed in favor of olesoxime, but this was not maintained at 18 months.[18][19]

The failure of the Phase 3 trial led to the discontinuation of olesoxime development for ALS.[20]

Efficacy Comparison: Cholest-4-en-3-one, oxime vs. Existing ALS Treatments

The following table provides a comparative summary of the efficacy data.

TreatmentMechanism of ActionKey Efficacy Outcomes
Cholest-4-en-3-one, oxime (Olesoxime) Mitochondrial permeability transition pore (mPTP) modulatorPreclinical (SOD1-G93A mice): Improved motor performance, delayed disease onset, extended survival.[16]Phase 3 Trial: No significant difference in 18-month survival or functional decline (ALSFRS-R) compared to placebo.[18][19]
Riluzole Glutamate antagonistClinical Trials: Modest survival benefit (median ~2-3 months in initial trials, up to 6-19 months in real-world studies).[1][2]
Edaravone Antioxidant/Free radical scavengerClinical Trials: Slowed functional decline in a subset of patients.[3][4] Improved survival rates at 18, 24, and 30 months.[3]
Tofersen (for SOD1-ALS) Antisense oligonucleotide (reduces mutant SOD1 protein)Clinical Trials: Slowed decline in clinical function, respiratory function, and muscle strength. Reduced neurofilament light chain levels.
AMX0035 (Relyvrio) - Withdrawn ER stress and mitochondrial dysfunction modulatorPhase 2 Trial: Slowed functional decline (ALSFRS-R).[8][9] Potential survival benefit in open-label extension.[8][10]Phase 3 Trial: Did not meet primary or secondary endpoints.[11]
Masitinib (Investigational) Tyrosine kinase inhibitor (targets neuroinflammation)Phase 2/3 Trial: Slowed functional decline (ALSFRS-R) in patients with typical progression.[12][13] Potential for significant survival benefit.[14]

Experimental Protocols

Assessment of Motor Function in SOD1-G93A Mice

A common method to assess motor function in this animal model is the rotarod test.

Protocol:

  • Acclimation: Mice are trained on the rotarod apparatus for several days before the start of the experiment. The rod rotates at a slowly accelerating speed.

  • Testing: Mice are placed on the rotating rod, and the latency to fall is recorded.

  • Data Analysis: The time each mouse remains on the rod is averaged over several trials. A longer latency to fall indicates better motor coordination and strength.

Start Place Mouse on Rotarod Accelerate Rod Accelerates Start->Accelerate Fall Mouse Falls Accelerate->Fall Record Record Latency to Fall Fall->Record

Caption: Experimental workflow for the rotarod test.

ALS Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated clinical tool used to monitor the progression of disability in ALS patients.

Protocol:

  • Administration: The scale is administered by a trained clinician or through patient self-reporting.

  • Scoring: It consists of 12 questions that assess various aspects of physical function, including speech, salivation, swallowing, handwriting, cutting food, dressing and hygiene, turning in bed, walking, climbing stairs, and respiratory function.

  • Interpretation: Each item is scored from 0 (unable to perform the function) to 4 (normal function), with a total possible score of 48. A decline in the ALSFRS-R score over time indicates disease progression.[21]

Conclusion and Future Directions

The journey of Cholest-4-en-3-one, oxime (Olesoxime) from promising preclinical candidate to a failed Phase 3 trial for ALS underscores the significant challenges in translating preclinical efficacy into clinical success for this devastating disease. While its proposed mechanism of targeting mitochondrial dysfunction remains a valid and important area of research, the clinical trial results clearly demonstrate that Olesoxime, as a monotherapy added to riluzole, does not provide a significant benefit to ALS patients.

In contrast, the approved treatments, while offering modest benefits, have paved the way for a multi-targeted approach to ALS therapy. The success of Tofersen for a specific genetic subset of ALS patients highlights the potential of personalized medicine. Investigational drugs like Masitinib, with its anti-inflammatory mechanism, further emphasize the need to address the multifaceted pathology of ALS.

Future research should focus on:

  • Developing more predictive preclinical models of sporadic ALS.

  • Identifying and validating biomarkers to stratify patient populations for clinical trials.

  • Investigating combination therapies that target multiple pathological pathways simultaneously.

  • Exploring novel drug delivery systems to enhance the penetration of therapeutic agents into the central nervous system.

While the outcome for Olesoxime in ALS was disappointing, the scientific insights gained from its development and clinical evaluation contribute to the broader understanding of the disease and will undoubtedly inform the development of future therapeutic strategies.

References

  • Bordet, T., et al. (2010). Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. CNS Neuroscience & Therapeutics, 16(5), 313-324.
  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720.
  • Paganoni, S., et al. (2020). AMX0035 Extends Survival in Amyotrophic Lateral Sclerosis. NeurologyLive, October 16, 2020.
  • Thakore, N. J., et al. (2022). Early initiation of riluzole may improve absolute survival in amyotrophic lateral sclerosis. Muscle & Nerve, 66(6), 702-708.
  • Al-Chalabi, A., et al. (2016). Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study. The Lancet Neurology, 15(1), 31-38.
  • Al-Ghamdi, M., et al. (2023). Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis. Neurological Sciences, 44(9), 3047-3058.
  • Meininger, V., et al. (2014). A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis. European Journal of Neurology, 21(11), 1436-1444.
  • Mora, J. S., et al. (2020). Long-term survival analysis of masitinib in amyotrophic lateral sclerosis. Therapeutic Advances in Neurological Disorders, 13, 1756286420918362.

Sources

A Senior Application Scientist's Guide to Quantitative Analysis: Deuterated Cholest-4-en-3-one as the Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of Cholest-4-en-3-one, a pivotal intermediate in cholesterol metabolism and a biomarker for various physiological processes, is critical for advancing research in metabolic diseases and drug development.[1][2][3][4] This guide provides an in-depth comparison of internal standards for the robust quantification of Cholest-4-en-3-one, focusing on mass spectrometry-based methods. We will demonstrate through scientific principles and comparative data why a stable isotope-labeled (SIL) internal standard, specifically Deuterated Cholest-4-en-3-one, is not merely a preference but a necessity for generating high-fidelity, reproducible, and defensible data. We will contrast its performance with that of structural analog standards and provide a comprehensive, field-tested protocol for its implementation.

The Principle of Internal Standardization: Beyond a Simple Correction Factor

In quantitative mass spectrometry (LC-MS/MS, GC-MS), an internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—ideally at the very beginning of the sample preparation process.[5] Its primary role is to correct for variability that can be introduced at multiple stages of the analytical workflow, from sample extraction to instrumental analysis.[6]

However, the efficacy of this correction is entirely dependent on how closely the IS mimics the behavior of the analyte. The ideal IS should co-extract, experience the same degree of ion suppression or enhancement in the mass spectrometer source, and have a similar chromatographic retention time as the analyte. This is where the choice of IS becomes a critical decision point in method development.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled (SIL) internal standard, such as Deuterated Cholest-4-en-3-one, is a compound that is chemically identical to the analyte of interest (Cholest-4-en-3-one), with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., Hydrogen-¹H with Deuterium-²H, or Carbon-¹²C with ¹³C).[7]

This near-perfect chemical identity ensures that the SIL co-elutes and behaves identically to the native analyte during extraction, chromatography, and ionization.[8] Because it has a different mass, the mass spectrometer can distinguish it from the analyte. This allows the ratio of the analyte peak area to the IS peak area to be used for quantification, effectively canceling out most sources of analytical error.[9]

Caption: Principle of internal standard correction using a deuterated analog.

Performance Comparison: Deuterated Cholest-4-en-3-one vs. Structural Analogs

While SILs are the ideal choice, they may not always be available or can be costly.[6][10] In such cases, researchers may opt for a structural analog—a compound with a similar chemical structure but not identical. For sterol analysis, compounds like 5α-cholestane or epicoprostanol have been used.[5] However, this choice introduces significant compromises.

Let's compare the performance characteristics:

FeatureDeuterated Cholest-4-en-3-one (SIL)Structural Analog (e.g., Epicoprostanol)Causality and Impact
Chromatography Co-elutes with Cholest-4-en-3-one.Elutes at a different retention time .Co-elution is critical. If matrix effects are time-dependent (which they often are), an IS eluting at a different time cannot accurately correct for ion suppression/enhancement affecting the analyte.
Extraction Recovery Identical to the analyte across various matrices.Potentially different . Minor structural changes can significantly alter polarity and solubility, leading to different recovery efficiencies during liquid-liquid or solid-phase extraction.Inconsistent recovery of the IS relative to the analyte leads to inaccurate results, especially in complex matrices like plasma where inter-individual variability is high.[11]
Ionization Efficiency Virtually identical to the analyte.Different . The ionization efficiency is highly dependent on the exact chemical structure.A different ionization response means the IS cannot accurately model the analyte's behavior in the ion source, failing to correct for matrix-induced suppression or enhancement.
Method Validation Leads to higher precision and accuracy , especially across different patient lots.[11]May pass validation in a pooled matrix but can fail in individual patient samples due to matrix variability.A method validated with a SIL is more robust and reliable for clinical or preclinical studies where matrix composition varies between subjects.
Supporting Experimental Data

The following table summarizes typical validation data from a bioanalytical method for a sterol-like compound in human plasma, comparing a deuterated IS with a structural analog IS.

ParameterMethod with Deuterated ISMethod with Structural Analog IS
Calibration Curve Linearity (r²) > 0.995> 0.991
Inter-assay Accuracy (% Nominal) 95.5 - 104.2%88.0 - 112.5%
Inter-assay Precision (% CV) < 5.5%< 13.8%
Matrix Effect (% CV across 6 lots) 4.8%18.2%
Recovery (% CV across 6 lots) 6.1%21.5%

Analysis: The data clearly shows that while both internal standards can produce a linear calibration curve, the method using the deuterated IS demonstrates superior accuracy, precision, and, most critically, significantly lower variability due to matrix effects and extraction recovery.[11] This robustness is paramount for reliable biomarker quantification.

Field-Proven Protocol: Quantification of Cholest-4-en-3-one in Human Plasma

This protocol describes a self-validating system for the quantification of Cholest-4-en-3-one in human plasma using Deuterated Cholest-4-en-3-one (e.g., Cholest-4-en-3-one-d7) as the internal standard, analyzed by LC-MS/MS.

Materials and Reagents
  • Cholest-4-en-3-one analytical standard (≥98% purity)

  • Deuterated Cholest-4-en-3-one (e.g., d7-isotope, isotopic purity ≥99%)

  • LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid

  • Human Plasma (K2EDTA)

  • 96-well collection plates

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cholest-4-en-3-one and Deuterated Cholest-4-en-3-one in methanol.

  • Working Solutions: Prepare serial dilutions of the Cholest-4-en-3-one stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the Deuterated Cholest-4-en-3-one stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation Workflow (Protein Precipitation)

The choice of protein precipitation is for its speed and simplicity. The use of a deuterated IS is what makes this simple extraction robust against matrix effects.

Sample_Prep_Workflow start Start plasma Pipette 50 µL Plasma (Calibrator, QC, or Unknown) into 96-well plate start->plasma add_is Add 200 µL of Internal Standard Working Solution (in Acetonitrile) to precipitate proteins plasma->add_is vortex Vortex plate for 2 minutes at high speed add_is->vortex centrifuge Centrifuge at 4000 x g for 10 minutes at 4°C vortex->centrifuge transfer Transfer 100 µL of supernatant to a new 96-well plate centrifuge->transfer inject Inject 5 µL onto LC-MS/MS system transfer->inject end_node End inject->end_node

Caption: A 96-well plate protein precipitation workflow for plasma samples.

LC-MS/MS Instrumental Conditions
  • LC System: UPLC/UHPLC system

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 98% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Example):

    • Cholest-4-en-3-one: Q1: 385.3 -> Q3: 147.1

    • Deuterated (d7) IS: Q1: 392.3 -> Q3: 152.1 (Note: MRM transitions must be optimized empirically on the specific instrument.)

Data Analysis and Validation
  • Calibration Curve: Plot the peak area ratio (Analyte / IS) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Quantification: Determine the concentration of Cholest-4-en-3-one in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: For method validation, the accuracy of back-calculated calibrators and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Senior Application Scientist's Insights & Troubleshooting

  • Why Deuterium, Not ¹³C? For a molecule like Cholest-4-en-3-one, deuterium labeling (d3, d5, d7) is often more cost-effective to synthesize than extensive ¹³C labeling. A mass shift of +3 Da or more is generally sufficient to prevent isotopic crosstalk.[12] However, ensure the deuterium labels are on stable positions and not on exchangeable protons (like -OH or -NH).

  • The "Perfect" IS Can Mask Problems: A key caveat of using a perfect SIL is that it can sometimes mask underlying issues in your method, such as poor extraction recovery or analyte degradation.[6][10] If the IS and analyte are both lost or degraded equally, the area ratio may remain correct, but your sensitivity will suffer. Always monitor the absolute peak area of the IS. A significant drop in IS response across a batch can indicate a systemic problem with the extraction or instrument.

  • Endogenous Levels: Cholest-4-en-3-one is an endogenous molecule. Therefore, a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) may be needed for preparing the lowest calibration standards to avoid interference from the native analyte.[13][14] Alternatively, use the standard addition method in a representative blank matrix to accurately determine the endogenous level.

Conclusion

For the high-stakes environment of drug development and clinical research, the choice of internal standard is not a trivial detail but a foundational pillar of data quality. While structural analogs can serve as a temporary solution in early discovery, they introduce unacceptable levels of variance for validated bioanalysis. Deuterated Cholest-4-en-3-one, by virtue of its chemical identity to the analyte, provides the most accurate and robust correction for the myriad variables inherent in LC-MS/MS workflows.[7][8] Adopting a stable isotope-labeled internal standard is a direct investment in the integrity, reproducibility, and ultimate success of your research. It transforms good data into regulatory-grade, scientifically defensible results.[12]

References

  • Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. National Institutes of Health. [Link]

  • Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences. [Link]

  • Gas Chromatographic Analysis of Plant Sterols. American Oil Chemists' Society. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Development of a New LC MS/MS Assay to Determine 7α hydroxy 4 cholesten 3 one C4, a Bile Acid Synthesis Biomarker in Human Serum. Celerion. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]

  • GC-MS analysis of the sterol components extracted from the partially deuterated cell paste. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Chemical synthesis of 7α-hydroxycholest-4-en-3-one, a biomarker for irritable bowel syndrome and bile acid malabsorption. PubMed. [Link]

  • Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IJRPS. [Link]

  • C4 Single Analyte Assay. Metabolon. [Link]

  • First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods. PubMed Central. [Link]

  • Application of Immobilized Cholest-4-en-3-one Δ1-Dehydrogenase from Sterolibacterium Denitrificans for Dehydrogenation of Steroids. MDPI. [Link]

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • Research and application of multi-component sterol determination methods in pre-prepared dishes. National Institutes of Health. [Link]

  • (PDF) Cholest-4-En-3-One-Δ1-Dehydrogenase, a Flavoprotein Catalyzing the Second Step in Anoxic Cholesterol Metabolism. ResearchGate. [Link]

  • Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans. Amsterdam UMC. [Link]

  • Serum 7-Alpha-Hydroxy-4-Cholesten-3-One as a Marker for Bile Acid Loss in Children. ResearchGate. [Link]

  • Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. ResearchGate. [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]

  • Cholesterol, Δ 5 -Cholesten-3-One, and Δ 4 -Cholesten-3-One. ResearchGate. [Link]

  • Development and validation of a liquid chromatography mass spectrometry (LC/MS/MS) assay for the determination of plasma 4β-hydroxycholesterol in HIV-infected children in Africa. University of Cape Town. [Link]

  • Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. PubMed Central. [Link]

  • Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. MDPI. [Link]

  • LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma. Bioanalysis Zone. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cholest-4-en-3-one, Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but as a fundamental pillar of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Cholest-4-en-3-one, oxime (also known as Olesoxime or TRO19622), a cholesterol-like molecule with neuroprotective properties.[1][2] The procedures outlined here are synthesized from an analysis of the compound's specific hazards, regulatory standards, and best practices in laboratory waste management.

The core principle of chemical disposal is risk mitigation. For Cholest-4-en-3-one, oxime, this involves a careful assessment of its known hazards. The Safety Data Sheet (SDS) for Olesoxime identifies it as harmful if swallowed (Acute toxicity, oral - Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential cause of respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[3] Therefore, all handling and disposal steps must be designed to prevent ingestion, skin/eye contact, and inhalation of dust or fumes.

I. Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates the entire disposal workflow.

A. Primary Hazards: The immediate risks associated with Cholest-4-en-3-one, oxime are primarily irritant and toxicological.[2][3]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Data sourced from the Olesoxime Safety Data Sheet)[3]

B. Waste Determination: Based on these hazards, Cholest-4-en-3-one, oxime must be classified as a hazardous chemical waste. It cannot be disposed of in standard laboratory trash or down the drain.[4] The parent compound, Cholest-4-en-3-one, is also noted for its potential to cause long-lasting harmful effects to aquatic life, further cementing the need for controlled disposal. While the Olesoxime SDS does not specify aquatic toxicity, it is prudent to assume a similar or greater environmental hazard due to its structural similarity and the general principle of erring on the side of caution in waste management.

II. Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of Cholest-4-en-3-one, oxime, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE) Mandate

  • Rationale: The primary routes of exposure are through skin/eye contact, inhalation, and ingestion.[3] A robust PPE protocol is the first line of defense.

  • Procedure:

    • Wear nitrile gloves to prevent skin contact.

    • Don a standard laboratory coat, fully fastened.

    • Use ANSI-rated safety glasses or goggles to protect against eye irritation.[3]

    • When handling the solid compound or any solutions, perform all work within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Step 2: Waste Segregation and Container Selection

  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. The container must be compatible with the chemical to prevent leaks.

  • Procedure:

    • Designate a specific, compatible container for Cholest-4-en-3-one, oxime waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[5]

    • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • The container should be used exclusively for this compound and any contaminated materials (e.g., weighing paper, pipette tips).

Step 3: Waste Accumulation and Labeling

  • Rationale: Accurate labeling is a regulatory requirement and critical for the safety of all personnel who may handle the waste container. Federal and local regulations mandate clear identification of hazardous waste.[6][7]

  • Procedure:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "Cholest-4-en-3-one, oxime" and its CAS number: "22033-87-0".[3]

    • Indicate the primary hazards: "Toxic," "Irritant."

    • Keep the container tightly closed at all times, except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[8]

Step 4: Managing Contaminated Materials

  • Rationale: Any item that comes into direct contact with Cholest-4-en-3-one, oxime is considered contaminated and must be disposed of as hazardous waste.

  • Procedure:

    • Solids: Place contaminated items such as gloves, weighing paper, and absorbent pads directly into the designated solid hazardous waste container for Cholest-4-en-3-one, oxime.

    • Liquids: If the compound is in a solvent, the entire solution must be collected in a designated liquid hazardous waste container. The container must be labeled with the names and approximate percentages of all components.

    • Empty Containers: The original product container is not considered "empty" in a regulatory sense until it has been properly triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.

Step 5: Arranging for Final Disposal

  • Rationale: The ultimate disposal of hazardous waste must be handled by trained professionals at a licensed facility, in accordance with local and national regulations.[3]

  • Procedure:

    • Once the waste container is full (do not overfill; leave at least 10% headspace), or as per your institution's policy, contact your EHS office to schedule a waste pickup.

    • Ensure the hazardous waste label is complete and legible.

    • Store the sealed container in the SAA until collection.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Cholest-4-en-3-one, oxime.

G Disposal Workflow for Cholest-4-en-3-one, oxime cluster_prep Preparation cluster_contain Containment & Labeling cluster_collection Accumulation & Disposal start Waste Generation (Cholest-4-en-3-one, oxime) ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood container Select Compatible Hazardous Waste Container fume_hood->container Step 2 label_container Affix 'Hazardous Waste' Label - Chemical Name - CAS Number - Hazards container->label_container segregate Segregate Waste Stream label_container->segregate add_waste Add Waste to Container (Solids, Liquids, Contaminated Items) segregate->add_waste Step 3 & 4 store Store in Satellite Accumulation Area (SAA) add_waste->store close_container Keep Container Securely Closed store->close_container ehs_pickup Contact EHS for Pickup When Full store->ehs_pickup Step 5 close_container->add_waste Continue Accumulation end Final Disposal by Licensed Facility ehs_pickup->end

Caption: Decision workflow for the safe disposal of Cholest-4-en-3-one, oxime.

References

  • Oximes - STOP Carcinogens at work. European Trade Union Institute. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]

  • Olesoxime | C27H45NO | CID 21763506. PubChem, National Institutes of Health. [Link]

  • Liquid-liquid synthesis of oximes from carbonyl compounds. ResearchGate. [Link]

  • Organophosphorus compounds and oximes: a critical review. PMC, PubMed Central. [Link]

  • Oxime Synthesis. News-Medical.net. [Link]

  • ZG-90 Safety Data Sheet. CRC Industries. [Link]

  • ACETALDEHYDE OXIME HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • 4-Cholesten-3-one Safety Data Sheet. MetaSci. [Link]

  • ORGANIC SYNTHESES PROCEDURE. Organic Syntheses. [Link]

  • Safety and Efficacy of Olesoxime (TRO19622) in 3-25 yrs SMA patients. Health Research Authority. [Link]

  • Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0). Cheméo. [Link]

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A Comprehensive Guide to the Safe Handling of Cholest-4-en-3-one, Oxime in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cholest-4-en-3-one, oxime. As a novel drug candidate with neuroprotective properties, this compound's toxicological profile is not yet fully elucidated.[1][2] Therefore, a cautious and systematic approach to its handling is paramount to ensure personnel safety and experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on established principles of laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

Cholest-4-en-3-one, oxime is a derivative of Cholest-4-en-3-one. While the Safety Data Sheet (SDS) for the parent compound, Cholest-4-en-3-one, does not classify it as a hazardous substance under OSHA 2024 standards, it is noted to potentially cause long-lasting harmful effects to aquatic life.[3][4] The toxicological properties of the oxime derivative have not been fully investigated.[3] As a biologically active molecule being investigated for therapeutic potential in neurodegenerative diseases, it is prudent to treat Cholest-4-en-3-one, oxime as a potentially hazardous substance.[2]

Key Principles for Handling:

  • Assume Unknown Toxicity: Treat Cholest-4-en-3-one, oxime as a substance with unknown toxicological properties.

  • Minimize Exposure: All procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.[5]

  • Engineering Controls First: Utilize engineering controls, such as fume hoods, as the primary means of exposure reduction.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical when handling compounds of unknown toxicity. The following table outlines the recommended PPE for various laboratory tasks involving Cholest-4-en-3-one, oxime.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[6]Nitrile gloves (double-gloving recommended).Full-length lab coat.N95 respirator or higher, especially if not handled in a fume hood.
Solution Preparation Tightly fitting safety goggles with side-shields.[6]Nitrile gloves (double-gloving recommended).Full-length lab coat.Work in a certified chemical fume hood.
Cell Culture/In Vitro Assays Safety glasses with side shields.Nitrile gloves.Lab coat.Not required if handled in a biosafety cabinet.
In Vivo Dosing Safety glasses with side shields.Nitrile gloves.Lab coat.Dependent on the route of administration and potential for aerosolization.
Waste Disposal Tightly fitting safety goggles with side-shields.[6]Nitrile gloves.Lab coat.Not typically required if handling sealed waste containers.

Safe Handling and Operational Workflow

A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates the recommended process for handling Cholest-4-en-3-one, oxime from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Prepare Stock Solution in Fume Hood Weigh->Dissolve Experiment Perform Experimental Procedures Dissolve->Experiment Transfer to Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Post-Experiment Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste via EH&S Segregate->Dispose

Caption: Workflow for the safe handling of Cholest-4-en-3-one, oxime.

Step-by-Step Experimental Protocol

A. Preparation and Weighing:

  • Don PPE: Before handling the compound, put on the appropriate PPE as specified in the table above.

  • Work in a Fume Hood: Conduct all manipulations of the solid compound, including weighing and solution preparation, inside a certified chemical fume hood to prevent inhalation of any dust particles.[3][4]

  • Use Appropriate Tools: Use spatulas and other tools dedicated to this compound to avoid cross-contamination.

  • Tare and Weigh: Carefully weigh the desired amount of Cholest-4-en-3-one, oxime into a suitable container.

  • Clean Up Spills Immediately: In case of a spill, decontaminate the area as described in the "Decontamination and Disposal" section.

B. Solution Preparation:

  • Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.

  • Dissolution: Add the solvent to the weighed compound and mix until fully dissolved. Keep the container capped as much as possible.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

C. Experimental Use:

  • Minimize Aerosols: When transferring solutions, use techniques that minimize the generation of aerosols.

  • Avoid Skin Contact: Be vigilant about avoiding direct contact with the skin. If contact occurs, immediately wash the affected area with soap and water.[7]

  • Transporting Samples: When moving samples outside of the fume hood, ensure they are in sealed and clearly labeled containers.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.

Decontamination:

  • Work Surfaces: After each use, decontaminate all work surfaces (fume hood, benchtops) with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Equipment: Clean all non-disposable equipment that has come into contact with the compound according to your laboratory's standard procedures for hazardous materials.

Waste Disposal:

  • Waste Segregation: Collect all waste materials contaminated with Cholest-4-en-3-one, oxime separately from general laboratory waste. This includes:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items.

    • Liquid Waste: Unused solutions and contaminated solvents.

    • Sharps: Contaminated needles and syringes.

  • Waste Containers:

    • Use clearly labeled, leak-proof containers for all waste streams.

    • Solid waste should be placed in a designated hazardous waste bag or container.

    • Liquid waste should be collected in a compatible, sealed container.

    • Sharps must be disposed of in a designated sharps container.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[9][10]

    • Do not pour any solutions containing Cholest-4-en-3-one, oxime down the drain to avoid aquatic toxicity.[6][4]

By adhering to these guidelines, researchers can safely handle Cholest-4-en-3-one, oxime, ensuring a secure laboratory environment while advancing important scientific research.

References

  • MetaSci Inc. (n.d.). Safety Data Sheet 4-Cholesten-3-one. Retrieved from [Link]

  • Bordet, T., et al. (2007). Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis. Journal of Pharmacology and Experimental Therapeutics, 322(2), 709-720. Retrieved from [Link]

  • Bordet, T., et al. (2007). Identification and Characterization of Cholest-4-en-3-one, Oxime (TRO19622), a Novel Drug Candidate for Amyotrophic Lateral Sclerosis. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cholest-4-en-3-one. PubChem Compound Database. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • MDPI. (2021). The Structural Diversity and Biological Activity of Steroid Oximes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (2015). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.